Ryanodol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6688-49-9 |
|---|---|
Molecular Formula |
C20H32O8 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(1R,2R,3S,6S,7S,9S,10S,11S,12R,13S,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,12,13,14-heptol |
InChI |
InChI=1S/C20H32O8/c1-9(2)17(25)12(22)18(26)13(4)8-16(24)14(17,5)20(18,27)19(28-16)11(21)10(3)6-7-15(13,19)23/h9-12,21-27H,6-8H2,1-5H3/t10-,11+,12+,13-,14-,15-,16-,17+,18+,19+,20+/m0/s1 |
InChI Key |
POSDEVOSMOCDHR-BPHXWNOMSA-N |
SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)O)(C(C)C)O)C)O)C)O |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@]([C@H]([C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)O)(C(C)C)O)C)O)C)O |
Canonical SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)O)(C(C)C)O)C)O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ryanodol; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Ryanodol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodol, a complex diterpenoid, holds a significant place in chemical and pharmacological research. It is the de-esterified parent compound of ryanodine (B192298), a potent modulator of intracellular calcium release channels known as ryanodine receptors (RyRs). While ryanodine was first isolated in 1948 from the stems and roots of the South American plant Ryania speciosa Vahl by Folkers and coworkers, this compound itself is primarily obtained through the chemical hydrolysis of ryanodine.[1] The insecticidal properties of Ryania speciosa extracts were recognized as early as 1943, leading to the development of the commercial insecticide "Ryanex" by Merck & Co.[2]
The intricate structure of these compounds, characterized by a highly oxygenated and sterically congested pentacyclic core with eleven contiguous stereocenters, presented a formidable challenge to early chemists. The absolute structure of ryanodine was not fully elucidated until 1967 through extensive chemical degradation studies and X-ray analysis.[3] this compound, while sharing the complex core structure of ryanodine, lacks the pyrrole-2-carboxylic acid ester at the C3 position.[4][5] This structural difference results in a significantly lower binding affinity for ryanodine receptors compared to its parent compound.[6]
This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on the original experimental protocols, quantitative data, and the relevant biological pathways.
Data Presentation
Table 1: Physicochemical Properties of Ryanodine and this compound
| Property | Ryanodine | This compound | Reference |
| Molecular Formula | C25H35NO9 | C20H32O8 | [7] |
| Molecular Weight | 493.55 g/mol | 416.48 g/mol | [7] |
| Melting Point | 219-220 °C | - | [7] |
| Optical Rotation | [α]D +26° (in methanol) | - | [7] |
Table 2: Summary of Ryanodine Isolation and Hydrolysis Yields
| Process | Starting Material | Product | Yield | Reference |
| Extraction and Crystallization | 500 g Ryania speciosa stem wood | Crude Ryanodine | 1.15 g | |
| Recrystallization | 1.15 g Crude Ryanodine | Pure Ryanodine | 180 mg | |
| Alternative Extraction | 500 g Ryania speciosa stem wood | Pure Ryanodine | 143 mg | |
| Hydrolysis | Ryanodine | This compound | Not specified in early literature | [4] |
Experimental Protocols
Isolation of Ryanodine from Ryania Speciosa
The following protocol is based on the original method described by Folkers et al. in 1948.
1. Extraction:
-
500 grams of ground Ryania speciosa stem wood (approximately 20-mesh) is thoroughly wetted with 800 mL of water.
-
The moistened wood is placed in a Soxhlet apparatus and extracted with chloroform (B151607) for 24 hours.
-
The chloroform extract is concentrated to a volume of 750 mL.
-
The concentrated extract is then subjected to a liquid-liquid extraction with four 300 mL volumes of water.
-
The combined aqueous extracts are subsequently extracted with four 200 mL volumes of amyl acetate (B1210297).
-
The resulting amyl acetate extract is concentrated to dryness in vacuo, yielding a light-brown powder.
2. Crystallization and Purification:
-
The crude solid is dissolved in a concentrated acetone (B3395972) solution.
-
Crystallization from this solution yields crude ryanodine.
-
The crude ryanodine is then purified by repeated recrystallizations from ether to obtain pure ryanodine.
Hydrolysis of Ryanodine to this compound
General Procedure:
-
Ryanodine is dissolved in a suitable solvent.
-
A basic solution (e.g., sodium hydroxide (B78521) or potassium carbonate in a protic solvent like methanol (B129727) or water) is added to the ryanodine solution.
-
The reaction mixture is stirred, likely at room temperature or with gentle heating, for a sufficient period to ensure complete hydrolysis of the ester.
-
The reaction is monitored by a suitable technique (e.g., thin-layer chromatography) to determine completion.
-
Upon completion, the reaction mixture is neutralized, and the product, this compound, is extracted using an appropriate organic solvent.
-
The solvent is evaporated, and the resulting crude this compound can be purified by techniques such as column chromatography or recrystallization.
Mandatory Visualization
Signaling Pathway of Ryanodine and this compound
Caption: Ryanodine receptor modulation by Ca2+, ryanodine, and this compound.
Experimental Workflow for this compound Isolation
Caption: Isolation of this compound from Ryania speciosa via ryanodine.
References
- 1. Chemical Synthesis of (+)-Ryanodine and (+)-20-Deoxyspiganthine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 15-Step Synthesis of (+)-Ryanodol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Conversion of this compound to Ryanodine [jstage.jst.go.jp]
- 4. Chemical Conversion of this compound to Ryanodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant insecticides; ryanodine, a new alkaloid from Ryania speciosa Vahl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward the Total Synthesis of this compound via Oxidative Alkyne–1,3-Diketone Annulation: Construction of a Ryanoid Tetracycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Ryanodine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of ryanodine (B192298). It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are interested in the molecular mechanisms of this potent modulator of intracellular calcium channels.
Chemical Structure and Physicochemical Properties
Ryanodine is a diterpenoid alkaloid originally isolated from the plant Ryania speciosa. Its complex chemical structure is fundamental to its high-affinity interaction with a specific class of intracellular calcium channels, which are now named after it—the ryanodine receptors (RyRs).
Below is a summary of the key chemical and physical properties of ryanodine.
| Property | Value | Citations |
| Molecular Formula | C₂₅H₃₅NO₉ | [1][2][3][4] |
| Molecular Weight | 493.5 g/mol | [1][2] |
| CAS Number | 15662-33-6 | [2][3][4] |
| Appearance | White solid | [3][4] |
| Melting Point | 219-220 °C | [3] |
| Solubility | Soluble in ethanol (B145695) (to 10 mM), DMSO (to 25 mM), methanol (B129727) (20 mg/mL), and water (1 mg/mL). | [2][5][6][7] |
| Purity | Commercially available at >98% (HPLC) | [2][4] |
| Storage Conditions | Store at -20°C under desiccating conditions for long-term stability. Stock solutions can be stored at -20°C for up to one month. | [2][5] |
| IUPAC Name | [(1R,2R,3S,6S,7S,9S,10R,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.0¹,⁶.0⁷,¹³.0¹⁰,¹⁴]pentadecan-12-yl] 1H-pyrrole-2-carboxylate | [1] |
Biological Properties and Mechanism of Action
Ryanodine exerts its biological effects by targeting ryanodine receptors (RyRs), a family of high-conductance intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[8] These channels are critical for regulating intracellular calcium levels, which is essential for processes such as muscle contraction, neurotransmission, and secretion.[4]
There are three main isoforms of RyRs in mammals:
-
RyR1 : Primarily expressed in skeletal muscle.[2]
-
RyR2 : Predominantly found in cardiac muscle.[2]
-
RyR3 : Expressed more widely, particularly in the brain.[2]
Ryanodine's interaction with RyRs is concentration-dependent and complex:
-
At nanomolar concentrations , ryanodine locks the RyR channel in a long-lived sub-conductance (half-open) state. This leads to a persistent leak of calcium from the sarcoplasmic/endoplasmic reticulum, eventually depleting the intracellular calcium stores.[8]
-
At micromolar concentrations (>100 µM), ryanodine acts as an inhibitor, forcing the channel into a closed state.[1][8]
This dual effect makes ryanodine a valuable tool for studying the function of RyRs and the consequences of calcium dysregulation.
Signaling Pathway in Muscle Contraction
In striated muscle, RyRs are fundamental to excitation-contraction (EC) coupling, the process that links an electrical stimulus (action potential) to a mechanical response (muscle contraction).
In skeletal muscle, depolarization of the cell membrane activates the dihydropyridine receptor (DHPR), which is mechanically coupled to RyR1.[9] This conformational change in the DHPR directly opens the RyR1 channel, leading to a massive release of calcium from the sarcoplasmic reticulum and initiating muscle contraction.[9] In cardiac muscle, the mechanism is slightly different, relying on calcium-induced calcium release (CICR), where a small influx of calcium through the DHPR triggers the opening of RyR2.[2]
Experimental Protocols
The unique properties of ryanodine have made it an invaluable tool for studying RyR function. The following sections detail key experimental methodologies.
[³H]-Ryanodine Binding Assay
This assay provides a quantitative measure of RyR channel activity, as radiolabeled ryanodine binds with high affinity to the open state of the channel.[1]
Methodology:
-
Preparation of Microsomes:
-
Isolate microsomes enriched in RyRs from tissue homogenates (e.g., rabbit skeletal muscle) or from cell lines overexpressing a specific RyR isoform (e.g., HEK293 cells).[1][3] This is typically achieved through differential centrifugation.[3]
-
Resuspend the final microsomal pellet in a suitable buffer (e.g., 0.3 M sucrose, 0.1 M KCl, 5 mM NaPIPES, pH 6.8) and store at -80°C.[3]
-
-
Binding Reaction:
-
Separation and Detection:
-
Rapidly filter the reaction mixtures through glass fiber filters (e.g., Whatman GF/B) to separate bound from free [³H]-ryanodine.[3]
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[3]
-
Measure the radioactivity retained on the filters using liquid scintillation counting.[3]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Data can be used to determine the affinity (Kd) and density (Bmax) of ryanodine binding sites, or to assess the effect of modulators on channel activity.
-
Calcium Imaging
Calcium imaging allows for the real-time visualization of changes in intracellular calcium concentration ([Ca²⁺]i) in response to ryanodine or other stimuli.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., primary cardiomyocytes, myotubes, or cell lines) on glass coverslips suitable for microscopy.
-
Load the cells with a calcium-sensitive fluorescent dye. Fura-2 AM is a common choice due to its ratiometric properties, which allow for more accurate quantification of [Ca²⁺]i.[10]
-
Incubate cells with Fura-2 AM (e.g., 2-5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.[10]
-
After loading, wash the cells to remove extracellular dye and allow for de-esterification of the AM ester within the cells.[10]
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound) and 380 nm (calcium-unbound), and collect the emission at ~510 nm.[10]
-
Record a baseline fluorescence ratio before applying any stimulus.
-
Apply ryanodine at the desired concentration through the perfusion system. Other agents like caffeine (B1668208) (an RyR agonist) or thapsigargin (B1683126) (a SERCA inhibitor) are often used as controls or to probe the state of calcium stores.[11]
-
Record the changes in the 340/380 fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
This ratio can be calibrated to absolute calcium concentrations using the Grynkiewicz equation, although often the change in ratio is reported as a measure of the calcium response.
-
Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)
Recent advances in cryo-EM have enabled near-atomic resolution structures of the massive RyR complex, providing invaluable insights into its architecture and the binding sites for modulators like ryanodine.
Methodology:
-
Protein Purification:
-
Purify the RyR protein from native tissue or a heterologous expression system. This often involves solubilizing the membrane-bound receptor with detergents (e.g., CHAPS) followed by affinity chromatography and size exclusion chromatography.[12]
-
Recent methods utilize nanobodies for rapid, small-scale purification.[13]
-
-
Sample Preparation for Cryo-EM:
-
Apply a small volume (2-4 µL) of the purified RyR sample to a cryo-EM grid (a small copper grid coated with a holey carbon film).
-
Blot the grid with filter paper to create a thin film of the sample across the holes.
-
Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the protein in a near-native state.[12]
-
-
Data Collection:
-
Load the frozen grid into a transmission electron microscope.
-
Collect thousands of images (micrographs) of the randomly oriented RyR particles.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software to pick individual particle images from the micrographs.
-
Classify the particle images and align them to generate 2D class averages.
-
Combine the 2D class averages to reconstruct a 3D model of the RyR.
-
Refine the 3D model to achieve the highest possible resolution.[14]
-
This detailed structural information is crucial for understanding the molecular basis of RyR function and for the rational design of new drugs targeting these channels.
References
- 1. researchmap.jp [researchmap.jp]
- 2. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ryanodine receptor fragmentation and sarcoplasmic reticulum Ca2+ leak after one session of high-intensity interval exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ryanodine releases calcium from sarcoplasmic reticulum in calcium-tolerant rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Critical Role of Intracellular RyR1 Calcium Release Channels in Skeletal Muscle Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. Complex effects of ryanodine on the sarcoplasmic reticulum Ca2+ levels in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A guide to the 3D structure of the ryanodine receptor type 1 by cryoEM - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ryanodine Receptor (RyR) Isoforms: Function, Regulation, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298) receptors (RyRs) are a family of large intracellular calcium channels that play a critical role in cellular signal transduction by mediating the release of calcium ions (Ca²⁺) from the endoplasmic and sarcoplasmic reticulum (ER/SR).[1][2] These channels are essential for numerous physiological processes, most notably excitation-contraction (E-C) coupling in muscle tissues.[1][3] In mammals, three distinct isoforms of the ryanodine receptor—RyR1, RyR2, and RyR3—have been identified, each encoded by a separate gene and exhibiting unique tissue distribution, physiological functions, and regulatory properties.[1][4] Dysregulation of RyR function is implicated in a variety of debilitating and life-threatening diseases, including malignant hyperthermia, central core disease, catecholaminergic polymorphic ventricular tachycardia, and heart failure, making these channels a significant target for therapeutic intervention.[1]
This technical guide provides a comprehensive overview of the core functions of RyR1, RyR2, and RyR3. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed information on the distinct roles of each isoform, their complex regulatory mechanisms, and the experimental protocols used to investigate their function.
Core Functions and Physiological Roles of RyR Isoforms
The three mammalian RyR isoforms, despite sharing approximately 65-70% sequence homology, exhibit distinct physiological roles primarily dictated by their tissue-specific expression and unique activation mechanisms.[3][4][5]
RyR1: The Skeletal Muscle Isoform
RyR1 is the predominant isoform in skeletal muscle and is fundamental to the process of E-C coupling.[1][2] In this tissue, RyR1 is mechanically coupled to the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated L-type Ca²⁺ channel located in the transverse tubules.[1] Upon membrane depolarization, a conformational change in the DHPR directly activates RyR1, leading to the release of Ca²⁺ from the SR and subsequent muscle contraction.[1] While RyR1 can be activated by Ca²⁺ in a process known as Ca²⁺-induced Ca²⁺ release (CICR), its primary activation mechanism in skeletal muscle E-C coupling is voltage-induced. Mutations in the RYR1 gene are associated with malignant hyperthermia (MH) and central core disease (CCD).[1]
RyR2: The Cardiac Isoform
RyR2 is the primary isoform found in cardiac muscle, where it is essential for E-C coupling.[1][2] Unlike RyR1, the activation of RyR2 is critically dependent on CICR.[1] An action potential in cardiomyocytes triggers the influx of a small amount of Ca²⁺ through L-type Ca²⁺ channels, which then binds to and activates RyR2, leading to a larger, regenerative release of Ca²⁺ from the SR.[1] This "Ca²⁺ spark" phenomenon is the elementary event of cardiac E-C coupling. RyR2 is also expressed in the brain and is involved in neuronal signaling.[4] Mutations in the RYR2 gene are linked to catecholaminergic polymorphic ventricular tachycardia (CPVT) and arrhythmogenic right ventricular dysplasia type 2 (ARVD2).[1]
RyR3: The Ubiquitous Isoform
RyR3 is the most widely distributed isoform, found in various tissues including the brain, smooth muscle, diaphragm, and epithelial cells, albeit at lower levels than RyR1 and RyR2 in their respective primary tissues.[4][6] The precise physiological roles of RyR3 are less well-defined, but it is thought to modulate Ca²⁺ signaling in a variety of cellular contexts.[6] RyR3 is activated by CICR and is suggested to play a role in synaptic plasticity and memory in the brain.[4] In some skeletal muscles, RyR3 is co-expressed with RyR1 and may contribute to Ca²⁺ release for contractile response.[7]
Quantitative Comparison of RyR Isoform Properties
The functional distinctions between RyR isoforms are underpinned by their differing sensitivities to and regulation by various endogenous modulators. The following tables summarize key quantitative data for each isoform.
Table 1: Calcium and Ryanodine Binding Properties
| Parameter | RyR1 | RyR2 | RyR3 |
| Ca²⁺ Activation (EC₅₀) | ~1 µM | ~1 µM | 5.7 - 12.6 µM |
| Ca²⁺ Inactivation (IC₅₀) | ~0.1 - 0.27 mM | >1 mM | 0.81 - 4.9 mM |
| Ryanodine Binding (K_d) | ~1 nM | Not specified | Not specified |
EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values can vary depending on experimental conditions such as pH, ionic strength, and the presence of other modulators.[4][8][9][10]
Table 2: Modulation by ATP, Magnesium, and Caffeine (B1668208)
| Modulator | Effect | RyR1 | RyR2 | RyR3 |
| ATP | Activation | Activated in the absence of Ca²⁺ | Requires Ca²⁺ for activation | Similar sensitivity to RyR1 |
| Magnesium (Mg²⁺) | Inhibition | Potent inhibition (IC₅₀ ~50-100 µM) | Less potent inhibition | Less potent inhibition |
| Caffeine | Activation | Less sensitive (EC₅₀ ~0.125-0.250 mM) | More sensitive (EC₅₀ ~0.19 mM) | More sensitive (EC₅₀ ~0.0625-0.1250 mM) |
The modulatory effects are concentration-dependent and can be influenced by the presence of other ligands.[1][11][12][13]
Signaling Pathways and Regulatory Mechanisms
The activity of RyR isoforms is tightly regulated by a complex interplay of signaling molecules and associated proteins.
RyR1 Signaling in Skeletal Muscle
Caption: RyR1 activation in skeletal muscle E-C coupling.
In skeletal muscle, the process begins with an action potential propagating down the T-tubule, causing a conformational change in the DHPR. This change is mechanically transmitted to RyR1, causing it to open and release Ca²⁺ from the SR. The resulting increase in cytosolic Ca²⁺ initiates muscle contraction. RyR1 activity is further modulated by ATP, which acts as an activator, and by Mg²⁺ and calmodulin, which are inhibitory.[1][11]
RyR2 Signaling in Cardiac Muscle
Caption: RyR2 activation via Calcium-Induced Calcium Release (CICR).
In the heart, an action potential opens L-type Ca²⁺ channels, allowing a small influx of Ca²⁺. This trigger Ca²⁺ binds to RyR2, activating it and causing the release of a much larger amount of Ca²⁺ from the SR in the form of Ca²⁺ sparks. Summation of these sparks leads to a global rise in cytosolic Ca²⁺ and subsequent muscle contraction. RyR2 activity is also modulated by phosphorylation by protein kinase A (PKA) following β-adrenergic stimulation.[3]
RyR3 General Signaling
Caption: General activation mechanism of RyR3.
RyR3 is generally activated by CICR, where an initial Ca²⁺ signal from another source, such as IP₃ receptors or other ion channels, triggers the opening of RyR3. This leads to the release of Ca²⁺ from the ER, amplifying the initial signal and leading to various downstream cellular responses depending on the cell type.
Detailed Experimental Protocols
Investigating the function of RyR isoforms requires specialized techniques. The following sections provide detailed methodologies for key experiments.
[³H]Ryanodine Binding Assay
This assay is used to quantitatively assess the activity of RyR channels, as [³H]ryanodine binds with high affinity to the open state of the channel.[14]
Experimental Workflow
Caption: Workflow for a [³H]Ryanodine Binding Assay.
Methodology
-
Preparation of Microsomes:
-
Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from tissues (e.g., skeletal muscle, heart) or cultured cells expressing the RyR isoform of interest.[14]
-
Homogenize the tissue or cells in a buffered solution containing protease inhibitors.
-
Perform differential centrifugation to pellet and enrich the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Assay:
-
Prepare a binding buffer containing appropriate concentrations of salts (e.g., KCl), a buffering agent (e.g., HEPES), and modulators of interest (e.g., Ca²⁺, ATP, Mg²⁺, caffeine). The free Ca²⁺ concentration is typically controlled using Ca²⁺-EGTA buffers.
-
In reaction tubes, combine the microsomal preparation, [³H]ryanodine (typically at a concentration near its K_d), and the desired concentrations of test compounds or modulators.
-
To determine non-specific binding, include a parallel set of tubes with a high concentration of unlabeled ryanodine.
-
Incubate the reactions at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 1-2 hours).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate the microsome-bound [³H]ryanodine from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For saturation binding experiments, plot specific binding versus the concentration of [³H]ryanodine and fit the data to determine the maximal binding capacity (B_max) and the dissociation constant (K_d).
-
For competition binding experiments, plot specific binding versus the concentration of the unlabeled ligand to determine the IC₅₀.
-
Single-Channel Recording in Planar Lipid Bilayers
This technique allows for the direct observation of the gating behavior of individual RyR channels.
Methodology
-
Planar Lipid Bilayer Formation:
-
A planar lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans chambers).
-
The lipid solution (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine in n-decane) is painted over the aperture.
-
-
Incorporation of RyR Channels:
-
SR/ER vesicles containing RyRs are added to the cis chamber.
-
The fusion of these vesicles into the planar lipid bilayer is induced by adding a salt gradient across the bilayer.
-
-
Electrophysiological Recording:
-
Ag/AgCl electrodes are placed in both the cis and trans chambers to apply a voltage across the bilayer and record the resulting current.
-
The current is amplified and filtered using a patch-clamp amplifier.
-
The cis chamber represents the cytosolic side of the channel, and the trans chamber represents the luminal (SR/ER) side. Modulators are added to the cis chamber to study their effects on channel gating.
-
-
Data Analysis:
-
Single-channel currents are recorded and analyzed to determine parameters such as open probability (Pₒ), mean open time, mean closed time, and single-channel conductance.
-
Intracellular Calcium Imaging
This method is used to visualize and quantify changes in intracellular Ca²⁺ concentration in response to stimuli that activate RyRs.
Methodology
-
Cell Preparation and Dye Loading:
-
Culture cells expressing the RyR isoform of interest on glass coverslips.
-
Load the cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or a genetically encoded Ca²⁺ indicator like GCaMP.[15][16]
-
Fura-2 AM is a ratiometric dye that is loaded by incubating the cells with the dye in a physiological buffer.[15] Once inside the cell, esterases cleave the AM group, trapping the active Fura-2.[15]
-
-
Fluorescence Microscopy:
-
Mount the coverslip with the dye-loaded cells onto the stage of a fluorescence microscope equipped for live-cell imaging.
-
For Fura-2, excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.[15] The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.
-
For GCaMP, excite at ~488 nm and measure the emission at ~510 nm. The fluorescence intensity of GCaMP increases upon Ca²⁺ binding.
-
-
Stimulation and Data Acquisition:
-
Perfuse the cells with a physiological saline solution.
-
Apply stimuli (e.g., caffeine, high K⁺ to depolarize the membrane) to activate the RyRs.
-
Record the changes in fluorescence intensity over time using a sensitive camera.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities (e.g., F340/F380) for each time point.
-
For single-wavelength indicators like GCaMP, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀).
-
The fluorescence data can be calibrated to obtain absolute Ca²⁺ concentrations.
-
Conclusion
The ryanodine receptor isoforms, RyR1, RyR2, and RyR3, are crucial mediators of intracellular Ca²⁺ signaling with distinct roles in various tissues. Understanding their specific functions, regulatory mechanisms, and the experimental techniques used to study them is paramount for advancing our knowledge of cellular physiology and for the development of novel therapeutics targeting RyR-related diseases. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current understanding of these complex ion channels and offering detailed methodologies for their investigation. As research continues to unravel the intricacies of RyR function and regulation, the development of isoform-specific modulators holds great promise for the treatment of a range of debilitating disorders.
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. Regulation of Ryanodine Receptor Ion Channels Through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RyR1-related myopathy mutations in ATP and calcium binding sites impair channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RyR1 and RyR3 isoforms provide distinct intracellular Ca2+ signals in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Response to caffeine and ryanodine receptor isoforms in mouse skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+-mediated activation of the skeletal-muscle ryanodine receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Regulation of the RyR channel gating by Ca2+ and Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchmap.jp [researchmap.jp]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The GCaMP-R Family of Genetically Encoded Ratiometric Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
The Core Architecture of Ryanodine Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels critical for regulating calcium ion release from the sarcoplasmic and endoplasmic reticulum.[1][2] These massive homotetrameric protein complexes, with a total molecular mass exceeding 2.2 megadaltons, are the largest known ion channels.[1][3][4] Their intricate structure and complex regulation are fundamental to numerous physiological processes, most notably excitation-contraction coupling in muscle tissues.[1][2] This technical guide provides a comprehensive overview of the ryanodine receptor's structure, its constituent domains, and the experimental methodologies used to elucidate its function, tailored for researchers and professionals in drug development.
Mammals express three isoforms of the ryanodine receptor: RyR1, predominantly found in skeletal muscle; RyR2, the primary isoform in cardiac muscle; and RyR3, which is more widely expressed, particularly in the brain.[1] While there is a significant degree of sequence homology among the isoforms, their distinct physiological roles are underscored by differences in their regulation and interactions with other proteins.
Overall Architecture
The ryanodine receptor exhibits a distinctive mushroom-like shape, with a large cytoplasmic "foot" region and a smaller transmembrane domain (TMD) embedded within the sarcoplasmic/endoplasmic reticulum membrane.[5] The cytoplasmic assembly constitutes approximately 80% of the receptor's mass and is responsible for sensing various cellular signals, while the TMD forms the ion-conducting pore.[5]
The homotetrameric structure is comprised of four identical protomers, each with a molecular weight of about 565 kDa.[3] These protomers are arranged symmetrically around a central axis that aligns with the ion conduction pore.[6]
Core Domains of the Ryanodine Receptor
The complex structure of each ryanodine receptor protomer is organized into several distinct domains, each with specialized functions. High-resolution cryo-electron microscopy (cryo-EM) has been instrumental in delineating these domains.
N-Terminal Domain (NTD)
The N-terminal region is a critical regulatory hub and a hotspot for disease-associated mutations. It is composed of three subdomains: A, B, and C.[7] The NTD is involved in the activation and termination of Ca2+ release and plays a role in the oligomerization of the RyR subunits.
SPRY Domains
Ryanodine receptors contain three SPRY (SPla and the RYanodine receptor) domains. These domains are known to mediate protein-protein interactions. For instance, the SPRY1 domain is part of the binding site for the immunophilin FKBP12, a key regulatory protein.
Central Domain
The central domain acts as a transducer, converting conformational changes in the cytoplasmic region to the channel gate.[8] This domain also serves as a regulatory hub, containing binding sites for Ca2+, ATP, and caffeine.[8] It includes a calmodulin-like EF-hand motif, which is crucial for calcium sensing.
Transmembrane Domain (TMD)
The transmembrane domain forms the ion-conducting pore of the channel. It consists of six transmembrane helices (S1-S6) per protomer, with the pore being lined by the S6 helices from each of the four subunits. The architecture of the TMD places the ryanodine receptor within the six-transmembrane ion channel superfamily.[3]
C-Terminal Domain (CTD)
The C-terminal domain is intimately involved in the gating of the channel and forms part of the binding sites for activating ligands such as Ca2+, ATP, and caffeine.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the structure and function of the ryanodine receptor isoforms.
| Domain | Rabbit RyR1 Residue Boundaries | Human RyR2 Residue Boundaries |
| N-Terminal Domain A | 10-223 | 10-223 |
| N-Terminal Domain B | 224-408 | 224-408 |
| N-Terminal Domain C | 409-544 | 409-544 |
| Central Domain | 3668-4251 | 3613-4207 |
| Channel Domain | 4545-5037 | 4887-4963 |
Table 1: Approximate Amino Acid Residue Boundaries for Key Domains of RyR1 and RyR2.[7][9][10]
| Parameter | RyR1 | RyR2 | Conditions |
| Ca2+ Activation (EC50) | ~1-10 µM | ~1-10 µM | Cytosolic |
| Ca2+ Inactivation (IC50) | >100 µM | >1 mM | Cytosolic |
| ATP Activation (EC50) | ~0.6 mM | - | |
| Caffeine Activation (EC50) | - | ~9.0 mM | Diastolic-like solutions |
| [3H]Ryanodine Binding (Kd) | ~1-10 nM | ~10 nM | High affinity site |
| Single Channel Conductance (K+) | ~750 pS | - | Symmetrical 250 mM KCl |
| Single Channel Conductance (Ca2+) | ~150 pS | - | 50 mM Ca2+ |
Table 2: Ligand Affinities and Ion Conductance of Ryanodine Receptors.[11][12][13][14][15][16]
Signaling Pathways and Logical Relationships
The function of ryanodine receptors is intricately linked to cellular signaling pathways that control muscle contraction.
Excitation-Contraction Coupling in Skeletal Muscle
In skeletal muscle, RyR1 is mechanically coupled to the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated L-type calcium channel in the transverse-tubule membrane. Depolarization of the membrane triggers a conformational change in the DHPR, which is directly transmitted to RyR1, causing it to open and release Ca2+ from the sarcoplasmic reticulum.[1]
Calcium-Induced Calcium Release in Cardiac Muscle
In cardiac muscle, the primary mechanism of RyR2 activation is calcium-induced calcium release (CICR). An influx of Ca2+ through L-type calcium channels during an action potential raises the local cytosolic Ca2+ concentration, which then binds to and activates RyR2, leading to a larger release of Ca2+ from the sarcoplasmic reticulum.[1]
Allosteric Regulation and Gating
The gating of the ryanodine receptor is a complex allosteric process involving coordinated movements of its various domains. Ligand binding in the cytoplasmic region induces conformational changes that are transmitted to the transmembrane domain, ultimately leading to the opening or closing of the ion channel pore. The transition from a closed to an open state involves a significant rearrangement of the cytoplasmic and transmembrane domains, resulting in a widening of the ion gate.[1][5]
Experimental Protocols
The study of ryanodine receptors relies on a variety of sophisticated experimental techniques. The following sections provide an overview of the key methodologies.
Purification of Ryanodine Receptors
A common method for purifying RyRs from skeletal muscle involves solubilization of sarcoplasmic reticulum membranes followed by ion-exchange chromatography and sucrose (B13894) gradient centrifugation.[17][18] Affinity chromatography, often utilizing the high-affinity interaction between RyR and FKBP12, is also a powerful technique.[19]
Key Steps for Purification:
-
Homogenization: Skeletal muscle tissue is homogenized to disrupt the cells and release the sarcoplasmic reticulum.
-
Isolation of SR Vesicles: Differential centrifugation is used to isolate microsomes enriched in sarcoplasmic reticulum vesicles.
-
Solubilization: The sarcoplasmic reticulum membranes are solubilized using detergents to release the membrane-bound proteins, including the ryanodine receptor.
-
Chromatography: The solubilized proteins are subjected to ion-exchange or affinity chromatography to separate the ryanodine receptor from other proteins.
-
Sucrose Gradient Centrifugation: Further purification is achieved by sucrose gradient centrifugation, which separates proteins based on their size and density.
-
Analysis: The purity of the final sample is assessed by SDS-PAGE.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has revolutionized the structural biology of large protein complexes like the ryanodine receptor. This technique involves flash-freezing purified protein in a thin layer of vitreous ice and imaging the individual particles with an electron microscope.
Key Steps for Cryo-EM:
-
Grid Preparation: A small volume of the purified ryanodine receptor solution is applied to an electron microscopy grid, blotted to create a thin film, and then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures.
-
Image Processing: Sophisticated image processing software is used to pick individual particle images, align them, and classify them into different conformational states.
-
3D Reconstruction: The classified 2D images are used to reconstruct a 3D density map of the protein.
-
Model Building: An atomic model of the protein is built into the 3D density map.
Single-Channel Recording
Single-channel recording, typically using the planar lipid bilayer technique, allows for the direct measurement of the ion channel activity of a single ryanodine receptor. This method provides information on channel conductance, open probability, and gating kinetics.
Key Steps for Single-Channel Recording:
-
Bilayer Formation: A lipid bilayer is formed across a small aperture separating two aqueous chambers.
-
Vesicle Fusion: Sarcoplasmic reticulum vesicles containing ryanodine receptors are added to one of the chambers and induced to fuse with the bilayer.
-
Recording: The ionic current flowing through a single ryanodine receptor channel is measured using sensitive amplifiers.
-
Analysis: The recorded data is analyzed to determine the channel's biophysical properties.
[3H]Ryanodine Binding Assay
The high-affinity binding of the plant alkaloid ryanodine to the open state of the ryanodine receptor provides a powerful tool for studying channel activity. The [3H]ryanodine binding assay is a radioligand binding assay used to quantify the number of open channels.[20][21]
Key Steps for [3H]Ryanodine Binding Assay:
-
Incubation: Sarcoplasmic reticulum vesicles or purified receptors are incubated with [3H]ryanodine in the presence of various modulators (e.g., Ca2+, ATP, caffeine).
-
Filtration: The incubation mixture is rapidly filtered through a filter that retains the protein-bound [3H]ryanodine.
-
Washing: The filter is washed to remove unbound [3H]ryanodine.
-
Scintillation Counting: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Analysis: The data is analyzed to determine the binding affinity (Kd) and the number of binding sites (Bmax).
Conclusion
The ryanodine receptor is a molecular machine of remarkable complexity, with a sophisticated architecture that allows for the precise control of intracellular calcium signaling. A deep understanding of its structure and the function of its various domains is essential for elucidating its role in both normal physiology and disease. The experimental techniques outlined in this guide provide the foundation for ongoing research that continues to unravel the intricacies of this vital ion channel, paving the way for the development of novel therapeutic strategies targeting ryanodine receptor dysfunction.
References
- 1. Coordinated Movement of Cytoplasmic and Transmembrane Domains of RyR1 upon Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional interactions between the Ca2+-, ATP-, and caffeine-binding sites of skeletal muscle ryanodine receptor (RyR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coordinated Movement of Cytoplasmic and Transmembrane Domains of RyR1 upon Gating | PLOS Biology [journals.plos.org]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Structural insights into the human RyR2 N-terminal region involved in cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The central domain of cardiac ryanodine receptor governs channel activation, regulation, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-terminal and Central Segments of the Type 1 Ryanodine Receptor Mediate Its Interaction with FK506-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the rabbit ryanodine receptor RyR1 at near-atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of ATP-Binding Regions in the RyR1 Ca2+ Release Channel | PLOS One [journals.plos.org]
- 12. Single Ryanodine Receptor Channel Basis of Caffeine's Action on Ca2+ Sparks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Determinants of Skeletal Muscle Ryanodine Receptor Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure - A drug and ATP binding site in type 1 ryanodine receptor - ryr1.org [ryr1.org]
- 15. Interdependence of ryanodine binding, oligomeric receptor interactions, and Ca2+ release regulation in junctional sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of high-affinity ryanodine-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. A procedure for purification of the ryanodine receptor from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure of a mammalian ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [3H]Ryanodine binding assays. [bio-protocol.org]
- 21. researchmap.jp [researchmap.jp]
A Deep Dive into the History of Ryanodol and Ryanodine Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The story of ryanodol and its parent compound, ryanodine (B192298), is a fascinating journey through the realms of natural product chemistry, pharmacology, and molecular biology. Initially identified for its insecticidal properties, ryanodine became an indispensable pharmacological tool that led to the discovery and characterization of a fundamental class of intracellular calcium channels: the ryanodine receptors (RyRs). This technical guide provides an in-depth historical perspective on the research surrounding these compounds, detailing the key experiments, quantitative data, and methodologies that have shaped our understanding of their complex interactions and the critical physiological processes they modulate.
Discovery and Structural Elucidation: From Insecticide to Molecular Probe
The history of ryanodine research began in the 1940s with the investigation of extracts from the plant Ryania speciosa, native to Central and South America. These extracts were noted for their potent insecticidal effects.
1.1. Isolation and Early Characterization
In 1948, Folkers and colleagues isolated the crystalline active principle from Ryania speciosa and named it ryanodine.[1][2] Early studies revealed its remarkable potency, being approximately 700 times more active than the crude stem wood of the plant.[3] The hydrolysis product of ryanodine, this compound, was also identified during these initial investigations.[4] It took nearly two decades of extensive chemical degradation and derivatization studies before the complex polycyclic structure of ryanodine was correctly assigned in 1967.[1][2][4]
1.2. Total Synthesis of this compound
The intricate, sterically congested pentacyclic core of this compound, with its eleven contiguous stereocenters, presented a formidable challenge to synthetic chemists. In a landmark achievement, Pierre Deslongchamps and his team reported the first total synthesis of (+)-ryanodol in 1979, a monumental effort that further solidified the understanding of its complex three-dimensional structure.[3]
The Ryanodine Receptor: Unveiling a Key Player in Calcium Signaling
The unique biological activity of ryanodine, particularly its effects on muscle contraction, hinted at a specific molecular target. The use of radiolabeled ryanodine, specifically [³H]ryanodine, was pivotal in the identification, purification, and characterization of this target, which was aptly named the ryanodine receptor (RyR).[5][6]
2.1. Discovery and Isoforms
The ryanodine receptor was identified as a large protein complex embedded in the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types.[7][8] It functions as a calcium release channel, playing a central role in excitation-contraction coupling.[8] Subsequent research identified three mammalian isoforms of the RyR:
-
RyR1: Primarily expressed in skeletal muscle.[7]
-
RyR2: The predominant isoform in cardiac muscle.[7]
-
RyR3: Found in the brain and other tissues at lower levels.[7]
These isoforms share a high degree of sequence homology but exhibit distinct functional and regulatory properties.
Quantitative Analysis of Ryanodine-Receptor Interactions
The interaction of ryanodine with its receptor is complex and concentration-dependent. Decades of research using various experimental techniques have provided a wealth of quantitative data on this interaction.
Table 1: Ryanodine Binding Affinities (Kd) for Ryanodine Receptors
| Receptor Isoform/Tissue | Preparation | Kd (nM) | Experimental Conditions | Reference(s) |
| Skeletal Muscle (Rabbit) | Sarcoplasmic Reticulum Vesicles | 1-3 | High Ca2+, High Salt | [9] |
| Cardiac Muscle (Canine) | Sarcoplasmic Reticulum Vesicles | 3-5 | High Ca2+, High Salt | [9] |
| Rat Liver | Endoplasmic Reticulum Microsomes | 10 ± 2.5 | Ca2+-independent | [10][11] |
Table 2: Functional Effects of Ryanodine on Ryanodine Receptors
| Effect | Concentration Range | RyR State | Consequence | Reference(s) |
| Activation | Nanomolar (<10 µM) | Locked in a sub-conductance (half-open) state | SR/ER Ca2+ depletion | [8][12] |
| Inhibition | Micromolar (>100 µM) | Irreversible channel closing | Inhibition of Ca2+ release | [8][9][12] |
Table 3: IC50 Values for Ryanodine Inhibition of Ca2+ Release
| Tissue | IC50 (nM) | Reference(s) |
| Skeletal Muscle | 10 | [13][14] |
| Cardiac Muscle | 2.8 | [13][14] |
Key Experimental Protocols in Ryanodine Research
The following sections detail the methodologies for seminal experiments that have been instrumental in advancing our understanding of ryanodine and its receptor.
4.1. [³H]Ryanodine Binding Assay
This assay is a cornerstone of RyR research, allowing for the quantification of receptor density and the study of ligand binding under various conditions.
Methodology:
-
Preparation of Membranes: Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) vesicles from the tissue of interest.
-
Incubation: Incubate the membrane preparation with [³H]ryanodine in a binding buffer containing appropriate ions (e.g., KCl, HEPES) and Ca²⁺ concentrations.
-
Separation: Separate bound from free [³H]ryanodine by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). Calculate Kd and Bmax values from saturation binding isotherms.
4.2. Isolation of Sarcoplasmic Reticulum Vesicles
The preparation of enriched SR vesicles is a prerequisite for many in vitro studies of RyR function.
Methodology:
-
Homogenization: Homogenize minced muscle tissue in a buffered solution.
-
Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and other cellular debris, enriching the supernatant with microsomes.
-
Sucrose (B13894) Gradient Centrifugation: Layer the microsomal fraction onto a discontinuous or continuous sucrose gradient and centrifuge at high speed. The SR vesicles will band at a specific density, allowing for their separation from other membrane fragments.
-
Collection and Storage: Collect the SR fraction, wash to remove sucrose, and store at -80°C.
4.3. Purification of the Ryanodine Receptor
Purification of the RyR has been crucial for detailed structural and functional studies.
Methodology:
-
Solubilization: Solubilize SR membranes with a mild detergent (e.g., CHAPS) in the presence of phospholipids (B1166683) to maintain receptor integrity.
-
Affinity Chromatography: Pass the solubilized protein over a column with a high-affinity ligand, such as heparin-agarose or an immobilized antibody.
-
Ion-Exchange Chromatography: Further purify the eluted fractions using ion-exchange chromatography.
-
Sucrose Gradient Centrifugation: As a final polishing step, subject the purified protein to sucrose gradient centrifugation to isolate the large RyR complex.
-
Analysis: Assess the purity of the receptor by SDS-PAGE, which should show a prominent band at >500 kDa corresponding to the RyR monomer.
Visualizing the Molecular Environment: Signaling Pathways and Experimental Workflows
5.1. Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving the ryanodine receptor.
5.2. Experimental Workflows
Conclusion
The journey of ryanodine and this compound from a natural insecticide to a sophisticated molecular tool exemplifies the serendipitous and interconnected nature of scientific discovery. The meticulous work of chemists in isolating and synthesizing these complex molecules, combined with the ingenuity of pharmacologists and physiologists in using them to probe cellular function, has led to a deep understanding of the ryanodine receptor and its critical role in calcium signaling. The experimental protocols and quantitative data outlined in this guide represent a foundation upon which our current knowledge is built and provide a roadmap for future investigations into the intricate world of intracellular calcium regulation and its implications for health and disease.
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. rupress.org [rupress.org]
- 4. Insights into the Gating Mechanism of the Ryanodine-Modified Human Cardiac Ca2+-Release Channel (Ryanodine Receptor 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ryanodine Receptor Ion Channels Through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ryanodine Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Quantitative Single-Molecule Analysis of Ryanodine Receptor 2 Subunit Assembly in Cardiac and Neuronal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and functional activity of ryanodine receptors (RyRs) during skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium-Induced Calcium Release (CICR) in Cardiomyocytes | BioRender Science Templates [biorender.com]
- 12. Functional properties of the ryanodine receptor type 3 (RyR3) Ca2+ release channel | The EMBO Journal [link.springer.com]
- 13. researchmap.jp [researchmap.jp]
- 14. Ryanodine receptor - Wikipedia [en.wikipedia.org]
Ryanodine: A Pharmacological Tool for Interrogating Ca2+ Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca2+) signaling is a fundamental and ubiquitous mechanism governing a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise spatial and temporal control of intracellular Ca2+ concentrations is paramount for normal physiological function. A key player in this intricate regulatory network is the ryanodine (B192298) receptor (RyR), a large conductance intracellular Ca2+ release channel located on the membrane of the endoplasmic and sarcoplasmic reticulum (ER/SR). The plant alkaloid ryanodine has emerged as an indispensable pharmacological tool for the study of RyR function and its role in Ca2+ signaling. This technical guide provides an in-depth overview of ryanodine's mechanism of action, its differential effects on RyR isoforms, and detailed experimental protocols for its use as a pharmacological probe.
Ryanodine Receptors: The Target of Ryanodine
Ryanodine receptors are homotetrameric channel proteins that mediate the release of Ca2+ from intracellular stores. In mammals, three distinct isoforms have been identified, each with a characteristic tissue distribution and physiological role[1][2]:
-
RyR1: The predominant isoform in skeletal muscle, where it is essential for excitation-contraction (E-C) coupling[1][2].
-
RyR2: The primary isoform in the myocardium (heart muscle), playing a critical role in cardiac E-C coupling through a process known as calcium-induced calcium release (CICR)[1][2].
-
RyR3: Expressed more widely at lower levels, particularly in the brain, diaphragm, and smooth muscle, its precise physiological roles are still being elucidated but are implicated in processes like learning and memory[1][3].
All three RyR isoforms are targets for ryanodine, although their sensitivities and the functional consequences of binding can differ.
Mechanism of Action: A Dual-Function Modulator
Ryanodine's interaction with the RyR is complex and concentration-dependent, exhibiting both agonistic and antagonistic properties. This biphasic effect is a critical consideration for experimental design.
-
Low Concentrations (Nanomolar Range): At nanomolar concentrations, ryanodine locks the RyR channel into a stable, long-lasting sub-conductance or "half-open" state[2]. This leads to a persistent, slow leak of Ca2+ from the ER/SR, which can eventually deplete the intracellular stores. This "agonist" effect is often utilized to study the consequences of chronic Ca2+ leak.
-
High Concentrations (Micromolar Range): At micromolar concentrations (>100 µM), ryanodine acts as an antagonist, causing a complete and irreversible block of the RyR channel, preventing Ca2+ release[1][2]. This "antagonist" effect is useful for inhibiting RyR-mediated Ca2+ release to isolate the contributions of other Ca2+ signaling pathways.
The binding of ryanodine to its receptor is also "use-dependent," meaning it preferentially binds to the open state of the channel[2]. This property makes the extent of ryanodine's effect dependent on the activity of the RyR channel itself.
Quantitative Data on Ryanodine-RyR Interactions
The following tables summarize key quantitative parameters describing the interaction of ryanodine and its analogs with different RyR isoforms. It is important to note that these values can vary depending on the experimental conditions, such as the presence of other modulators (e.g., Ca2+, ATP, Mg2+), pH, and the specific preparation (e.g., purified protein, microsomes, intact cells).
| Parameter | RyR1 | RyR2 | RyR3 | Reference(s) |
| High-Affinity Kd (nM) | 2.9 ± 0.3 | ~8 | 1.6 | [4][5][6] |
| Low-Affinity Kd (µM) | - | ~5 | - | [5] |
Table 1: Ryanodine Binding Affinities (Kd) for RyR Isoforms.
| Compound | RyR Isoform | EC50 | IC50 | Effect | Reference(s) |
| Ryanodine | RyR2 | ~10 nM (pCa 8) | pCa 7.1 | Sensitizes to Ca2+ activation | [3] |
| Ryanodine | RyR (general) | 0.1 µM (stimulates Ca2+ sparks) | 10 µM (inhibits Ca2+ sparks) | Biphasic effect on Ca2+ sparks | [7] |
| Cpd1 (Oxolinic acid derivative) | RyR1 | 12 nM | - | Inhibition | [8] |
| Oxolinic acid | RyR1 | 810 nM | - | Inhibition | [8] |
| Verticilide | RyR2 | - | 53.9 µM | Inhibition | [8] |
| ent-1 (Verticilide derivative) | RyR2 | - | 0.1 µM | Inhibition | [8] |
| 2-Hydroxycarbazole | RyR1 & RyR2 | ~200 µM | - | Ca2+ release activation | [9] |
Table 2: Effective (EC50) and Inhibitory (IC50) Concentrations of Ryanodine and Related Compounds.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of RyRs in Ca2+ signaling and how ryanodine modulates these pathways.
Caption: Simplified diagram of excitation-contraction coupling involving the ryanodine receptor.
Caption: Concentration-dependent effects of ryanodine on the state of the ryanodine receptor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing ryanodine.
Isolation of Sarcoplasmic Reticulum (SR) Microsomes
This protocol is a prerequisite for in vitro studies such as [3H]-ryanodine binding assays and single-channel recordings.
Workflow Diagram:
Caption: Workflow for the isolation of sarcoplasmic reticulum microsomes.
Materials:
-
Homogenization Buffer: 10 mM Tris-HCl (pH 7.4), 0.3 M sucrose, 0.1 M KCl, 5 mM DTT, and a protease inhibitor cocktail.
-
Resuspension Buffer: 10 mM Tris-HCl (pH 7.4), 0.3 M sucrose.
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge with appropriate rotors
Procedure:
-
Excise skeletal or cardiac muscle tissue and place it in ice-cold homogenization buffer.
-
Mince the tissue thoroughly and homogenize using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in a small volume of resuspension buffer.
-
Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Aliquots can be flash-frozen in liquid nitrogen and stored at -80°C.
[3H]-Ryanodine Binding Assay
This assay is a powerful tool to assess the functional state of the RyR channel, as [3H]-ryanodine preferentially binds to the open channel.
Workflow Diagram:
Caption: Workflow for the [3H]-ryanodine binding assay.
Materials:
-
Binding Buffer: 20 mM HEPES (pH 7.4), 140 mM KCl, 15 mM NaCl, and varying concentrations of free Ca2+ (buffered with EGTA)[4].
-
[3H]-ryanodine (e.g., 1-10 nM)
-
Unlabeled ryanodine (for determining non-specific binding)
-
SR microsomes
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
In a microcentrifuge tube, combine SR microsomes (e.g., 50-100 µg of protein), [3H]-ryanodine, and the desired modulators in the binding buffer.
-
For determining non-specific binding, prepare parallel tubes containing a high concentration of unlabeled ryanodine (e.g., 10 µM).
-
Incubate the mixture at 37°C for 1-2 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer (similar to binding buffer but without ryanodine) to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
Single-Channel Recording in Planar Lipid Bilayers
This technique allows for the direct observation of the gating behavior of individual RyR channels and the effects of ryanodine on channel conductance and open probability.
Workflow Diagram:
Caption: Workflow for single-channel recording of ryanodine receptors in a planar lipid bilayer.
Materials:
-
Planar Lipid Bilayer Setup: Includes a two-chamber cuvette with a small aperture, electrodes, and a low-noise amplifier.
-
Lipids: e.g., a mixture of phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC) in n-decane.
-
cis (Cytosolic) Solution: e.g., 250 mM KCl, 20 mM HEPES, pH 7.4, with buffered Ca2+ concentrations.
-
trans (Luminal) Solution: e.g., 50 mM KCl, 20 mM HEPES, pH 7.4.
-
SR microsomes
-
Ryanodine stock solution
Procedure:
-
Set up the planar lipid bilayer apparatus and fill the cis and trans chambers with the appropriate solutions.
-
"Paint" the lipid solution across the aperture to form a stable bilayer membrane.
-
Induce the fusion of SR microsomes with the bilayer by adding a small aliquot of the microsome preparation to the cis chamber, often in the presence of an osmotic gradient.
-
Once a single channel incorporates into the bilayer, record its baseline activity at a fixed holding potential.
-
Introduce ryanodine to the cis chamber at the desired concentration.
-
Record the changes in channel behavior, noting any transitions to a sub-conductance state or complete channel block.
-
Analyze the single-channel data to determine changes in open probability, mean open and closed times, and single-channel conductance.
Conclusion
Ryanodine has proven to be an invaluable pharmacological tool for dissecting the complex roles of ryanodine receptors in intracellular Ca2+ signaling. Its unique concentration-dependent dual effects as both an agonist and an antagonist provide a versatile means to manipulate RyR function. A thorough understanding of its mechanism of action, coupled with the application of rigorous experimental protocols as outlined in this guide, will continue to facilitate groundbreaking discoveries in the field of Ca2+ signaling and its implications for health and disease. Researchers, scientists, and drug development professionals can leverage the information presented here to design and execute experiments that will further illuminate the intricate world of intracellular calcium regulation.
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. Ryanodine sensitizes the cardiac Ca(2+) release channel (ryanodine receptor isoform 2) to Ca(2+) activation and dissociates as the channel is closed by Ca(2+) depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RYANODINE RECEPTOR TYPE 1 (RYR1) POSSESSING MALIGNANT HYPERTHERMIA MUTATION R615C EXHIBITS HEIGHTENED SENSITIVITY TO DYSREGULATION BY NONCOPLANAR 2,2',3,5',6-PENTACHLOROBIPHENYL (PCB 95) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of Ryanodine Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Hydroxycarbazole induces Ca2+ release from sarcoplasmic reticulum by activating the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Ligands of the Ryanodine Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ryanodine (B192298) receptor (RyR) is a massive intracellular calcium release channel embedded in the membrane of the sarcoplasmic and endoplasmic reticulum. It plays a pivotal role in excitation-contraction coupling in muscle tissues and is involved in a multitude of calcium signaling pathways in various cell types. The precise regulation of RyR channel gating is critical for cellular function, and its dysregulation is implicated in numerous pathologies, including malignant hyperthermia, central core disease, and cardiac arrhythmias. A complex interplay of endogenous molecules dynamically modulates RyR activity, acting as agonists, antagonists, or allosteric modulators. This technical guide provides a comprehensive overview of the core endogenous ligands of the ryanodine receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling interactions to serve as a resource for researchers and professionals in the field.
Core Endogenous Ligands: Activators and Inhibitors
The gating of the RyR channel is finely tuned by a variety of endogenous molecules. These ligands can be broadly categorized as activators that promote channel opening and inhibitors or modulators that favor the closed state or alter the channel's sensitivity to other ligands.
Key Activators
-
Calcium (Ca²⁺): Cytosolic calcium is a primary activator of the RyR, a process known as calcium-induced calcium release (CICR).[1][2] RyR1 activity exhibits a bell-shaped dependence on Ca²⁺ concentration, with activation occurring at low micromolar concentrations and inhibition at higher, millimolar concentrations.[3]
-
Adenosine Triphosphate (ATP): ATP acts as an allosteric activator of the RyR, sensitizing the channel to Ca²⁺-dependent activation.[3][4][5] In skeletal muscle RyR1, ATP can induce channel opening even in the absence of Ca²⁺, although Ca²⁺ is required for maximal activation.[3] The cardiac isoform, RyR2, is not activated by ATP alone but its Ca²⁺-induced activation is augmented by ATP.[3]
Key Inhibitors and Modulators
-
Magnesium (Mg²⁺): Magnesium ions are significant endogenous inhibitors of RyR channels. Mg²⁺ competes with Ca²⁺ for binding to the activation sites and also binds to lower-affinity inhibitory sites.[6][7][8]
-
Calmodulin (CaM): Calmodulin is a ubiquitous calcium-binding protein that modulates RyR activity in a Ca²⁺-dependent manner.[3] At sub-micromolar Ca²⁺ concentrations, CaM can activate RyR1, while at micromolar concentrations and above, the Ca²⁺-bound form of CaM (Ca²⁺-CaM) inhibits both RyR1 and RyR2.[9]
-
S100A1: This calcium-binding protein of the S100 family is a physiological modulator of RyR, particularly in striated muscle.[10][11] It has been shown to enhance RyR-mediated Ca²⁺ release and competes with calmodulin for an overlapping binding site on RyR1.[11][12][13]
-
FK506-Binding Proteins (FKBP12 and FKBP12.6): These small proteins, also known as calstabins, are important stabilizers of the RyR channel in its closed state.[1][14] Dissociation of FKBPs from the RyR complex is associated with increased channel activity and Ca²⁺ leak. FKBP12 predominantly binds to RyR1, while FKBP12.6 has a higher affinity for RyR2.[15][16]
Quantitative Data on Endogenous Ligand Interactions
The following tables summarize the quantitative data for the interaction of key endogenous ligands with different ryanodine receptor isoforms. These values are essential for understanding the physiological regulation of RyR channels and for the development of pharmacological modulators.
| Ligand | RyR Isoform | Parameter | Value | Reference(s) |
| Ca²⁺ (Activation) | RyR1 | EC₅₀ | ~1 µM | [3] |
| RyR2 | EC₅₀ | ~1 µM | [17][18] | |
| RyR2 (in cell-like conditions) | EC₅₀ | ~10 µM | [19] | |
| RyR2 (ryanodine-modified) | EC₅₀ | 110 nM | [20] | |
| Ca²⁺ (Inhibition) | RyR1 | IC₅₀ | ~1 mM | [3] |
| RyR2 | IC₅₀ | >10-fold higher than RyR1 | [6] | |
| ATP (Activation) | RyR1 | EC₅₀ | 0.22 mM | [21] |
| RyR1 (with µM Ca²⁺) | EC₅₀ | low millimolar range | [4][5] | |
| RyR2 (with 1 mM luminal Ca²⁺) | EC₅₀ | 0.55 ± 0.04 mM | [10] | |
| Mg²⁺ (Inhibition) | RyR1 (normal) | IC₅₀ | ~100 µM | [22] |
| RyR1 (MHS) | IC₅₀ | ~300 µM | [22] | |
| RyR2 (reduced) | K₀.₅ | 43 ± 16 µM | [23] | |
| RyR2 (oxidized) | K₀.₅ | > 1 mM | [23] | |
| Calmodulin (Binding) | RyR1 | Kᴅ | 5-25 nM | [6] |
| RyR2 (CaMBD2) | Kᴅ | High affinity across all Ca²⁺ concentrations | [4] | |
| RyR2 (CaMBD3) | Kᴅ | High affinity across all Ca²⁺ concentrations | [4] | |
| S100A1 (Binding) | RyR1 (CaMBD1 peptide) | Kᴅ | ~1000 nM & ~21 µM | [3] |
| RyR1 (CaMBD2 peptide) | Kᴅ | ~146 nM & ~17 µM | [3] | |
| RyR1 (CaMBD3 peptide) | Kᴅ | ~9 nM & ~7 µM | [3] | |
| FKBP12 (Binding) | RyR2 | Kᴅ | 206 ± 70 nM | [3][12][13] |
| FKBP12.6 (Binding) | RyR2 | Kᴅ | 0.7 ± 0.1 nM | [3][12][13] |
Signaling Pathways and Regulatory Mechanisms
The activity of the ryanodine receptor is governed by a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate the core regulatory interactions of endogenous ligands with the RyR channel.
References
- 1. researchgate.net [researchgate.net]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. Loss of S100A1 expression leads to Ca2+ release potentiation in mutant mice with disrupted CaM and S100A1 binding to CaMBD2 of RyR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The central domain of cardiac ryanodine receptor governs channel activation, regulation, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structural insights into the regulation of RyR1 by S100A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchmap.jp [researchmap.jp]
- 9. Imaging Single Cardiac Ryanodine Receptor Ca2+ Fluxes in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reconstitution of the skeletal muscle ryanodine receptor-Ca2+ release channel protein complex into proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. personales.upv.es [personales.upv.es]
- 13. Making sure you're not a bot! [academiccommons.columbia.edu]
- 14. Preparation and morphology of sarcoplasmic reticulum terminal cisternae from rabbit skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S100A1 AND CALMODULIN REGULATION OF RYANODINE RECEPTOR IN STRIATED MUSCLE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. The power of single channel recording and analysis: its application to ryanodine receptors in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Reconstitution of purified cardiac muscle calcium release channel (ryanodine receptor) in planar bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ryanodine Receptor Projects | Ehrlich Laboratory [medicine.yale.edu]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Cellular Localization of Ryanodine Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the cellular and subcellular localization of ryanodine (B192298) receptors (RyRs), critical intracellular calcium release channels. Understanding the precise location of the three main RyR isoforms is fundamental to elucidating their roles in physiological processes, from muscle contraction to neuronal signaling, and for developing targeted therapeutics.
Chapter 1: Cellular and Subcellular Distribution of RyR Isoforms
Ryanodine receptors are primarily located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in non-muscle cells.[1][2][3] Their distribution is not uniform; the three mammalian isoforms—RyR1, RyR2, and RyR3—exhibit distinct tissue-specific and subcellular expression patterns that dictate their functional roles.[1]
Data Presentation: Isoform Distribution
The following table summarizes the known localization of the three RyR isoforms across various tissues and subcellular compartments.
| Isoform | Primary Tissue(s) | Primary Subcellular Localization | Other Expressing Tissues/Compartments |
| RyR1 | Skeletal Muscle[2][4] | Terminal Cisternae of the Sarcoplasmic Reticulum (SR)[2][5] | Cerebellum (Purkinje cells), Smooth Muscle, B-lymphocytes.[2][6] Evidence also suggests localization to the inner mitochondrial membrane in cardiomyocytes.[7] |
| RyR2 | Cardiac Muscle[1][2] | Junctional Sarcoplasmic Reticulum (SR)[6] | Brain (Purkinje cells, cerebral cortex, hippocampus), Stomach, Kidneys.[2][6] In neurons: soma, dendrites, spines, and axons.[8] |
| RyR3 | Brain, Diaphragm[1][5] | Endoplasmic Reticulum (ER), Sarcoplasmic Reticulum (SR) | Smooth muscle, Hippocampal neurons, Thalamus.[2][9] |
Striated Muscle: The Nexus of Excitation-Contraction Coupling
In striated muscle, RyRs are the primary channels responsible for releasing the calcium required for contraction.[10][11] Their specific arrangement relative to the cell surface membrane is crucial for this rapid signal transduction.
Skeletal Muscle: RyR1 is the predominant isoform in skeletal muscle.[2] It is strategically located in the terminal cisternae of the SR, where it forms a physical, mechanical link with the dihydropyridine (B1217469) receptor (DHPR, or CaV1.1), a voltage sensor in the transverse-tubule (T-tubule) membrane.[1][12] This arrangement, known as a "triad," allows for direct depolarization-induced Ca²⁺ release without the need for calcium influx from the exterior.[13] RyR3 is also present at lower levels in the terminal cisternae of certain skeletal muscles, such as the diaphragm and soleus.[5]
Cardiac Muscle: The cardiac isoform, RyR2, is located in the junctional SR, forming "dyads" where the SR is in close proximity to the T-tubules.[6][14] Unlike in skeletal muscle, the process is not mechanical. An action potential triggers the opening of the cardiac DHPR (CaV1.2), allowing a small influx of extracellular Ca²⁺. This trigger Ca²⁺ binds to the cytosolic face of RyR2, activating the channel to release a much larger amount of Ca²⁺ from the SR. This amplification mechanism is known as Calcium-Induced Calcium Release (CICR).[1][13]
Smooth Muscle
In smooth muscle cells, RyRs are located on the SR membrane but their distribution is more complex and varies between muscle types.[15][16] Studies using immunofluorescence and immunoelectron microscopy have shown RyRs are present in both the peripheral SR, which is close to the plasma membrane, and the central SR deeper within the cytoplasm.[15][17] For instance, in vas deferens smooth muscle, RyRs are predominantly at the cell periphery, whereas in aortic smooth muscle, they show a more widespread, network-like pattern throughout the cytoplasm.[15][16] This distribution allows RyRs to participate in generating localized Ca²⁺ signals known as "Ca²⁺ sparks," which can influence membrane potential and muscle tone.[15][18]
Neurons
All three RyR isoforms are expressed in the brain, where they are located on the ER membrane of both neurons and non-neuronal cells.[3] Their localization within neurons is widespread, including the soma, dendrites, dendritic spines, presynaptic terminals, and axons.[8][19] This distribution places them in a position to modulate a wide array of neuronal functions, such as synaptic plasticity, neurotransmitter release, and gene expression, by contributing to Ca²⁺-induced Ca²⁺ release (CICR).[3][8] Notably, high-resolution imaging has specifically localized RyR2 to the non-terminal axons of hippocampal mossy fibers, suggesting a role in modulating axonal Ca²⁺ dynamics.[8]
Mitochondrial Localization
Emerging evidence indicates that RyRs are not confined to the SR/ER. Studies have identified RyRs, particularly RyR1, on the inner mitochondrial membrane of excitable cells like cardiomyocytes and neurons.[7] This mitochondrial RyR (mRyR) appears to function as a Ca²⁺ uptake channel, responding to elevations in cytosolic Ca²⁺. This suggests a direct role for RyRs in regulating mitochondrial function and energy metabolism.[7]
Chapter 2: The Ryanodine Receptor Macromolecular Complex
RyRs do not function in isolation but exist as the core of a large macromolecular complex.[1][20] A host of accessory proteins bind to the large cytoplasmic domain of the RyR to regulate its localization, expression, and channel gating in a tissue-specific manner.[1][2]
| Associated Protein | Primary Interacting Isoform(s) | Function |
| Dihydropyridine Receptor (DHPR) | RyR1, RyR2 | Voltage sensor; mechanically coupled to RyR1 in skeletal muscle; triggers CICR via RyR2 in cardiac muscle.[1][12] |
| Calmodulin (CaM) | RyR1, RyR2 | Ca²⁺-dependent regulator; inhibits channel activity at high Ca²⁺ concentrations. Binds near the corners of the RyR cytoplasmic assembly.[2][21] |
| FK506-Binding Protein (FKBP) | RyR1 (FKBP12), RyR2 (FKBP12.6) | Stabilizes the closed state of the channel, preventing diastolic Ca²⁺ leak.[2] |
| Calsequestrin (CSQ) | RyR1, RyR2 | Luminal Ca²⁺-binding protein; acts as a Ca²⁺ buffer within the SR and modulates RyR activity from within the SR lumen.[2] |
| Triadin & Junctin | RyR1, RyR2 | Anchor calsequestrin to the junctional SR membrane and the RyR channel.[2] |
| Protein Kinase A (PKA) & CaMKII | RyR2 | Phosphorylate RyR2, increasing its sensitivity to Ca²⁺ activation.[2] |
| Snapin | RyR1, RyR2, RyR3 | SNARE-associated protein; interacts with a cytosolic loop on all isoforms, potentially linking Ca²⁺ stores to neurosecretion.[22] |
Chapter 3: Experimental Protocols for Determining RyR Localization
A variety of techniques are employed to determine the precise location of RyR isoforms. The choice of method depends on the required resolution and whether the goal is to identify tissue-level distribution or precise subcellular positioning.
Immunofluorescence Confocal Microscopy
This technique is used to visualize the distribution of RyRs within a cell or tissue slice. It provides high-quality images of the overall localization pattern, such as the network-like staining seen in smooth muscle.[15]
Protocol Outline:
-
Tissue Preparation: Tissues are fixed (e.g., with 4% paraformaldehyde), cryoprotected (e.g., in sucrose), and sectioned using a cryostat.
-
Permeabilization & Blocking: Sections are permeabilized (e.g., with Triton X-100) to allow antibody entry and then blocked (e.g., with bovine serum albumin or normal goat serum) to prevent non-specific binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to the RyR isoform of interest (e.g., mouse anti-RyR1). This is typically done overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488).
-
Mounting and Imaging: Sections are mounted on slides with an anti-fade mounting medium and imaged using a confocal laser scanning microscope.
Immunoelectron Microscopy (Immunogold Labeling)
For higher-resolution localization (e.g., distinguishing between junctional and central SR), immunoelectron microscopy is the method of choice.[15][16] It uses gold-particle-conjugated antibodies to pinpoint protein locations with nanometer precision.
Protocol Outline:
-
Fixation and Embedding: Small tissue blocks are fixed with a mixture of paraformaldehyde and glutaraldehyde, then dehydrated and embedded in a resin (e.g., Lowicryl).
-
Ultrathin Sectioning: The embedded tissue is cut into ultrathin sections (60-80 nm) using an ultramicrotome.
-
Antibody Labeling: Sections are mounted on grids and incubated with the primary RyR antibody, followed by a secondary antibody conjugated to gold particles of a specific size (e.g., 10 nm).
-
Staining and Imaging: Sections are stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast and then imaged with a transmission electron microscope (TEM). The dense gold particles appear as distinct black dots, revealing the location of the RyRs.
Subcellular Fractionation and Western Blotting
This biochemical approach is used to determine in which cellular compartments RyRs are present and to compare their relative abundance.[5] It involves physically separating cellular components before protein analysis.
Protocol Outline:
-
Tissue Homogenization: The tissue of interest is minced and homogenized in a buffer solution to break open the cells.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. This process pellets different organelles based on their size and density, allowing for the isolation of a "microsomal" fraction enriched with SR/ER vesicles.
-
Protein Quantification: The protein concentration of the isolated fraction is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody against the RyR isoform, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added to produce a signal that can be captured, with the band intensity corresponding to the amount of RyR protein.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcellular localization and transcriptional regulation of brain ryanodine receptors. Functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential distribution of ryanodine receptor type 3 (RyR3) gene product in mammalian skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Ryanodine Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular and functional identification of a mitochondrial ryanodine receptor in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in understanding the ryanodine receptor calcium release channels and their role in calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Live-cell photo-activated localization microscopy correlates nanoscale ryanodine receptor configuration to calcium sparks in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Localization of ryanodine receptors in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. imrpress.com [imrpress.com]
- 19. Control of neuronal ryanodine receptor-mediated calcium signaling by calsenilin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DSpace [cora.ucc.ie]
- 21. Localization of calmodulin binding sites on the ryanodine receptor from skeletal muscle by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.biologists.com [journals.biologists.com]
A Technical Guide to Genetic Mutations in Ryanodine Receptor (RyR) Genes and Associated Channelopathies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ryanodine (B192298) receptors (RyRs) are a family of intracellular calcium release channels critical for excitation-contraction (E-C) coupling in muscle tissues and calcium signaling in various cell types. Genetic mutations in the genes encoding these receptors—RYR1, RYR2, and RYR3—give rise to a spectrum of debilitating and sometimes lethal disorders collectively known as ryanodinopathies. These conditions stem from dysregulated calcium homeostasis, leading to myopathies, cardiac arrhythmias, and other systemic effects. This guide provides an in-depth technical overview of the genetics, pathophysiology, and clinical manifestations of RyR-related diseases, with a focus on quantitative data, detailed experimental methodologies for their study, and the underlying signaling pathways.
Introduction to Ryanodine Receptors
Ryanodine receptors are massive homotetrameric protein complexes that form calcium channels in the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1] They are essential for releasing stored calcium ions, a fundamental process in cellular physiology.[2] Three isoforms have been identified in mammals:
-
RyR1: The predominant isoform in skeletal muscle, it is fundamental to E-C coupling.[3][4]
-
RyR2: The primary isoform in cardiac muscle, crucial for calcium-induced calcium release (CICR) that triggers heart muscle contraction.[5][6]
-
RyR3: Expressed at lower levels in various tissues, including the brain, diaphragm, and smooth muscle, its precise physiological roles are still being elucidated.[2][5]
Mutations in these genes alter the channel's structure and function, leading to a host of genetic disorders.[7][8]
RyR1-Related Disorders
Mutations in the RYR1 gene are the most common cause of non-dystrophic muscle diseases.[9][10] These disorders, inherited in both autosomal dominant and recessive patterns, present a wide range of clinical severity.[10][11]
Key Diseases:
-
Malignant Hyperthermia (MH): A pharmacogenetic disorder characterized by a life-threatening hypermetabolic crisis triggered by certain volatile anesthetics and depolarizing muscle relaxants.[3][12][13] Susceptibility is linked to RYR1 variants in approximately 50% of cases.[7]
-
Central Core Disease (CCD): A congenital myopathy characterized by hypotonia and proximal muscle weakness, with distinctive "core" structures visible in muscle biopsies.[12][13][14][15] Over 90% of CCD patients have identifiable RYR1 mutations.[14]
-
Multi-minicore Disease (MmD): A clinically and genetically heterogeneous disorder often associated with recessive RYR1 mutations, characterized by multiple small, disorganized areas ("minicores") in muscle fibers.[4][10]
-
Other Myopathies: RYR1 mutations are also linked to Centronuclear Myopathy (CNM), Congenital Fiber Type Disproportion (CFTD), and exertional rhabdomyolysis.[9][10][16]
Quantitative Data: Selected RyR1 Mutations and Functional Effects
| Mutation | Associated Disease(s) | Inheritance | Functional Effect | Key Findings |
| R163C | MH, CCD | Dominant | Gain-of-function | Associated with a severe MH phenotype; shows a greater effect on caffeine (B1668208) response than halothane (B1672932) in in-vitro contracture tests (IVCT).[12] |
| G341R | MH | Dominant | Gain-of-function | Increased caffeine sensitivity in IVCT compared to central domain mutations.[12] |
| R2163H | MH, CCD | Dominant | Gain-of-function | Leads to a more severe caffeine and halothane response phenotype in IVCT compared to MH-only mutations.[12] |
| G2434R | MH | Dominant | Gain-of-function | Detected in 18% of a large UK cohort of MH-susceptible individuals.[12] |
| R2435H | MH, CCD | Dominant | Gain-of-function | Associated with severe MH phenotypes in IVCT.[12] |
| H4833Y | MH | Dominant | Gain-of-function | Confirmed as a hypersensitive channel via recombinant expression and ryanodine binding assays.[17] |
| Multiple Variants | CCD | Dominant / Recessive | Variable (Gain or Loss-of-function) | Mutations in the C-terminal region are linked to earlier onset and more consistent core pathology.[14] Recessive cases are often associated with more severe clinical phenotypes.[16] |
RyR2-Related Disorders
RYR2 mutations primarily cause inherited cardiac arrhythmia syndromes by disrupting the precise control of calcium release in cardiomyocytes. These are typically missense mutations inherited in an autosomal dominant fashion.[18][19]
Key Diseases:
-
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT): An arrhythmogenic disorder characterized by ventricular tachycardia induced by physical or emotional stress.[20][21][22] It has an estimated prevalence of 1 in 10,000 and is a significant cause of sudden cardiac death in the young.[21] The underlying mechanism is often a "gain-of-function" mutation leading to a diastolic Ca2+ leak from the SR.[6][21]
-
Arrhythmogenic Right Ventricular Dysplasia/Cardiomyopathy Type 2 (ARVD2): An exercise-induced cardiac disorder that can lead to sudden death, but unlike CPVT, it is associated with structural alterations of the heart.[23]
-
Calcium-Release Deficiency Syndrome (CRDS): A recently described syndrome caused by "loss-of-function" RYR2 variants, leading to a risk of ventricular fibrillation without the typical exercise-induced tachyarrhythmias seen in CPVT.[24]
Quantitative Data: Selected RyR2 Mutations and Functional Effects
| Mutation | Associated Disease(s) | Inheritance | Functional Effect | Key Findings |
| R176Q | CPVT | Dominant | Gain-of-function | Leads to dysfunctional Ca2+ release and cytoplasmic Ca2+ overload following cellular stimulation.[20] |
| L433P | CPVT, Sudden Cardiac Death | Dominant | Gain-of-function | Exhibits desensitized caffeine-induced activation but still results in augmented cytoplasmic Ca2+ levels.[20] |
| N2386I | CPVT, Sudden Cardiac Death | Dominant | Gain-of-function | Demonstrates functional heterogeneity but contributes to cytoplasmic Ca2+ overload.[20] |
| F2483I | CPVT | Dominant | Gain-of-function | In iPSC-derived cardiomyocytes, causes arrhythmias and delayed afterdepolarizations (DADs) after catecholaminergic stimulation.[25] |
| A4860G | CPVT | Dominant | Loss-of-function | Depresses channel activity, leading to SR Ca2+ overload and subsequent bursts of Ca2+ release, triggering early afterdepolarizations (EADs).[26] |
| G2145R | Sudden Cardiac Death | Dominant | Gain-of-function | Single-channel recordings show a mild gain-of-function defect.[27] |
| R3570W | Sudden Cardiac Death | Dominant | Gain-of-function | Single-channel recordings reveal a gain-of-function defect in the unphosphorylated state.[27] |
RyR3-Related Disorders
The RYR3 gene is expressed widely, including in the brain, and its role in disease is an emerging area of research.[28] Unlike RYR1 and RYR2, which have well-defined channelopathies, RYR3 variants have been tentatively associated with a more diverse range of complex conditions.
Quantitative Data: RyR3 Variants and Potential Disease Associations
| Variant Type | Associated Disease(s)/Trait(s) | Key Findings |
| SNPs (e.g., rs4780174, rs7498093) | Hypertension, Type 2 Diabetes, Alzheimer's Disease | Significantly associated with the age of onset for these three complex diseases.[29] |
| Missense Variants (de novo & biallelic) | Idiopathic Partial Epilepsy | Variants identified in seven unrelated cases were predicted to alter protein stability.[30] Complete knockout is not lethal, suggesting variants may confer susceptibility rather than causing disease outright.[30] |
| Multiple Variants | Congenital Myopathy 20, Fetal Akinesia | Listed as associated diseases in genomic databases.[2][28] |
Signaling Pathways and Pathomechanisms
Mutations in RyR genes disrupt the finely tuned process of E-C coupling. The specific mechanisms differ between skeletal and cardiac muscle due to their distinct E-C coupling machinery.
Skeletal Muscle Excitation-Contraction Coupling
In skeletal muscle, the process involves a direct mechanical coupling between the L-type Ca2+ channel (DHPR) in the T-tubule and RyR1 on the SR. Depolarization of the T-tubule induces a conformational change in the DHPR, which is physically transmitted to RyR1, causing it to open and release Ca2+.
References
- 1. researchmap.jp [researchmap.jp]
- 2. RYR3 ryanodine receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Mutations in RYR1 in malignant hyperthermia and central core disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations in RYR1 in malignant hyperthermia and central core disease | Semantic Scholar [semanticscholar.org]
- 5. Cardiac and skeletal muscle disorders caused by mutations in the intracellular Ca2+ release channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [frontiersin.org]
- 7. Ryanodine receptors and their role in genetic diseases (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ryanodine receptor channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RYR1 - Related Myopathies [research.childrenshospital.org]
- 10. Ryanodine receptor 1-related disorders: an historical perspective and proposal for a unified nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ryr1.org [ryr1.org]
- 12. RYR1 mutations causing central core disease are associated with more severe malignant hyperthermia in vitro contracture test phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional effects of mutations in the skeletal muscle ryanodine receptor type 1 (RYR1) linked to malignant hyperthermia and central core disease [edoc.unibas.ch]
- 14. Central core disease is due to RYR1 mutations in more than 90% of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutations in the ryanodine receptor gene in central core disease and malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ryanodine Receptor 1-Related Myopathies: Diagnostic and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional studies of RYR1 mutations in the skeletal muscle ryanodine receptor using human RYR1 complementary DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. JCI - Cardiac and skeletal muscle disorders caused by mutations in the intracellular Ca2+ release channels [jci.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Catecholaminergic polymorphic ventricular tachycardia due to de novo RyR2 mutation: recreational cycling as a trigger of lethal arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Three-dimensional perspective on ryanodine receptor mutations causing skeletal and cardiac muscle-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clinical and Functional Characterization of Ryanodine Receptor 2 Variants Implicated in Calcium-Release Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro Modeling of Ryanodine Receptor 2 Dysfunction Using Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Arrhythmogenesis in a catecholaminergic polymorphic ventricular tachycardia mutation that depresses ryanodine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ryanodine receptor (RyR2) mutations in sudden cardiac death: studies in extended pedigrees and phenotypic characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. genecards.org [genecards.org]
- 29. academic.oup.com [academic.oup.com]
- 30. RYR3 Variants Are Potentially Associated With Idiopathic (Non-Lesional) Partial Epilepsy/Susceptibility of Seizures, Toward Understanding the Gene-Disease Association by Genetic Dependent Nature - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ryanodine Enigma: A Technical Guide to its Origins and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ryanodine (B192298), a complex diterpenoid isolated from the plant Ryania speciosa, is a potent modulator of intracellular calcium release channels known as ryanodine receptors (RyRs). Its intricate structure and significant biological activity have made it a subject of intense research. However, a significant knowledge gap exists regarding its natural biosynthesis. To date, the precise enzymatic pathway for ryanodine's formation in Ryania speciosa remains unelucidated. This technical guide provides a comprehensive overview of the current understanding, addressing this gap by proposing a hypothetical biosynthetic pathway based on established principles of diterpenoid biosynthesis. Furthermore, this document details the landmark total chemical syntheses of ryanodine, offering insights into the complex chemistry required to assemble this remarkable molecule. Finally, we summarize the critical biological function of ryanodine, providing context for its importance in physiological and pathological processes.
The Undiscovered Country: A Hypothetical Biosynthesis Pathway
While the specific enzymes and intermediates in the biosynthesis of ryanodine in Ryania speciosa are yet to be identified, a plausible pathway can be postulated based on the general principles of diterpenoid biosynthesis. This process is generally accepted to occur in two distinct phases: a cyclase phase, which constructs the foundational carbon skeleton, followed by an oxidase phase, which introduces the characteristic oxygenation pattern.
Phase 1: Cyclase Phase - Forging the Ryanodane Skeleton
The journey to ryanodine likely begins with the universal precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP). Through a series of intricate, enzyme-catalyzed cyclization reactions, the linear GGPP molecule is proposed to be transformed into the characteristic pentacyclic ryanodane scaffold. This phase is likely mediated by one or more terpene cyclases, enzymes that orchestrate a cascade of carbocationic intermediates to form complex ring systems.
Phase 2: Oxidase Phase - The Art of Oxygenation
Following the formation of the ryanodane core, a suite of oxidative enzymes, likely belonging to the cytochrome P450 monooxygenase and dioxygenase families, would be responsible for the extensive hydroxylation of the molecule. This phase is critical for installing the numerous hydroxyl groups that are a hallmark of the ryanodine structure and are essential for its biological activity.
Final Step: Esterification
The final step in the proposed biosynthesis would be the esterification of the C3 hydroxyl group of the precursor, ryanodol, with pyrrole-2-carboxylic acid. This reaction would be catalyzed by a specific acyltransferase, yielding the final ryanodine molecule.
The Chemist's Conquest: Total Synthesis of Ryanodine
The formidable molecular architecture of ryanodine has presented a significant challenge to synthetic chemists. Two notable total syntheses, by the research groups of Inoue and Reisman, have conquered this challenge, showcasing elegant and innovative synthetic strategies.
The Inoue Synthesis
The Inoue group's approach to ryanodine was a landmark achievement, involving a lengthy and complex sequence of reactions. A key feature of their strategy was the late-stage construction of the pyrrole (B145914) ring.
Experimental Protocol Highlights (Inoue Synthesis):
A pivotal step in the Inoue synthesis is the conversion of a late-stage intermediate containing a glycine (B1666218) ester to the final pyrrole-2-carboxylate.
-
Esterification with N,N-di(tert-butoxycarbonyl)glycine: A protected this compound derivative, with all but the C3 hydroxyl group masked, is esterified with N,N-di(tert-butoxycarbonyl)glycine. This overcomes the steric hindrance around the C3 hydroxyl that prevents direct acylation with pyrrole-2-carboxylic acid derivatives.
-
Pyrrole Ring Formation: The glycine ester is then elaborated into the pyrrole ring in a multi-step sequence. This strategic move bypasses the difficult direct introduction of the bulky pyrrole moiety.[1]
The Reisman Synthesis
The Reisman group developed a more convergent and efficient synthesis of ryanodine. A key innovation in their approach was the direct incorporation of the pyrrole-2-carboxylate ester at a late stage.
Experimental Protocol Highlights (Reisman Synthesis):
The Reisman synthesis features a crucial late-stage acylation to introduce the pyrrole moiety.
-
Late-Stage Acylation: A key intermediate is acylated directly with a derivative of pyrrole-2-carboxylic acid. This was achieved by carefully choosing the protecting groups on the this compound core to allow for selective reaction at the sterically hindered C3 position.
-
Reductive Cyclization: A final reductive cyclization of an epoxide intermediate is employed to complete the pentacyclic core of ryanodine.[1]
Biological Function: A Master Modulator of Calcium Channels
Ryanodine's biological significance lies in its potent and specific interaction with ryanodine receptors (RyRs). RyRs are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum, which are crucial for regulating intracellular calcium levels.
Mechanism of Action:
Ryanodine exhibits a complex, concentration-dependent effect on RyRs. At nanomolar concentrations, it locks the channel in a persistent sub-conducting open state, leading to a sustained leak of calcium from intracellular stores. At micromolar concentrations, it causes a complete closure of the channel. This dual activity makes ryanodine an invaluable pharmacological tool for studying calcium signaling. The pyrrole-2-carboxylate ester at the C3 position is critical for high-affinity binding to RyRs.[1]
Quantitative Data
The following table summarizes key quantitative data related to the chemical synthesis and biological activity of ryanodine and its precursor, this compound.
| Parameter | Value | Reference |
| Chemical Synthesis | ||
| Inoue Synthesis of (±)-Ryanodol (Overall Yield) | Not explicitly stated, but a 42-step linear sequence to ryanodine is mentioned. | [1] |
| Reisman Synthesis of (+)-Ryanodine (Number of Steps) | 18 steps | [1] |
| Reisman Synthesis of (+)-Ryanodine (Overall Yield from tetracycle 12 ) | ~65% for the final reductive cyclization step. | [1] |
| Biological Activity | ||
| Ryanodine Binding to RyRs (Skeletal Muscle) | ~1700 times stronger than this compound | [1] |
| Ryanodine Binding to RyRs (Cardiac Muscle) | ~800 times stronger than this compound | [1] |
Conclusion
While the natural biosynthetic pathway of ryanodine in Ryania speciosa remains an intriguing mystery, the collective efforts of synthetic chemists have provided remarkable routes to this complex and biologically significant molecule. The proposed hypothetical pathway, based on general diterpenoid biosynthesis, provides a framework for future research aimed at identifying the specific enzymes and genes involved in its natural production. The detailed understanding of ryanodine's chemical synthesis and its potent modulation of ryanodine receptors will continue to drive research in drug development and the fundamental understanding of calcium signaling in health and disease.
References
A Technical Guide to the Natural Sources and Analogs of Ryanodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298) is a plant alkaloid that has become an indispensable tool in the study of intracellular calcium signaling.[1][2] Its high affinity and specificity for a class of intracellular calcium release channels, now known as ryanodine receptors (RyRs), have cemented its role in pharmacology and physiology.[1][2] This technical guide provides an in-depth exploration of the natural sources of ryanodine and its analogs, both natural and synthetic, with a focus on their quantitative properties, the experimental protocols used to study them, and the signaling pathways they modulate.
Natural Sources and Analogs of Ryanodine
The primary natural source of ryanodine is the woody shrub Ryania speciosa, native to South America.[2] The insecticidal properties of powdered Ryania stems led to the isolation of its principal active component, ryanodine. Beyond ryanodine, a number of other structurally related compounds, collectively known as ryanoids, have been isolated from Ryania speciosa. One of the most significant of these is 9,21-didehydroryanodine.
In addition to these natural products, a major class of synthetic analogs, the diamide (B1670390) insecticides, has been developed.[3] These compounds, which include chlorantraniliprole (B1668704) and flubendiamide (B33115), exhibit remarkable potency and selectivity for insect RyRs over their mammalian counterparts, making them highly effective and commercially valuable insecticides.[3][4]
Quantitative Data on Ryanodine and Its Analogs
The interaction of ryanodine and its analogs with RyRs is characterized by their binding affinity (Kd) and their functional effects on channel activity (EC50 or IC50). The following tables summarize key quantitative data for prominent natural and synthetic ryanoids.
Table 1: Binding Affinities (Kd) of Ryanodine and Analogs for Ryanodine Receptors
| Compound | Receptor Isoform/Source | Kd (nM) | Reference |
| [3H]Ryanodine | Rabbit Skeletal Muscle RyR1 | ~1-10 | [5] |
| [3H]Ryanodine | Rat Liver Endoplasmic Reticulum | 10 ± 2.5 | [5] |
| Ryanodine | RyR2 | 1.52 ± 0.11 | [6] |
| Opicalcin1 Mutant (E12A) | RyR1 | 0.6 | [7] |
| Opicalcin1 Mutant (E29A) | RyR1 | 0.7 | [7] |
| Opicalcin1 | RyR1 | 2.1 | [7] |
| Opicalcin1 Mutant (DE-4A) | RyR1 | 2.2 | [7] |
| Opicalcin1 Mutant (D2A) | RyR1 | 4.0 | [7] |
| Opicalcin1 Mutant (D15A) | RyR1 | 4.1 | [7] |
| Chlorantraniliprole | Mammalian RyR1 | Micromolar range (approx. 100-fold > insect RyR) | [8] |
Table 2: Functional Potencies (EC50) of Ryanodine and Analogs
| Compound | Receptor Isoform/Source | Effect | EC50 (µM) | Reference |
| Ryanodine | RyR1-expressing 1B5 myotubes | Ca2+ release | 200 | [9] |
| Caffeine | RyR1-expressing 1B5 myotubes | Ca2+ release | 40,000 | [9] |
| RyR2 Inhibitor (Compound 1) | RyR2 | Inhibition | 20.7 | [10] |
| RyR2 Inhibitor (Compound 6) | RyR2 | Inhibition | 10.3 | [10] |
| Oxolinic Acid | RyR1 | Inhibition | 0.81 | [11] |
| Oxolinic Acid Derivative (Cpd1) | RyR1 | Inhibition | 0.012 | [11] |
| Ryanodine | RyR2 | Ca2+ activation | 0.25 ± 0.02 | [6] |
| Wild-type RyR2 | RyR2 | Ca2+ activation | 0.23 ± 0.05 | [6] |
Experimental Protocols
[3H]Ryanodine Binding Assay
This assay is a cornerstone of RyR pharmacology, providing a direct measure of a compound's ability to bind to the receptor.
Materials:
-
Microsomal preparations enriched in RyRs (from skeletal muscle, heart, or cell lines expressing RyRs)
-
[3H]Ryanodine (radioligand)
-
Unlabeled ryanodine (for determining non-specific binding)
-
Binding buffer (e.g., 0.2 M KCl, 10 µM CaCl2, 10 mM HEPES, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail (e.g., Bio-Safe II)
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare binding reactions by combining microsomal protein (20-100 µg), [3H]ryanodine (e.g., 5 nM), and varying concentrations of the test compound in the binding buffer.[12][13]
-
To determine non-specific binding, prepare parallel reactions containing a high concentration of unlabeled ryanodine (e.g., 20 µM).[12][13]
-
Incubate the reactions for a sufficient time to reach equilibrium (e.g., 2 hours at 37°C).[12][13]
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 5% polyethyleneimine to reduce non-specific binding.[12]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [3H]ryanodine using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using appropriate software to determine Kd or Ki values.
Calcium Imaging Assay
This functional assay measures the effect of compounds on RyR-mediated calcium release from intracellular stores.
Materials:
-
Cells expressing the RyR of interest (e.g., myotubes, cardiomyocytes, or engineered cell lines)
-
Fluorescent calcium indicator dye (e.g., Fura-2, Fluo-4) or a genetically encoded calcium indicator.
-
Physiological salt solution (e.g., Krebs-Ringer-HEPES buffer)
-
Fluorescence microscope or plate reader equipped for calcium imaging.
-
Agonists (e.g., caffeine, 4-chloro-m-cresol) and antagonists to modulate RyR activity.
Procedure:
-
Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or plates).
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and replace with the physiological salt solution.
-
Acquire baseline fluorescence measurements.
-
Apply the test compound at various concentrations and record the change in fluorescence over time.
-
As a positive control, apply a known RyR agonist (e.g., caffeine) to induce calcium release.
-
Analyze the fluorescence data to determine the effect of the compound on the amplitude, frequency, and duration of calcium signals. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to quantify intracellular calcium concentration.
Signaling Pathways and Experimental Workflows
Ryanodine Receptor Signaling Pathway in Skeletal Muscle
In skeletal muscle, RyR1 is mechanically coupled to the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated calcium channel in the T-tubule membrane. Depolarization of the T-tubule membrane leads to a conformational change in the DHPR, which in turn activates RyR1 to release calcium from the sarcoplasmic reticulum, a process known as excitation-contraction coupling.[1]
Figure 1. Excitation-Contraction Coupling in Skeletal Muscle.
Ryanodine Receptor Signaling Pathway in Cardiac Muscle
In cardiac muscle, the primary mechanism of RyR2 activation is calcium-induced calcium release (CICR).[1] An influx of calcium through L-type calcium channels during an action potential triggers the opening of nearby RyR2s, leading to a larger, regenerative release of calcium from the sarcoplasmic reticulum.
Figure 2. Calcium-Induced Calcium Release in Cardiac Muscle.
Experimental Workflow for Characterizing Ryanodine Analogs
The following diagram illustrates a typical workflow for the discovery and characterization of novel ryanodine analogs.
Figure 3. Workflow for Ryanodine Analog Characterization.
Conclusion
Ryanodine and its analogs remain critical tools for dissecting the intricate mechanisms of intracellular calcium signaling. The natural products from Ryania speciosa laid the foundation for our understanding of RyRs, while the development of synthetic analogs like the diamide insecticides has provided highly selective probes and valuable commercial products. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers to further explore the pharmacology of these fascinating molecules and their therapeutic and insecticidal potential. The continued investigation into the structure-activity relationships of ryanoids will undoubtedly lead to the development of even more potent and selective modulators of RyR function, with significant implications for medicine and agriculture.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Species differences in chlorantraniliprole and flubendiamide insecticide binding sites in the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of high-affinity ryanodine-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Acidic Residues on the Binding between Opicalcin1 and Ryanodine Receptor from the Structure–Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Structure–Activity Relationship of a Ryanodine Receptor 2 Inhibitor [jstage.jst.go.jp]
- 11. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [3H]Ryanodine binding assays. [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
Early Investigations into the Insecticidal Properties of Ryanodine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298), a complex diterpenoid alkaloid extracted from the stem and roots of the plant Ryania speciosa, has a significant history as a botanical insecticide. Its discovery in the 1940s marked a pivotal moment in insecticide research, leading to the identification of a novel mode of action that continues to be a critical target for modern pest control agents. This technical guide provides an in-depth review of the seminal early studies that first characterized the insecticidal properties of ryanodine, with a focus on quantitative toxicity data and the experimental methodologies employed.
The initial insecticidal activity of extracts from Ryania speciosa was first reported in 1945, with the active alkaloid, ryanodine, being isolated and named in 1948 by Rogers and his colleagues.[1][2] These early investigations laid the groundwork for understanding its potent effects on a variety of insect pests.
Mechanism of Action: Early Insights
Early pharmacological studies revealed that ryanodine exerts its toxic effects by targeting the calcium channels in the sarcoplasmic reticulum of muscle cells.[3] This interaction leads to a sustained release of calcium ions, causing irreversible muscle contraction and paralysis in insects. This unique mode of action distinguished ryanodine from other insecticides of its time and sparked interest in its potential as a pest control agent.
dot
Caption: Ryanodine's mechanism of action in insect muscle cells.
Quantitative Toxicity Data
The initial toxicological studies on powdered Ryania speciosa stems and the isolated ryanodine provided the first quantitative measures of its insecticidal efficacy. These studies were crucial in establishing the potency and spectrum of activity against various insect pests.
| Insect Species | Test Substance | Method of Application | LD50 | Reference |
| German Cockroach (Blattella germanica) | Powdered Ryania speciosa stem | Topical | 2.5 mg/g | [4] |
| American Cockroach (Periplaneta americana) | Powdered Ryania speciosa stem | Topical | 4.0 mg/g | [4] |
| European Corn Borer (Ostrinia nubilalis) | Powdered Ryania speciosa stem | Oral (in diet) | 0.1% of diet | [4] |
Experimental Protocols
The pioneering researchers of the 1940s employed meticulous, albeit by modern standards, straightforward experimental protocols to determine the insecticidal properties of ryanodine.
Insect Rearing and Selection
-
German and American Cockroaches: Healthy adult males were used for topical application studies.
-
European Corn Borer: Larvae were reared on an artificial diet for oral toxicity assays.
Topical Application for Cockroaches
dot
Caption: Workflow for topical toxicity testing on cockroaches.
A detailed description of the topical application method as described by Kuna and Heal (1948) is as follows:
-
Preparation of the Insecticide: The powdered stem of Ryania speciosa was used directly as the test substance.
-
Application: A small, measured amount of the powder was applied to the dorsal surface of the thorax of each cockroach.
-
Observation: The treated insects were housed in individual containers with access to food and water. Mortality was recorded at 24, 48, and 72 hours post-application.
-
Data Analysis: The LD50 (the dose required to kill 50% of the test population) was calculated using probit analysis.[4]
Oral Administration for European Corn Borer
dot
Caption: Workflow for oral toxicity testing on European corn borer larvae.
The protocol for assessing oral toxicity in the European corn borer was as follows:
-
Diet Preparation: An artificial diet was prepared, and the powdered Ryania speciosa stem was thoroughly mixed into the diet at various concentrations.
-
Infestation: Newly hatched larvae were placed on the treated diet.
-
Incubation: The larvae were maintained under controlled environmental conditions.
-
Mortality Assessment: The number of dead larvae was recorded daily until pupation. The concentration that resulted in 50% mortality was determined.[4]
Conclusion
The early studies on the insecticidal properties of ryanodine were foundational in the field of insecticide science. They not only introduced a potent natural insecticide but also unveiled a novel biochemical target—the ryanodine receptor—which remains a cornerstone of modern insecticide development. The meticulous, albeit technologically limited, experimental work of researchers in the 1940s provided the critical initial data that established ryanodine's efficacy and mode of action, paving the way for the development of safer and more selective synthetic analogues. This historical perspective is invaluable for today's researchers, offering insights into the discovery process and the enduring importance of natural products in the quest for effective pest management solutions.
References
Methodological & Application
Application Notes: Utilizing Ryanodine to Investigate Sarcoplasmic Reticulum Ca2+ Leak
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. The Ryanodine Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The ryanodine receptor leak: how a tattered receptor plunges the failing heart into crisis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Effects of ryanodine on the properties of Ca2+ release from the sarcoplasmic reticulum in skinned skeletal muscle fibres of the frog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the Gating Mechanism of the Ryanodine-Modified Human Cardiac Ca2+-Release Channel (Ryanodine Receptor 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [academiccommons.columbia.edu]
- 12. Diketopyridylryanodine has three concentration-dependent effects on the cardiac calcium-release channel/ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. ahajournals.org [ahajournals.org]
- 16. biophysics-reports.org [biophysics-reports.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for [3H]Ryanodine Binding Assay: A Detailed Guide for Researchers
This document provides a comprehensive protocol for the [3H]ryanodine binding assay, a critical tool for researchers, scientists, and drug development professionals studying the function and pharmacology of ryanodine (B192298) receptors (RyRs). This assay is instrumental in characterizing the binding of ligands to RyRs and for screening compounds that modulate their activity.
Introduction
Ryanodine receptors are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1][2] They play a crucial role in excitation-contraction coupling in muscle tissues and are involved in various calcium signaling pathways in other cell types.[3][4] The [3H]ryanodine binding assay is a robust method used to quantify the activity of these channels, as the plant alkaloid ryanodine specifically binds with high affinity to the open state of the RyR channel.[5] This makes the assay an excellent indicator of channel activity and a valuable tool in drug discovery for diseases associated with RyR dysfunction, such as malignant hyperthermia, central core disease, and certain cardiac arrhythmias.[3][6]
Signaling Pathway of Ryanodine Receptor in Muscle Contraction
In striated muscle, the process of excitation-contraction coupling relies on the release of calcium from the sarcoplasmic reticulum via ryanodine receptors. In skeletal muscle, this is initiated by a direct mechanical coupling between the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated L-type calcium channel in the T-tubule membrane, and RyR1. In cardiac muscle, the influx of calcium through the DHPR triggers a larger release of calcium from the sarcoplasmic reticulum through RyR2, a process known as calcium-induced calcium release (CICR).[1][3] The subsequent increase in cytosolic calcium concentration leads to muscle contraction.[3]
Experimental Protocol
The [3H]ryanodine binding assay is typically performed using microsomal fractions prepared from tissues or cells expressing RyRs.[5] The protocol involves incubating these membranes with radiolabeled [3H]ryanodine and then separating the bound from the free radioligand by filtration.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| [3H]Ryanodine | PerkinElmer | NET950 |
| Unlabeled Ryanodine | MP Biomedicals | 2153770 |
| Na-HEPES | --- | --- |
| KCl | --- | --- |
| CaCl2 | --- | --- |
| EGTA | --- | --- |
| Protease Inhibitors | --- | --- |
| Whatman GF/B filters | --- | --- |
| Polyethyleneimine (PEI) | --- | --- |
| Scintillation Cocktail | RPI Research | Bio-Safe II |
Solutions and Buffers
| Buffer/Solution | Composition | pH |
| Binding Buffer | 20 mM Na-HEPES, 0.2 M KCl | 7.4 |
| Wash Buffer | Distilled water (ice-cold) | --- |
| Ca2+/EGTA Solutions | Variable ratios of CaCl2 and 1 mM EGTA to achieve desired free [Ca2+] | 7.4 |
Note: The precise free calcium concentration can be calculated using software such as MaxChelator.[7]
Assay Procedure
-
Preparation of Microsomal Fractions: Isolate microsomal membranes from tissues (e.g., skeletal or cardiac muscle) or cultured cells expressing ryanodine receptors.[5] The protein concentration of the membrane preparation should be determined using a standard protein assay.[8]
-
Assay Setup:
-
For each experimental condition, prepare triplicate tubes.
-
Total Binding: Add 50-100 µg of microsomal protein, binding buffer, the desired Ca2+/EGTA solution, and [3H]ryanodine (e.g., 6.5 nM).[7]
-
Non-specific Binding: In a separate set of tubes, add the same components as for total binding, plus an excess of unlabeled ryanodine (e.g., 20 µM) to saturate the specific binding sites.[7]
-
Competition Assay: For testing compounds, add varying concentrations of the test compound to the total binding reaction mixture.
-
-
Incubation: Incubate the reaction mixtures for 2 hours at 37°C.[7]
-
Filtration:
-
Pre-soak Whatman GF/B filters in 5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[7]
-
Terminate the binding reaction by rapid filtration of the incubation mixture through the pre-soaked filters using a cell harvester.
-
Wash the filters three times with 5 ml of ice-cold distilled water to remove unbound radioligand.[7]
-
-
Quantification:
-
Place the dried filters into scintillation vials.
-
Add a suitable scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Presentation and Analysis
The raw data (CPM) is used to calculate the specific binding of [3H]ryanodine.
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
For saturation binding experiments, where increasing concentrations of [3H]ryanodine are used, the data can be analyzed to determine the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd).[9] For competition experiments, the data is used to calculate the IC50 (the concentration of a compound that inhibits 50% of the specific binding), which can then be used to determine the inhibition constant (Ki).[10]
| Parameter | Description | Typical Analysis Method |
| Bmax | Maximum number of binding sites, reflecting receptor density. | Scatchard analysis or non-linear regression of saturation binding data. |
| Kd | Equilibrium dissociation constant, indicating the affinity of the radioligand for the receptor. | Scatchard analysis or non-linear regression of saturation binding data. |
| EC50 | Concentration of an agonist that produces 50% of the maximal response. | Non-linear regression of dose-response data (e.g., using the Hill equation).[7] |
| IC50 | Concentration of an antagonist that inhibits 50% of the specific binding of the radioligand. | Non-linear regression of competition binding data. |
| Ki | Inhibition constant, representing the affinity of a competing ligand for the receptor. | Calculated from the IC50 value using the Cheng-Prusoff equation. |
Applications in Drug Discovery
The [3H]ryanodine binding assay is a powerful tool in drug discovery for the identification and characterization of novel modulators of ryanodine receptors.[11] It can be used in:
-
High-Throughput Screening (HTS): To screen large compound libraries for potential RyR inhibitors or activators.[2][6]
-
Lead Optimization: To determine the affinity and potency of lead compounds and their analogs.[9]
-
Mechanism of Action Studies: To investigate how different compounds modulate RyR channel activity.
By providing quantitative data on ligand-receptor interactions, this assay facilitates the development of new therapeutic agents for a range of skeletal muscle and heart diseases.[11]
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]Ryanodine binding assays. [bio-protocol.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Ryanodine to Investigate Excitation-Contraction Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298), a plant alkaloid originally identified as an insecticide, has become an indispensable pharmacological tool for investigating the intricate process of excitation-contraction (E-C) coupling in muscle physiology. E-C coupling describes the series of events that link an electrical stimulus (excitation) at the muscle cell membrane to the mechanical response of contraction. At the heart of this process lies the ryanodine receptor (RyR), a large ion channel located on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in muscle cells. Ryanodine exerts its effects by specifically binding to and modulating the function of RyRs, thereby allowing researchers to dissect the contribution of SR calcium release to muscle contraction.
This document provides detailed application notes and experimental protocols for utilizing ryanodine to study E-C coupling in both skeletal and cardiac muscle. It is intended for researchers, scientists, and drug development professionals seeking to employ this powerful tool in their investigations.
Mechanism of Action of Ryanodine
Ryanodine's interaction with the RyR is complex and highly dependent on its concentration. This dose-dependent effect is a key feature that researchers can exploit experimentally.
-
Low Concentrations (Nanomolar to low Micromolar): At nanomolar concentrations, ryanodine locks the RyR channel in a long-lasting sub-conductance or "half-open" state.[1] This leads to a persistent, low-level leak of calcium from the SR. Over time, this can deplete the SR calcium stores, leading to a reduction in the amplitude of calcium transients and muscle force. This "leaky" state is often used to study the consequences of chronic SR calcium depletion.
-
High Concentrations (Micromolar): At higher micromolar concentrations (e.g., >20 µM), ryanodine acts as an inhibitor of the RyR channel, effectively blocking calcium release from the SR.[2] This complete blockade is useful for isolating the contribution of other calcium sources, such as calcium influx from the extracellular space, to the overall calcium signal and muscle contraction.
There are three main isoforms of the ryanodine receptor, each with a predominant tissue distribution:
-
RyR1: Primarily found in skeletal muscle, where it is mechanically coupled to the dihydropyridine (B1217469) receptor (DHPR) in the T-tubule membrane.[3][4]
-
RyR2: The predominant isoform in cardiac muscle, where it is activated by calcium-induced calcium release (CICR).[5]
-
RyR3: Expressed at lower levels in various tissues, including skeletal muscle, and its precise physiological role is still under investigation.
Quantitative Effects of Ryanodine
The following tables summarize the quantitative effects of ryanodine on key parameters of E-C coupling.
Table 1: Effects of Ryanodine on Muscle Contraction
| Parameter | Muscle Type | Ryanodine Concentration | Effect | Reference |
| Peak Isometric Tension | Dog Skeletal Muscle | 1, 2.5, 5 µM | Increased peak contracture tension | [6] |
| Time to Tension Onset | Dog Skeletal Muscle | 1, 2.5, 5 µM | Decreased with increasing concentration | [6] |
| Time to Peak Tension | Dog Skeletal Muscle | 1, 2.5, 5 µM | Decreased with increasing concentration | [6] |
Table 2: Effects of Ryanodine on Calcium Transients
| Parameter | Cell Type | Ryanodine Concentration | Effect | Reference |
| Ca2+ Transient Amplitude | Rat Ventricular Myocytes | 1 µM | Decreased amplitude over time | [7] |
| Diastolic [Ca2+]i | Rat Ventricular Myocytes | 1 µM | Increased over time | [7] |
| Rate of Decay of Ca2+ Transient | Rat Ventricular Myocytes | 1 µM | Slower and biphasic after 9 minutes | [7] |
| Ca2+ Transient Amplitude | Hippocampal CA1 Pyramidal Neurons | 20 µM | Reduced amplitude | [8] |
| Spontaneous Spark Frequency | Frog Skeletal Muscle | 1-2 µM | Suppressed | [2] |
| Depolarization-evoked Spark Frequency | Frog Skeletal Muscle | 1-2 µM & 20 µM | Abolished | [2] |
Table 3: Effects of Ryanodine on RyR Single Channel Properties
| Parameter | RyR Isoform | Ryanodine Concentration | Effect | Reference |
| Single Channel Conductance | RyR1 | 10 µM | Reduced by ~60% | [9] |
| Open Probability (Po) | RyR1 | 10 µM | Increased to near unity (locked open) | [9] |
Experimental Protocols
Protocol 1: Isolation of Single Muscle Fibers from Rodent Skeletal Muscle
This protocol describes the enzymatic and mechanical isolation of single muscle fibers from the Flexor Digitorum Brevis (FDB) or Extensor Digitorum Longus (EDL) muscles of mice or rats.
Materials:
-
Skeletal Ringer's HEPES solution
-
Digestion medium: DMEM with 0.2% Collagenase Type I
-
Washing medium: DMEM with 10% horse serum
-
Horse serum-coated culture dishes
-
Stereo microscope
-
Fine dissection tools (forceps, scissors)
-
Glass Pasteur pipettes (wide and narrow bore)
Procedure:
-
Dissection:
-
Euthanize the animal according to approved institutional protocols.
-
Carefully dissect the FDB or EDL muscle, handling it only by the tendons to avoid damage.[10]
-
Place the dissected muscle in a dish containing cold skeletal Ringer's HEPES solution.
-
-
Digestion:
-
Transfer the muscle to a tube containing pre-warmed digestion medium.
-
Incubate at 37°C for 35-90 minutes, depending on the age of the animal and the specific muscle. The tissue should become loose and start to dissociate.[11]
-
-
Fiber Isolation:
-
Transfer the digested muscle to a horse serum-coated dish containing washing medium.
-
Gently triturate the muscle using a wide-bore Pasteur pipette to release individual fibers.[12][13]
-
Under a stereo microscope, select healthy, relaxed single fibers and transfer them to a new dish with fresh washing medium using a narrow-bore pipette for further experiments.
-
Workflow for isolating single muscle fibers.
Protocol 2: Calcium Imaging in Isolated Muscle Fibers using Fluo-4 AM
This protocol outlines the procedure for loading isolated muscle fibers with the fluorescent calcium indicator Fluo-4 AM and performing calcium imaging.
Materials:
-
Isolated single muscle fibers
-
Fluo-4 AM stock solution (in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Ringer's HEPES solution
-
Fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
-
Image acquisition and analysis software
Procedure:
-
Dye Loading:
-
Washing:
-
After loading, wash the fibers three times with fresh Ringer's HEPES solution to remove extracellular dye.
-
Allow the fibers to de-esterify the dye at room temperature for at least 30 minutes before imaging.
-
-
Imaging:
-
Mount the coverslip with the loaded fibers onto the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images.
-
Stimulate the muscle fiber electrically or with an agonist (e.g., caffeine) to elicit a calcium transient.
-
Record the changes in fluorescence intensity over time.
-
For ryanodine experiments, perfuse the chamber with a solution containing the desired concentration of ryanodine and record the subsequent changes in the calcium transients.
-
-
Data Analysis:
-
Measure the amplitude, rise time, and decay kinetics of the calcium transients before and after ryanodine application.
-
Express the change in fluorescence as ΔF/F0, where ΔF is the change in fluorescence from baseline (F0).
-
Workflow for calcium imaging with Fluo-4 AM.
Protocol 3: Measurement of Isometric Force in Isolated Skeletal Muscle
This protocol describes the measurement of isometric contractile force in an isolated whole muscle (e.g., EDL or soleus) in vitro.
Materials:
-
Isolated whole muscle
-
Oxygenated Ringer's solution (95% O2, 5% CO2)
-
Force transducer
-
Stimulator and electrodes
-
Data acquisition system
-
Temperature-controlled bath
Procedure:
-
Muscle Mounting:
-
Carefully dissect the muscle, leaving the tendons intact.
-
Mount the muscle vertically in a temperature-controlled bath containing oxygenated Ringer's solution.
-
Attach one tendon to a fixed hook and the other to a sensitive force transducer.[15]
-
-
Optimal Length (L0) Determination:
-
Adjust the muscle length until the maximal twitch force is achieved in response to a single electrical stimulus. This length is designated as L0.
-
-
Force-Frequency Relationship:
-
Stimulate the muscle with trains of pulses at increasing frequencies (e.g., 10, 20, 50, 100, 150 Hz) to determine the maximal tetanic force (P0).[15]
-
-
Ryanodine Application:
-
After establishing a stable baseline, add ryanodine to the bath at the desired concentration.
-
Record the changes in twitch and tetanic force over time.
-
-
Data Analysis:
-
Measure the peak twitch and tetanic force before and after ryanodine application.
-
Calculate the specific force by normalizing the absolute force to the muscle cross-sectional area.[16]
-
Signaling Pathways
The following diagrams illustrate the key signaling pathways in skeletal and cardiac muscle E-C coupling and the point of intervention by ryanodine.
Skeletal muscle E-C coupling pathway.
Cardiac muscle E-C coupling pathway.
Conclusion
Ryanodine is a versatile and powerful pharmacological agent for elucidating the mechanisms of excitation-contraction coupling. By carefully selecting the concentration and experimental preparation, researchers can selectively modulate ryanodine receptor function to investigate the role of sarcoplasmic reticulum calcium release in muscle contraction in both physiological and pathophysiological states. The protocols and data presented in this document provide a foundation for designing and executing robust experiments to advance our understanding of muscle function and to aid in the development of novel therapeutics for muscle disorders.
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ryanodine on calcium sparks in cut twitch fibres of Rana temporaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Physiology and pathophysiology of excitation-contraction coupling: the functional role of ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Changes in ryanodine-induced contractures by stimulus frequency in malignant hyperthermia susceptible and malignant hyperthermia nonsusceptible dog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advanced Methodology for Rapid Isolation of Single Myofibers from Flexor Digitorum Brevis Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. worthington-biochem.com [worthington-biochem.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. treat-nmd.org [treat-nmd.org]
- 16. Contractile force assessment methods for in vitro skeletal muscle tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Ryanodine Receptor Subconductance States
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298), a plant alkaloid, is a powerful tool for modulating the function of ryanodine receptors (RyRs), the primary channels responsible for calcium release from the sarcoplasmic and endoplasmic reticulum. At specific concentrations, ryanodine locks the RyR channel into a stable, long-lasting subconductance state. This characteristic makes it an invaluable ligand for studying channel gating mechanisms, structure-function relationships, and for screening potential therapeutic compounds that target RyR activity. These application notes provide a comprehensive guide to the concentrations of ryanodine required to induce this subconductance state and detailed protocols for its experimental induction and observation.
Data Presentation: Ryanodine Concentrations for Inducing Subconductance States
The following table summarizes the effective concentrations of ryanodine used to induce subconductance states in different RyR isoforms across various experimental platforms. Low micromolar to nanomolar concentrations are generally effective, while higher concentrations (approaching 100 µM) tend to be inhibitory[1][2]. The binding of ryanodine is use-dependent, meaning the channel must be in an activated state for the alkaloid to bind effectively[1].
| Ryanodine Concentration | RyR Isoform | Experimental System | Observed Subconductance Level (% of full conductance) | Reference(s) |
| 1 µM | RyR2 (Cardiac) | Planar Lipid Bilayer | ~60% | [3] |
| 10 µM | RyR1 (Skeletal) | On-Nucleus Patch Clamp | ~40% (60% decrease from full conductance) | [4] |
| 10 µM | RyR2 (Cardiac) | Planar Lipid Bilayer | Not specified, but induced subconductance | [5] |
| 15 µM | Skeletal Muscle RyR | Planar Lipid Bilayer | ~50% | [6] |
| Nanomolar to <10 µM | General RyRs | Not specified | "Half-open" state | [1][2] |
| Micromolar concentrations | Skeletal and Cardiac RyR | Planar Lipid Bilayer | Decreased unit conductance by about twofold | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of ryanodine-induced subconductance and a typical experimental workflow for its measurement.
Caption: Ryanodine binds to the open state of the RyR channel, locking it into a stable subconductance state.
Caption: A typical workflow for inducing and analyzing the ryanodine-induced subconductance state using single-channel recording techniques.
Experimental Protocols
This section provides a generalized protocol for inducing and measuring the ryanodine-induced subconductance state of RyR channels using the planar lipid bilayer technique, which is a commonly cited method.
Materials and Reagents
-
Phospholipids: Phosphatidylethanolamine (PE) and phosphatidylserine (B164497) (PS) in an 80:20 ratio, dissolved in decane (B31447).
-
HEPES Buffer: For preparing experimental solutions.
-
Salts: KCl, CaCl₂, Tris, etc., for creating ion gradients.
-
Chelators: EGTA for buffering Ca²⁺ concentrations.
-
RyR Source: Sarcoplasmic reticulum (SR) vesicles from skeletal or cardiac muscle, or a stable cell line expressing the desired RyR isoform.
-
Ryanodine Stock Solution: Prepare a high-concentration stock in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to the final working concentration in the experimental buffer just before use.
-
Activating Ligands: ATP, Caffeine, and precise concentrations of free Ca²⁺.
Planar Lipid Bilayer Setup
-
Bilayer Formation: A lipid bilayer is formed by painting a solution of PE:PS (80:20) in decane across a small aperture separating two chambers, the cis (cytosolic) and trans (luminal) chambers.
-
Solution Composition:
-
Cis (Cytosolic) Chamber: Typically contains a solution mimicking the cytosol, for example, 210 mM KCl, ~1 µM free Ca²⁺, and buffered with HEPES to pH 7.4.[3] Activating ligands like ATP can also be added to this chamber.
-
Trans (Luminal) Chamber: Contains a solution mimicking the SR/ER lumen, for example, 210 mM KCl, and buffered with HEPES to pH 7.4.[3] Some protocols may use a high Ca²⁺ concentration in the trans chamber to act as the charge carrier.
-
-
Holding Potential: A holding potential, typically between -40 mV and +40 mV, is applied across the bilayer.
Experimental Procedure
-
Vesicle Fusion: SR vesicles containing RyRs are added to the cis chamber. The fusion of a vesicle with the bilayer results in the incorporation of RyR channels.
-
Baseline Recording: Once a single channel is incorporated, its activity is recorded under activating conditions (e.g., in the presence of ~1 µM Ca²⁺ and/or ATP). The full conductance of the channel is measured.
-
Induction of Subconductance State: Ryanodine is added to the cis chamber to achieve the desired final concentration (e.g., 1-15 µM). The binding of ryanodine is often observed as a sudden and stable shift to a lower conductance level.
-
Recording of Subconductance: The channel activity in the subconductance state is recorded. This state is typically characterized by a high open probability (Pₒ), often approaching unity.
-
Data Acquisition and Analysis:
-
Single-channel currents are amplified, filtered, and digitized.
-
Data analysis software is used to determine the single-channel current amplitude, open probability, and dwell times in both the full and subconductance states.
-
The conductance is calculated from the current amplitude and the holding potential (G = I/V).
-
On-Nucleus Patch Clamp Variation
An alternative to the planar lipid bilayer is the on-nucleus patch clamp technique, particularly for studying expressed RyR isoforms[4].
-
Cell Preparation: A stable cell line expressing the RyR of interest is used. Nuclei are isolated from these cells.
-
Patch Pipette Solution: The patch pipette, which will be in contact with the "luminal" side of the nuclear envelope, contains a suitable buffer, for example, symmetrical 250 mM KCl.
-
Bath Solution: The bath solution, representing the "cytosolic" side, contains the activating ligands and, subsequently, ryanodine.
-
Recording: A giga-seal is formed between the patch pipette and the nuclear envelope. Channel activity is recorded before and after the addition of ryanodine to the bath solution. For example, with 100 µM Ca²⁺ in the patch pipette, the addition of 10 µM ryanodine to the bath induces a subconductance state[4].
Concluding Remarks
The use of ryanodine to induce a subconductance state in RyR channels is a robust and reproducible method for investigating the biophysical properties of these crucial ion channels. The specific concentration of ryanodine required can vary depending on the RyR isoform and the experimental conditions. The protocols outlined above provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of ryanodine receptor function and modulation. Careful control of experimental variables, particularly Ca²⁺ concentration and the open state of the channel, is critical for successful and reliable induction of the ryanodine-modified subconductance state.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Gating Mechanism of the Ryanodine-Modified Human Cardiac Ca2+-Release Channel (Ryanodine Receptor 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging Single Cardiac Ryanodine Receptor Ca2+ Fluxes in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Experimental Use of Ryanodine in Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298) is a plant alkaloid that serves as a powerful pharmacological tool for investigating the function of ryanodine receptors (RyRs), the primary channels responsible for calcium release from the sarcoplasmic reticulum (SR) in cardiomyocytes. The cardiac isoform, RyR2, is central to the process of excitation-contraction (EC) coupling, where a small influx of calcium through L-type calcium channels triggers a much larger release of calcium from the SR, a phenomenon known as calcium-induced calcium release (CICR).[1] Dysregulation of RyR2 is implicated in various cardiac pathologies, including heart failure and arrhythmias.
Ryanodine exhibits a complex, concentration-dependent effect on RyR2. At nanomolar concentrations, it locks the channel into a stable, open sub-conductance state, leading to a "leaky" SR and depletion of calcium stores.[2] At micromolar concentrations, ryanodine can cause a more complete inhibition of the channel. This bimodal action makes ryanodine an invaluable agent for studying the consequences of both SR calcium leak and impaired RyR2 function in isolated cardiomyocytes.
These application notes provide detailed protocols for the use of ryanodine in isolated adult ventricular cardiomyocytes to study its effects on intracellular calcium dynamics.
Data Presentation: Quantitative Effects of Ryanodine on Cardiomyocyte Calcium Homeostasis
The following table summarizes the dose-dependent effects of ryanodine on key calcium signaling parameters in isolated cardiomyocytes, as reported in the literature. It is important to note that experimental conditions such as species, temperature, and specific techniques can influence the observed outcomes.
| Ryanodine Concentration | Parameter Measured | Observed Effect | Reference |
| 10 nM - 1 µM | Ca2+ Transient Amplitude | Decreased | [3] |
| 1 µM | Diastolic [Ca2+]i | Increased | [3] |
| 1 µM | Ca2+ Transient Decay Rate | Slower, biphasic decay after prolonged exposure (9 min) | [3] |
| 10 µM | Spontaneous Beating Rate | Significantly decreased | [4] |
| 10 µM | SR Ca2+ Content | Depleted | [4] |
| 10 µM | Ca2+ Transient (paced cells) | Reduced upstroke velocity, prolonged time-to-peak and relaxation | |
| 50 nM | Ca2+ Sparks | Triggers repeated activations at individual spark sites | |
| 1-10 µM | Single RyR2 Channel | Locks the channel into a long-lived subconductance state | |
| >100 µM | Single RyR2 Channel | Inhibits channel activity |
Signaling Pathway and Experimental Workflow
Calcium-Induced Calcium Release (CICR) and Ryanodine's Point of Action
Caption: Signaling pathway of CICR and the modulatory action of ryanodine on the RyR2 channel.
Experimental Workflow for Studying Ryanodine's Effects
Caption: General experimental workflow for investigating the effects of ryanodine on isolated cardiomyocytes.
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol describes a standard enzymatic digestion method for isolating cardiomyocytes from an adult rat or mouse heart using a Langendorff perfusion system.
Materials:
-
Langendorff apparatus
-
Perfusion buffer (e.g., Calcium-free Tyrode's solution)
-
Digestion buffer (Perfusion buffer with collagenase type II and other enzymes)
-
Stop buffer (Perfusion buffer with bovine serum albumin)
-
Calcium solutions for gradual reintroduction
-
Surgical tools
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly excise the heart and place it in ice-cold perfusion buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated, 37°C perfusion buffer to clear the coronary arteries of blood.
-
Switch the perfusion to the digestion buffer containing collagenase. Continue perfusion until the heart becomes pale and flaccid.
-
Remove the heart from the cannula, excise the atria, and gently mince the ventricular tissue in the stop buffer.
-
Disperse the cells by gentle trituration with a pipette.
-
Filter the cell suspension to remove large tissue debris.
-
Allow the myocytes to settle by gravity and then begin a gradual reintroduction of calcium by resuspending the cell pellet in solutions with increasing calcium concentrations.
-
The resulting population of rod-shaped, calcium-tolerant cardiomyocytes is now ready for experimental use.
Protocol 2: Calcium Imaging in Isolated Cardiomyocytes
This protocol outlines the loading of isolated cardiomyocytes with a fluorescent calcium indicator and subsequent imaging.
Materials:
-
Isolated cardiomyocytes
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
DMSO
-
Imaging buffer (e.g., Tyrode's solution with 1.8 mM CaCl2)
-
Confocal microscope with line-scanning capabilities
Procedure:
-
Allow isolated cardiomyocytes to adhere to laminin-coated coverslips for at least one hour.
-
Prepare a loading solution of the calcium indicator (e.g., 5 µM Fluo-4 AM) in imaging buffer. The addition of a small amount of Pluronic F-127 can aid in dye solubilization.
-
Incubate the cells with the loading solution at room temperature for 15-20 minutes.
-
Wash the cells with fresh imaging buffer to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the coverslip onto the stage of the confocal microscope.
-
To measure calcium transients, electrically pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) and record the fluorescence changes using line-scan mode.
-
To measure calcium sparks, cease electrical pacing and record spontaneous calcium release events in resting cells.
Protocol 3: Application of Ryanodine and Measurement of Effects
This protocol details the preparation and application of ryanodine to study its effects on calcium transients and sparks.
Materials:
-
Ryanodine powder
-
DMSO or ethanol (B145695) for stock solution
-
Cardiomyocytes loaded with a calcium indicator
-
Confocal imaging setup
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of ryanodine (e.g., 10 mM) in high-quality DMSO or ethanol. Aliquot and store at -20°C. Ryanodine solutions can be unstable, so it is advisable to prepare fresh dilutions for each experiment.[5]
-
Baseline Recording: Before applying ryanodine, record baseline calcium transients and/or sparks as described in Protocol 2. This is crucial for paired analysis.
-
Ryanodine Application: Dilute the ryanodine stock solution to the desired final concentration in the imaging buffer. Apply the ryanodine-containing solution to the cardiomyocytes by perfusing the experimental chamber.
-
Incubation and Recording: The effects of ryanodine can be time-dependent.
-
For studying the initial "leaky" channel effect (nanomolar range), allow for an equilibration period of several minutes while continuously recording.
-
For studying the inhibitory effect (micromolar range), a longer incubation may be necessary.
-
-
Data Analysis:
-
Calcium Transients: Measure the amplitude (F/F0), time to peak, and the decay kinetics (e.g., time constant, Tau) of the calcium transients before and after ryanodine application. A significant decrease in amplitude and a slowing of the decay are expected.[3]
-
Calcium Sparks: Quantify the frequency, amplitude, spatial width (FWHM), and duration (FDHM) of calcium sparks. Ryanodine at low concentrations may initially increase spark frequency before depleting SR stores.
-
Protocol 4: Assessment of Sarcoplasmic Reticulum (SR) Calcium Load
This protocol uses the rapid application of caffeine (B1668208) to release all available calcium from the SR, providing an index of the SR calcium content. This is particularly useful for confirming that ryanodine has depleted the SR calcium stores.
Materials:
-
Caffeine
-
Imaging buffer
-
Ryanodine-treated cardiomyocytes loaded with a calcium indicator
-
Confocal imaging setup
Procedure:
-
Following the recordings in the presence of ryanodine (Protocol 3), stop any electrical pacing.
-
Rapidly apply a high concentration of caffeine (e.g., 10-20 mM) to the cardiomyocytes by fast perfusion.
-
Record the resulting large, transient increase in cytosolic calcium.
-
The amplitude of the caffeine-induced calcium transient is proportional to the total SR calcium content.
-
Compare the amplitude of the caffeine-induced transient in ryanodine-treated cells to that in control (untreated) cells. A significantly smaller transient in the ryanodine group indicates SR calcium depletion.[6][7]
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for the use of ryanodine in studying calcium signaling in isolated cardiomyocytes. By carefully selecting the concentration and duration of exposure, researchers can dissect the intricate roles of RyR2 in both normal cardiac function and in pathological states characterized by altered calcium handling. The quantitative data and visual workflows are intended to facilitate experimental design and interpretation, ultimately advancing our understanding of cardiac physiology and the development of novel therapeutic strategies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of rogue ryanodine receptors on Ca2+ sparks in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered Ca2+ sparks and gating properties of ryanodine receptors in aging cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Ryanodine and the calcium content of cardiac SR assessed by caffeine and rapid cooling contractures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exercise Training Stabilizes RyR2-Dependent Ca2+ Release in Post-infarction Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis of Ryanodol and Ryanodine: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298) and its hydrolysis product, ryanodol, are complex diterpenoids that have garnered significant attention in the scientific community due to their potent modulation of intracellular calcium release channels known as ryanodine receptors (RyRs).[1][2][3][4] These receptors are crucial for a variety of physiological processes, including muscle contraction, synaptic transmission, and cellular signaling. The intricate molecular architecture of these natural products, characterized by a dense array of stereocenters and oxygenation, has presented a formidable challenge to synthetic chemists for decades. This document provides a comprehensive overview of the landmark total syntheses of this compound and ryanodine, with a focus on detailed experimental protocols and comparative data to aid researchers in this field.
The first total synthesis of (+)-ryanodol was accomplished by Deslongchamps in 1979, a monumental achievement that required 41 steps in its longest linear sequence.[5][6] More recently, synthetic strategies have focused on improving efficiency. Notably, the Inoue group reported a total synthesis of (±)-ryanodol in 22 steps and later the first total synthesis of (+)-ryanodine.[1][7] A significant breakthrough in efficiency was achieved by the Reisman group in 2016 with a 15-step synthesis of (+)-ryanodol.[3][4][8][9] This was followed by their report in 2017 on the first total synthesis of (+)-ryanodine in 18 steps.[10][11]
Comparative Overview of Key Synthetic Strategies
The total synthesis of these complex molecules has been approached through various innovative strategies. The following table summarizes the key features of the most prominent total syntheses of (+)-ryanodol.
| Lead Scientist/Group | Year Published | Starting Material | Key Reactions | Longest Linear Sequence (Steps) | Overall Yield |
| Pierre Deslongchamps | 1979 | - | Diels-Alder cycloaddition, intramolecular aldol (B89426) reactions | 37-41 | 0.23% |
| Masayuki Inoue | 2014 | C2-symmetric tricycle | Intramolecular radical coupling, olefin metathesis | 35 | 0.008% |
| Sarah E. Reisman | 2016 | (S)-pulegone | Pauson-Khand reaction, SeO2-mediated oxidation, reductive cyclization | 15 | 0.42% |
Detailed Experimental Protocols: The Reisman Synthesis of (+)-Ryanodol
The 15-step synthesis of (+)-ryanodol by the Reisman group represents a landmark in efficiency and is detailed below.[3][4][8][9]
Synthesis of Key Tetracyclic Intermediate
The initial phase of the synthesis focuses on the construction of a key tetracyclic intermediate from (S)-pulegone.
Step 1-8: Synthesis of Cyclopentenone Intermediate
The synthesis commences with the commercially available terpene (S)-pulegone and proceeds through an eight-step sequence to furnish a key cyclopentenone intermediate on a multigram scale.[9] A critical step involves a diastereoselective Pauson-Khand reaction to construct the core carbocyclic framework.[8][12]
Protocol for Pauson-Khand Cyclization:
-
Reactants: Enyne precursor, [RhCl(CO)2]2 (catalyst), CO (1 atm).
-
Solvent: m-xylene (B151644).
-
Temperature: 110 °C.
-
Procedure: A solution of the enyne precursor in m-xylene is charged into a pressure vessel. The catalyst is added, and the vessel is purged with carbon monoxide. The reaction mixture is heated at 110 °C under an atmosphere of carbon monoxide until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the tetracyclic enone. This reaction has been shown to proceed with high diastereoselectivity.[12]
Late-Stage Oxidation and Final Steps
The latter stages of the synthesis involve strategic oxidation and cyclization to install the remaining functionalities of this compound.
Step 9: Selenium Dioxide-Mediated Oxidation
A pivotal step in the Reisman synthesis is the simultaneous installation of three oxygen functionalities in a single step using selenium dioxide (SeO2).[4][8]
Protocol for SeO2 Oxidation:
-
Reactants: Tetracyclic enone, SeO2, 4 Å molecular sieves.
-
Solvent: 1,4-dioxane (B91453).
-
Temperature: 110 °C.
-
Procedure: To a solution of the tetracyclic enone in anhydrous 1,4-dioxane containing activated 4 Å molecular sieves is added SeO2. The mixture is heated to 110 °C. The reaction must be conducted under strictly anhydrous conditions to achieve the desired simultaneous oxidation of three C-H bonds.[8] Upon completion, the reaction is cooled, filtered, and the solvent is evaporated. The crude product is then purified.
Step 14-15: Conversion of (+)-Anhydrothis compound to (+)-Ryanodol
The synthesis culminates in the conversion of (+)-anhydrothis compound to (+)-ryanodol.[8][9]
Protocol for Epoxidation and Reductive Cyclization:
-
Epoxidation: (+)-Anhydrothis compound is treated with trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride (B1165640) and urea (B33335) hydrogen peroxide) in the presence of a phosphate (B84403) buffer.
-
Reductive Cyclization: The resulting epoxide is then subjected to a reductive cyclization using lithium metal in ammonia (B1221849) and tetrahydrofuran (B95107) at -78 °C to furnish (+)-ryanodol.[8][9]
The Final Step: Synthesis of (+)-Ryanodine
The conversion of (+)-ryanodol to (+)-ryanodine requires the selective esterification of the highly sterically hindered C3 hydroxyl group with pyrrole-2-carboxylic acid.[1] This transformation proved to be a significant challenge.
Inoue's Two-Step Protocol for Esterification
Direct esterification of the C3-alcohol was found to be unsuccessful.[1] The Inoue group developed a novel two-step protocol to overcome this hurdle.[1]
-
Glycine (B1666218) Ester Formation: The C3-hydroxyl group is first converted to a less sterically demanding glycine ester.
-
Pyrrole (B145914) Ring Formation: The glycine ester is then transformed into the pyrrole ring through a condensation reaction with 1,3-bis(dimethylamino)allylium tetrafluoroborate.[1]
Reisman's Late-Stage Acylation Strategy
The Reisman group developed a strategy that introduces the C3 pyrrole-2-carboxylate ester at a late stage of the synthesis, prior to the final reductive cyclization, thereby circumventing the challenging direct esterification of this compound.[10][11]
Protocol for Late-Stage Acylation:
-
Reactants: A protected this compound precursor, 1-(1H-pyrrole-2-carbonyl)-1H-imidazole, NaH.
-
Solvent: Anhydrous THF.
-
Procedure: The protected this compound precursor is dissolved in anhydrous THF and treated with NaH at 0 °C. The acylating agent is then added, and the reaction is stirred until completion. This approach allows for the direct incorporation of the critical ester functionality before the final ring closure.
Visualizing the Synthetic Pathways
To better understand the logical flow of these complex syntheses, the following diagrams illustrate the key strategic steps.
Caption: Key stages in the 15-step total synthesis of (+)-ryanodol by the Reisman group.
Caption: Comparative strategies for the final esterification to form (+)-ryanodine.
Conclusion
The total syntheses of this compound and ryanodine stand as landmark achievements in organic chemistry, showcasing the power of strategic planning and the development of novel synthetic methodologies. The evolution from the initial lengthy synthesis by Deslongchamps to the highly efficient 15-step route by Reisman highlights the progress in the field. These synthetic routes not only provide access to these valuable biological probes but also open avenues for the creation of novel analogs with potentially enhanced or altered pharmacological properties, which will be invaluable for future studies of ryanodine receptors and their role in health and disease.
References
- 1. Asymmetric Total Synthesis of (+)-Ryanodol and (+)-Ryanodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A 15-step synthesis of (+)-ryanodol [authors.library.caltech.edu]
- 4. A 15-step synthesis of (+)-ryanodol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
- 6. synarchive.com [synarchive.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. A 15-Step Synthesis of (+)-Ryanodol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Synthesis of (+)-Ryanodine and (+)-20-Deoxyspiganthine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Reisman Synthesis of (+)-Ryanodine [organic-chemistry.org]
Application Notes and Protocols for the Chemical Conversion of Ryanodol to Ryanodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298), a complex diterpenoid natural product, is a potent modulator of intracellular calcium release channels known as ryanodine receptors (RyRs). Its intricate structure, featuring a pyrrole-2-carboxylate ester at the sterically hindered C3 position of the polyhydroxylated core, ryanodol, has made its chemical synthesis a formidable challenge. While this compound can be readily obtained by the basic hydrolysis of ryanodine, the reverse reaction—the direct esterification of this compound to ryanodine—has proven to be exceptionally difficult due to the severe steric hindrance around the C3 hydroxyl group.[1][2]
This document provides detailed application notes and protocols for the first successful chemical conversion of this compound to ryanodine, as accomplished by Masuda, Nagatomo, and Inoue in 2016.[1] Their innovative 10-step strategy circumvents the challenge of direct esterification by employing a judicious protecting group strategy and a novel on-site construction of the pyrrole-2-carboxylate ester from a less sterically demanding glycine (B1666218) ester precursor. This methodology is a landmark in synthetic chemistry and provides a crucial pathway for the synthesis of ryanodine and its analogs for further pharmacological investigation.
Overall Synthetic Strategy
The conversion of this compound to ryanodine is a multi-step process that can be broadly categorized into three key stages:
-
Selective Protection of Hydroxyl Groups: To isolate the sterically hindered C3 hydroxyl group, a series of protection steps are employed to mask the other six hydroxyl groups of this compound. This involves the use of phenylboronic acid (PhB(OH)2), benzyl (B1604629) chloride (BnCl), and acetic anhydride (B1165640) (Ac2O) to selectively protect the various hydroxyl moieties.
-
On-Site Formation of the Pyrrole-2-Carboxylate Ester: With the C3 hydroxyl group exposed, a two-step process is used to introduce the pyrrole (B145914) ring. First, a glycine ester is attached to the C3 position. This less bulky intermediate then undergoes a condensation reaction with 1,3-bis(dimethylamino)allylium tetrafluoroborate (B81430) to construct the pyrrole ring directly on the this compound backbone.
-
Chemoselective Deprotection: The final stage involves the sequential and selective removal of the protecting groups to unveil the six hydroxyl groups, yielding the final product, ryanodine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the 10-step chemical conversion of this compound to ryanodine.
| Step | Reaction | Product | Starting Material (mg) | Product (mg) | Yield (%) |
| 1 | Phenylboronate Protection | Diboronate | 10.0 | 9.1 | 91 |
| 2 | Benzylation | Benzyl Ether | 9.1 | 8.8 | 85 |
| 3 | Acetylation | Acetate (B1210297) | 8.8 | 8.8 | 91 |
| 4 | Phenylboronate Protection | Bis-boronate Ester | 8.8 | 9.1 | 95 |
| 5 | Yamaguchi Esterification | N,N-Boc2-glycine Ester | 9.1 | 11.2 | 89 |
| 6 | Boc Deprotection | Glycine Ester | 11.2 | 9.5 | 95 |
| 7 | Pyrrole Formation | Pyrrole-2-carboxylate Ester | 9.5 | 8.8 | 88 |
| 8 | Phenylboronate Deprotection | Diol | 8.8 | 7.3 | 93 |
| 9 | Acetate Saponification | Hexaol | 7.3 | 6.8 | 98 |
| 10 | Benzyl Ether Hydrogenolysis | Ryanodine | 6.8 | 6.2 | 95 |
Experimental Protocols
The following are detailed experimental protocols for each step in the chemical conversion of this compound to ryanodine.
Materials and General Methods: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Anhydrous solvents should be used where indicated. Commercially available reagents should be used without further purification unless noted.
Step 1: Phenylboronate Protection of this compound
-
Reaction: To a solution of this compound (10.0 mg, 21.6 µmol) in pyridine (B92270) (1.0 mL) is added phenylboronic acid (10.5 mg, 86.4 µmol). The mixture is stirred at room temperature for 40 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by preparative thin-layer chromatography (PTLC) on silica (B1680970) gel (developing solvent: CHCl3/MeOH = 10:1) to afford the diboronate product.
-
Product: Diboronate (9.1 mg, 19.6 µmol)
-
Yield: 91%
Step 2: Regioselective Benzylation
-
Reaction: To a solution of the diboronate from Step 1 (9.1 mg, 19.6 µmol) in DMF (0.5 mL) at -15 °C is added NaH (60% in oil, 1.6 mg, 39.2 µmol). After stirring for 30 minutes, benzyl chloride (4.5 µL, 39.2 µmol) is added. The reaction mixture is stirred at -15 °C for 3 hours.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous NH4Cl. The mixture is extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by PTLC (hexane/EtOAc = 1:1) to give the benzyl ether.
-
Product: Benzyl Ether (8.8 mg, 16.7 µmol)
-
Yield: 85%
Step 3: Acetylation of the C10-Hydroxyl Group
-
Reaction: To a solution of the benzyl ether from Step 2 (8.8 mg, 16.7 µmol) in pyridine (0.5 mL) is added acetic anhydride (3.1 µL, 33.4 µmol) and a catalytic amount of DMAP. The mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO3 and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by PTLC (hexane/EtOAc = 1:1) to afford the acetate.
-
Product: Acetate (8.8 mg, 15.2 µmol)
-
Yield: 91%
Step 4: Phenylboronate Protection
-
Reaction: To a solution of the acetate from Step 3 (8.8 mg, 15.2 µmol) in pyridine (0.5 mL) is added phenylboronic acid (3.7 mg, 30.4 µmol). The mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by PTLC (hexane/EtOAc = 2:1) to give the bis-boronate ester.
-
Product: Bis-boronate Ester (9.1 mg, 14.4 µmol)
-
Yield: 95%
Step 5: Yamaguchi Esterification with N,N-Boc2-glycine
-
Reaction: To a solution of N,N-Boc2-glycine (11.0 mg, 42.9 µmol) in THF (0.5 mL) is added 2,4,6-trichlorobenzoyl chloride (6.7 µL, 42.9 µmol) and triethylamine (B128534) (12.0 µL, 85.8 µmol). After stirring for 1 hour, a solution of the bis-boronate ester from Step 4 (9.1 mg, 14.4 µmol) and DMAP (5.3 mg, 43.2 µmol) in THF (0.5 mL) is added. The mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO3 and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by PTLC (hexane/EtOAc = 3:1) to yield the N,N-Boc2-glycine ester.
-
Product: N,N-Boc2-glycine Ester (11.2 mg, 12.8 µmol)
-
Yield: 89%
Step 6: Boc Deprotection
-
Reaction: The N,N-Boc2-glycine ester from Step 5 (11.2 mg, 12.8 µmol) is dissolved in CH2Cl2 (0.5 mL) and trifluoroacetic acid (0.2 mL) is added at 0 °C. The mixture is stirred at 0 °C for 1 hour.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by PTLC (CHCl3/MeOH = 10:1) to give the glycine ester.
-
Product: Glycine Ester (9.5 mg, 12.2 µmol)
-
Yield: 95%
Step 7: Pyrrole Formation
-
Reaction: To a solution of the glycine ester from Step 6 (9.5 mg, 12.2 µmol) in acetonitrile (B52724) (0.5 mL) is added 1,3-bis(dimethylamino)allylium tetrafluoroborate (4.8 mg, 24.4 µmol) and DBU (3.6 µL, 24.4 µmol). The mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by PTLC (hexane/EtOAc = 1:1) to afford the pyrrole-2-carboxylate ester.
-
Product: Pyrrole-2-carboxylate Ester (8.8 mg, 10.7 µmol)
-
Yield: 88%
Step 8: Phenylboronate Deprotection
-
Reaction: To a solution of the pyrrole-2-carboxylate ester from Step 7 (8.8 mg, 10.7 µmol) in MeOH (0.5 mL) is added aqueous KHF2 (1.0 M, 0.1 mL). The mixture is stirred at room temperature for 1 hour.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO3 and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by PTLC (CHCl3/MeOH = 10:1) to give the diol.
-
Product: Diol (7.3 mg, 10.0 µmol)
-
Yield: 93%
Step 9: Acetate Saponification
-
Reaction: To a solution of the diol from Step 8 (7.3 mg, 10.0 µmol) in MeOH (0.5 mL) is added K2CO3 (2.8 mg, 20.0 µmol). The mixture is stirred at room temperature for 3 hours.
-
Work-up and Purification: The reaction is neutralized with 1 M HCl and the solvent is removed under reduced pressure. The residue is purified by PTLC (CHCl3/MeOH = 9:1) to afford the hexaol.
-
Product: Hexaol (6.8 mg, 9.8 µmol)
-
Yield: 98%
Step 10: Benzyl Ether Hydrogenolysis to Yield Ryanodine
-
Reaction: To a solution of the hexaol from Step 9 (6.8 mg, 9.8 µmol) in MeOH (0.5 mL) is added Pd/C (10 wt%, catalytic amount). The flask is evacuated and backfilled with H2 gas (1 atm). The mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by PTLC (CHCl3/MeOH = 8:2) to give ryanodine.
-
Product: Ryanodine (6.2 mg, 9.3 µmol)
-
Yield: 95%
Visualizations
Experimental Workflow
Caption: A 10-step workflow for the chemical conversion of this compound to ryanodine.
References
Application Notes and Protocols: Utilizing Ryanodine to Investigate Synaptic Plasticity and Memory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ryanodine (B192298), a plant alkaloid that modulates intracellular calcium release, as a tool to dissect the molecular mechanisms underlying synaptic plasticity and memory formation. Ryanodine's concentration-dependent effects on ryanodine receptors (RyRs) make it a versatile pharmacological agent for both activating and inhibiting these critical calcium channels.
Ryanodine receptors, primarily isoforms RyR2 and RyR3 in the hippocampus and cortex, are intracellular calcium release channels located on the endoplasmic reticulum.[1][2] They play a crucial role in amplifying calcium signals initiated by synaptic activity through a process known as calcium-induced calcium release (CICR).[3][4] This amplification is vital for the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[5][6]
Key Applications:
-
Dissecting the role of intracellular calcium stores in LTP and LTD: By using ryanodine at different concentrations, researchers can either enhance or block the contribution of RyR-mediated calcium release to synaptic plasticity.
-
Investigating the presynaptic versus postsynaptic mechanisms of plasticity: Targeted application of ryanodine can help elucidate the specific roles of RyRs in the presynaptic terminal versus the postsynaptic compartment.[7]
-
Probing the signaling pathways involved in memory formation: Ryanodine can be used in conjunction with behavioral assays to determine the importance of RyR-mediated calcium signaling in learning and memory consolidation.[8][9]
-
Studying the interplay between neurotrophins and synaptic plasticity: Ryanodine is a valuable tool for investigating how signaling molecules like brain-derived neurotrophic factor (BDNF) modulate synaptic function through RyR-dependent mechanisms.[8][9]
Data Presentation: Quantitative Effects of Ryanodine
The following tables summarize the concentration-dependent effects of ryanodine on synaptic plasticity and memory as reported in various studies.
Table 1: Effects of Ryanodine on Long-Term Potentiation (LTP)
| Concentration | Effect | Experimental Model | Key Findings |
| Low (activating) | Converts short-term potentiation to LTP.[6] | Hippocampal Slices | Low concentrations of ryanodine that activate RyR channels can facilitate the induction of LTP.[6] |
| 10 µM | Inhibits LTP induced by spaced theta-burst stimulation (sTBS).[10] | Mouse Hippocampal Slices | Ryanodine selectively inhibits certain forms of LTP, suggesting a role for Ca2+ stores in specific induction protocols.[10] |
| 20 µM | Abolishes LTP induction.[6][11] | Rat Hippocampal Slices (CA3-CA1) | Inhibitory concentrations of ryanodine completely block LTP, highlighting the essential role of RyR-mediated calcium release.[6][11] |
Table 2: Effects of Ryanodine on Long-Term Depression (LTD)
| Concentration | Effect | Experimental Model | Key Findings |
| 1 µM | Facilitates LTD induction.[5][12] | Rat Hippocampal Slices (Schaffer collateral-CA1) | Activation of RyRs with low-dose ryanodine enhances the induction of LTD.[5][12] |
| 20 µM | Prevents LTD induction.[5][12] | Rat Hippocampal Slices (Schaffer collateral-CA1) | Inhibition of RyRs with high-dose ryanodine blocks LTD, indicating a critical role for RyR-mediated calcium release.[5][12] |
| 300 µM (presynaptic) | Blocks LTD induction.[7] | Hippocampal CA3-CA3 Synapses | Presynaptic RyR-sensitive Ca2+ stores are necessary for the induction of NMDAR-dependent LTD.[7] |
| 300 µM (postsynaptic) | No effect on LTD induction.[7] | Hippocampal CA3-CA3 Synapses | Postsynaptic application of ryanodine at this concentration did not alter LTD induction.[7] |
Table 3: Effects of Ryanodine on Memory Formation
| Administration Route & Dose | Effect | Behavioral Assay | Key Findings |
| Intracerebroventricular (i.c.v.) 0.0001–1 nmol/mouse | Induces amnesia.[1][13] | Mouse Passive Avoidance Test | Antagonizing RyRs impairs memory consolidation.[1][13] |
| Bilateral Intrahippocampal Injection (10 nmol) | Improves spatial memory learning and consolidation.[8][14] | Morris Water Maze (Rats) | Stimulatory concentrations of ryanodine in the hippocampus enhance spatial memory.[8][14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows involving the use of ryanodine.
Ryanodine modulates presynaptic and postsynaptic Ca2+ signaling.
Workflow for studying LTP/LTD with ryanodine.
Workflow for behavioral memory studies with ryanodine.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Hippocampal Slices
This protocol is adapted from methodologies used to study the effects of ryanodine on LTP and LTD in the CA1 and CA3 regions of the hippocampus.[5][6][7][12]
1. Slice Preparation:
- Anesthetize and decapitate an adult rodent (rat or mouse).
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
- Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collaterals (for CA1 recording) or associational-commissural pathway (for CA3 recording).
- Place a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 or CA3c region to record field excitatory postsynaptic potentials (fEPSPs).
- For whole-cell patch-clamp recordings, the internal solution can include ryanodine for targeted intracellular application.[7]
3. Ryanodine Application:
- For bath application, dissolve ryanodine in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in aCSF.
- Activating concentrations: Typically ≤ 1 µM.[5][12] Pre-incubate slices for at least 20-30 minutes before inducing plasticity.
- Inhibitory concentrations: Typically ≥ 10 µM.[6][12] Pre-incubate slices for at least 1 hour before inducing plasticity.
4. Induction of Synaptic Plasticity:
- LTP: After recording a stable baseline for 15-20 minutes, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.[6]
- LTD: After recording a stable baseline, induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes).[5][12]
5. Data Analysis:
- Measure the slope of the fEPSP.
- Normalize the fEPSP slope to the average baseline value.
- Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP or LTD.
- Compare the magnitude of potentiation or depression in ryanodine-treated slices to control slices.
Protocol 2: In Vivo Behavioral Assessment of Memory
This protocol outlines the general steps for investigating the effects of ryanodine on memory formation using common behavioral paradigms.[1][8][13][14]
1. Animal Surgery and Cannula Implantation:
- Anesthetize the animal (rat or mouse) and place it in a stereotaxic frame.
- Implant guide cannulae bilaterally into the hippocampus or intracerebroventricularly (i.c.v.) according to standard stereotaxic coordinates.
- Allow the animals to recover for at least one week after surgery.
2. Ryanodine Administration:
- Dissolve ryanodine in a sterile vehicle solution.
- Infuse a specific dose of ryanodine (e.g., 10 nmol for intrahippocampal injection in rats) through the implanted cannulae.[8][14] Control animals should receive a vehicle infusion.
- The timing of the infusion relative to training and testing is a critical experimental parameter.
3. Behavioral Training and Testing:
4. Data Analysis:
- For the Morris water maze, compare the escape latencies during training and the time spent in the target quadrant during the probe trial between ryanodine-treated and control groups.
- For the passive avoidance test, compare the step-through latencies between the groups.
- Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences.
By carefully applying these protocols and considering the dose-dependent effects of ryanodine, researchers can gain valuable insights into the intricate role of intracellular calcium signaling in the fundamental processes of synaptic plasticity and memory.
References
- 1. Different involvement of type 1, 2, and 3 ryanodine receptors in memory processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Ryanodine Receptors in Development and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium-Induced Calcium Release Contributes to Action Potential-Evoked Calcium Transients in Hippocampal CA1 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ryanodine Receptor-Mediated Calcium Release Has a Key Role in Hippocampal LTD Induction [frontiersin.org]
- 6. Long-term potentiation and spatial memory training stimulate the hippocampal expression of RyR2 calcium release channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Release from Presynaptic Ryanodine-Sensitive Stores Is Required for Long-Term Depression at Hippocampal CA3-CA3 Pyramidal Neuron Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of ryanodine receptors in neurotrophin-induced hippocampal synaptic plasticity and spatial memory formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of ryanodine receptors in neurotrophin-induced hippocampal synaptic plasticity and spatial memory formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of calcium stores in long-term potentiation and synaptic tagging and capture in mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ryanodine Receptor-Mediated Calcium Release Has a Key Role in Hippocampal LTD Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application of Ryanodine in Neuronal Calcium Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298) is a plant alkaloid that serves as a potent and specific modulator of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[1][2] In the nervous system, RyRs play a critical role in regulating intracellular calcium concentration ([Ca2+]i), a ubiquitous second messenger that governs a vast array of neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression.[3][4] The unique pharmacological properties of ryanodine make it an invaluable tool for investigating the contribution of RyR-mediated calcium release to neuronal function and dysfunction.
Ryanodine exhibits a complex, concentration-dependent effect on RyR channels. At low concentrations (nanomolar to low micromolar), it locks the channel in a long-lived sub-conductance "open" state, leading to a sustained release of calcium from intracellular stores.[1][5] Conversely, at higher micromolar concentrations, ryanodine acts as a potent inhibitor, fully closing the channel and blocking calcium release.[1][6] This dual activity allows researchers to either selectively activate or inhibit RyR function, providing a powerful method to dissect the role of intracellular calcium stores in neuronal signaling pathways.
This document provides detailed application notes and protocols for the use of ryanodine in neuronal calcium imaging experiments, aimed at researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Effects of Ryanodine on Neuronal Calcium Signaling
The following tables summarize the quantitative data from various studies on the effects of ryanodine on neuronal calcium signaling and synaptic function.
| Parameter | Ryanodine Concentration | Cell/Tissue Type | Effect | Reference |
| LTD Induction | 1 µM | Rat Hippocampal Slices | Facilitated LTD induction | [6][7] |
| 20 µM | Rat Hippocampal Slices | Prevented LTD induction | [6][7] | |
| Synaptic Transmission | 1 µM or 20 µM | Rat Hippocampal Slices | No significant effect on basal synaptic transmission | [6][7] |
| eIPSC Amplitude | 100 µM | Basket Cell-Purkinje Cell Synapse | Reduced to 69.2 ± 4.9% of control | [8] |
| 5-10 µM | Basket Cell-Purkinje Cell Synapse | Depressed to 77.5 ± 2.1% of control | [8] | |
| Cell Viability | 20 µM | Primary Hippocampal Neurons | Partially protected against ferroptosis induced by RSL3 | [9] |
| Cytoplasmic [Ca2+] | 20 µM | Primary Hippocampal Neurons | Reduced RSL3-induced cytoplasmic [Ca2+] increases | [9] |
| Astrocyte Ca2+ Signaling | 10 µM (intracellular) | Mouse Hippocampal Astrocytes | Significantly reduced net Ca2+ response to HFS | [10] |
Signaling Pathways and Experimental Visualization
Ryanodine Receptor-Mediated Calcium Release
Ryanodine receptors are activated by an initial influx of calcium into the cytoplasm, a process known as calcium-induced calcium release (CICR). This amplifies the initial calcium signal, leading to a robust increase in intracellular calcium concentration.
Experimental Workflow for Neuronal Calcium Imaging with Ryanodine
The following diagram outlines a typical experimental workflow for investigating the effects of ryanodine on neuronal calcium dynamics.
Experimental Protocols
Protocol 1: Investigating the Role of RyR in Synaptic Plasticity in Hippocampal Slices
This protocol is adapted from studies investigating long-term depression (LTD) in the hippocampus.[6][7]
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Ryanodine stock solution (e.g., 10 mM in DMSO)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Dissection tools and vibratome
-
Incubation chamber and recording chamber
-
Stimulating and recording electrodes
-
Fluorescence microscope with a suitable camera
Procedure:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate a young adult rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Dissect the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Calcium Indicator Loading:
-
Incubate the slices in aCSF containing a calcium indicator dye (e.g., 5 µM Fluo-4 AM) for 30-45 minutes at 37°C.
-
Wash the slices with fresh aCSF for at least 20 minutes to allow for de-esterification of the dye.
-
-
Ryanodine Application:
-
For studying the effect of RyR activation, pre-incubate the slices in aCSF containing a low concentration of ryanodine (e.g., 1 µM) for 1 hour.[6][7]
-
For studying the effect of RyR inhibition, pre-incubate the slices in aCSF containing a high concentration of ryanodine (e.g., 20 µM) for 1 hour.[6][7]
-
-
Electrophysiology and Calcium Imaging:
-
Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF (with or without ryanodine).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline synaptic responses and calcium transients.
-
Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
Continue recording synaptic responses and calcium transients for at least 60 minutes post-LFS.
-
-
Data Analysis:
-
Measure the field excitatory postsynaptic potential (fEPSP) slope to quantify synaptic strength.
-
Analyze the fluorescence intensity changes in dendritic regions of interest to quantify calcium dynamics.
-
Compare the degree of LTD and the associated calcium signals between control and ryanodine-treated slices.
-
Protocol 2: Modulating Neuronal Calcium in Primary Neuronal Cultures
This protocol provides a general framework for applying ryanodine to primary neuronal cultures for calcium imaging studies.
Materials:
-
Primary neuronal cell culture
-
Neurobasal medium or other suitable culture medium
-
Ryanodine stock solution (e.g., 10 mM in DMSO)
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Balanced salt solution (BSS) or artificial cerebrospinal fluid (aCSF) for imaging
-
Inverted fluorescence microscope with a calcium imaging system
Procedure:
-
Cell Culture:
-
Plate primary neurons on coated coverslips or in imaging dishes at an appropriate density.
-
Culture the neurons for the desired number of days in vitro (DIV) to allow for maturation.
-
-
Calcium Indicator Loading:
-
Incubate the cultured neurons with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in BSS for 30-45 minutes at 37°C.
-
Wash the cells gently with fresh BSS to remove excess dye and allow for de-esterification.
-
-
Ryanodine Application:
-
To investigate the effect of RyR inhibition, perfuse the cells with BSS containing a high concentration of ryanodine (e.g., 20 µM).[9] Due to its use-dependent nature, co-application with an RyR agonist like caffeine (B1668208) can expedite the blocking effect.[11]
-
To study the effect of RyR activation, use a low concentration of ryanodine (e.g., 10-100 nM).
-
-
Calcium Imaging:
-
Mount the culture dish on the inverted microscope stage.
-
Acquire baseline fluorescence images for a few minutes.
-
Apply a stimulus to elicit a calcium response (e.g., electrical field stimulation, application of a neurotransmitter, or a depolarizing agent like KCl).
-
Continue to acquire images to record the calcium response in the presence of ryanodine.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time for individual neurons.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. For single-wavelength dyes, calculate the relative change in fluorescence (ΔF/F).
-
Compare the amplitude, duration, and frequency of calcium transients before and after ryanodine application.
-
Conclusion
Ryanodine is a versatile pharmacological tool for elucidating the role of RyR-mediated calcium release in a wide range of neuronal functions. By carefully selecting the appropriate concentration, researchers can either potentiate or inhibit RyR activity to investigate its contribution to processes such as synaptic plasticity, neuronal excitability, and cell survival. The protocols and data presented here provide a foundation for designing and executing experiments to explore the intricate role of intracellular calcium signaling in the nervous system.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Physiology, Ryanodine Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Control of neuronal ryanodine receptor-mediated calcium signaling by calsenilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal Ryanodine Receptors in Development and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ryanodine receptors: physiological function and deregulation in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ryanodine Receptor-Mediated Calcium Release Has a Key Role in Hippocampal LTD Induction [frontiersin.org]
- 7. Ryanodine Receptor-Mediated Calcium Release Has a Key Role in Hippocampal LTD Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Ryanodine Receptor Mediated Calcium Release Contributes to Ferroptosis Induced in Primary Hippocampal Neurons by GPX4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Techniques for Measuring Ryanodine Receptor Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium ion release from the sarcoplasmic and endoplasmic reticulum, playing a vital role in processes such as muscle contraction, neurotransmission, and secretion.[1][2][3] Dysregulation of RyR activity is implicated in various diseases, including malignant hyperthermia, central core disease, and cardiac arrhythmias.[1][3] Consequently, the accurate measurement of RyR activity is paramount for both basic research and the development of therapeutic agents targeting these channels.
This document provides detailed application notes and protocols for several key techniques used to measure the activity of the three mammalian RyR isoforms (RyR1, RyR2, and RyR3).[3] The methods described herein are suitable for characterizing the biophysical properties of RyR channels and for screening and characterizing potential modulators of their activity.
I. [³H]-Ryanodine Binding Assay
The [³H]-ryanodine binding assay is a widely used method to quantitatively assess the functional state of RyR channels.[4][5] The plant alkaloid ryanodine binds with high affinity and specificity to the open state of the RyR channel.[3][6] Therefore, the amount of bound [³H]-ryanodine is a direct indicator of the population of open channels and thus, channel activity.[4] This assay is particularly useful as a secondary screen for compounds identified in high-throughput screens.[4][7]
Signaling Pathway of RyR Activation
The activity of ryanodine receptors is primarily regulated by cytosolic calcium concentrations in a biphasic manner. Micromolar concentrations of Ca²⁺ activate the channel, while millimolar concentrations are inhibitory.[8][9] This regulation is crucial for the process of calcium-induced calcium release (CICR), a fundamental signaling mechanism in many cell types.[1]
Caption: Ryanodine Receptor signaling in muscle excitation-contraction coupling.
Experimental Workflow for [³H]-Ryanodine Binding Assay
The workflow involves incubating microsomes containing RyRs with radiolabeled ryanodine and then separating the bound from the free radioligand for quantification.
Caption: Workflow for the [³H]-ryanodine binding assay.
Protocol: [³H]-Ryanodine Binding Assay
This protocol is adapted from previously described methods.[10]
Materials:
-
Microsomal preparations enriched in RyRs
-
[³H]-ryanodine (e.g., PerkinElmer, NET950)
-
Unlabeled ryanodine
-
Binding Buffer: 0.2 M KCl, 20 mM Na-HEPES (pH 7.4)
-
CaCl₂ and EGTA stock solutions for desired free Ca²⁺ concentrations
-
Whatman GF/B filters
-
5% Polyethyleneimine (PEI) solution
-
Liquid scintillation cocktail (e.g., Bio-Safe II)
-
Brandel M24-R Harvester or similar filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Prepare Binding Reactions: In microcentrifuge tubes, prepare binding mixtures containing 50-100 µg of microsomal protein in the binding buffer.[10]
-
Add CaCl₂ and EGTA to achieve the desired free Ca²⁺ concentration (typically ranging from 100 nM to 100 µM).[10]
-
Add [³H]-ryanodine to a final concentration of approximately 6.5 nM.[10] For competition assays, include varying concentrations of unlabeled ryanodine or test compounds.
-
For determining non-specific binding, add a high concentration of unlabeled ryanodine (e.g., 20 µM).[10]
-
Bring the final reaction volume to 200-300 µL with binding buffer.
-
Incubation: Incubate the reactions for 2 hours at 37°C.[10]
-
Filtration: Pre-soak Whatman GF/B filters in 5% PEI for at least 5 minutes to maximize protein retention.[10]
-
Terminate the binding reaction by rapid filtration through the pre-soaked filters using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold distilled water.[10]
-
Quantification: Place the filters in scintillation vials, add a liquid scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard or non-linear regression analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). For dose-response curves, use Hill's equation to determine the EC₅₀ or IC₅₀.[10]
Quantitative Data from [³H]-Ryanodine Binding Assays
| Parameter | Description | Typical Values | References |
| Kd | Equilibrium dissociation constant; a measure of binding affinity. | 1-10 nM | [4][5] |
| Bmax | Maximum number of binding sites; reflects the density of RyRs. | Varies with tissue/cell type | [5] |
| EC₅₀/IC₅₀ | Concentration of a compound that elicits 50% of the maximal response (activation or inhibition). | Compound-dependent | [10] |
II. Calcium Imaging Assays
Calcium imaging techniques provide a dynamic measure of RyR channel activity by monitoring changes in intracellular calcium concentrations. These methods are adaptable for high-throughput screening (HTS) of RyR modulators.[4][7]
Principle of ER Ca²⁺ Measurement Assay
A common HTS-compatible assay measures the calcium concentration within the endoplasmic reticulum ([Ca²⁺]ER) using genetically encoded calcium indicators (GECIs) like R-CEPIA1er.[4] In cells expressing active RyRs, there is a constitutive leak of Ca²⁺ from the ER, resulting in a lower steady-state [Ca²⁺]ER. Inhibitors of RyR will block this leak, leading to an increase in [Ca²⁺]ER due to the continuous activity of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. Conversely, activators will further decrease [Ca²⁺]ER.[4]
Caption: Principle of the ER Ca²⁺ measurement assay for RyR inhibitors.
Protocol: High-Throughput ER Ca²⁺ Imaging Assay
This protocol is based on methods developed for HTS of RyR modulators.[4]
Materials:
-
HEK293 cells stably expressing the desired RyR isoform and an ER-targeted GECI (e.g., R-CEPIA1er).
-
Cell culture medium and supplements.
-
Doxycycline (B596269) (if using an inducible expression system).
-
96- or 384-well black, clear-bottom assay plates.
-
Compound library for screening.
-
Fluorescence microplate reader with kinetic reading capabilities and automated liquid handling (e.g., FlexStation 3).
Procedure:
-
Cell Plating: Seed the stable HEK293 cells into 96- or 384-well plates.
-
Induction of Expression: If applicable, induce the expression of the RyR isoform with doxycycline for 24-48 hours.
-
Compound Addition: Prepare compound plates with test compounds at the desired concentrations.
-
Fluorescence Measurement:
-
Place the cell plate and compound plate into the fluorescence microplate reader, pre-warmed to 37°C.[4]
-
Measure the baseline fluorescence of the ER-targeted GECI.
-
Use the automated liquid handling to add the test compounds to the cell plate.
-
Immediately begin kinetic measurement of fluorescence, recording every 10-30 seconds for 5-10 minutes.[4]
-
-
Data Analysis:
-
Calculate the change in fluorescence over time for each well.
-
Normalize the data to baseline and/or control wells (e.g., vehicle-only and positive control inhibitor).
-
Identify "hits" as compounds that cause a significant increase (for inhibitors) or decrease (for activators) in fluorescence.
-
For hit confirmation, perform dose-response experiments to determine the potency (EC₅₀ or IC₅₀) of the compounds.[4]
-
III. Single-Channel Recordings
Single-channel recording provides the most direct and detailed information about the gating properties of an ion channel, including its conductance, open probability (Po), and mean open and closed times.[11][12] For RyRs, which are located on intracellular membranes, the two primary methods for single-channel recording are reconstitution into planar lipid bilayers and the "on-nucleus" patch-clamp technique.[13][14]
Planar Lipid Bilayer Method
In this technique, microsomal vesicles containing RyRs are fused into an artificial lipid bilayer separating two aqueous compartments (cis and trans, corresponding to the cytosolic and luminal sides of the SR/ER, respectively).[15] This allows for precise control of the solutions on both sides of the channel and the measurement of ion flux through a single channel.
Caption: Experimental workflow for single-channel recording using planar lipid bilayers.
Protocol: Single RyR Channel Recording in Planar Lipid Bilayers
Materials:
-
Planar lipid bilayer apparatus.
-
Phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylserine).
-
n-decane.
-
SR/ER microsomal vesicles.
-
Cis (cytosolic) and Trans (luminal) buffer solutions. A typical cytosolic solution contains 250 mM HEPES, 114 mM Tris, 0.5 mM EGTA, 5 mM ATP, 1 mM free Mg²⁺, and varying free Ca²⁺, pH 7.2. A typical luminal solution contains 200 mM Cs-HEPES and 1 mM Ca²⁺, pH 7.4.[15]
-
Ag/AgCl electrodes.
-
Low-noise patch-clamp amplifier and data acquisition system.
Procedure:
-
Bilayer Formation: "Paint" a solution of phospholipids in n-decane across a small aperture separating the cis and trans chambers of the apparatus to form a stable bilayer.
-
Vesicle Fusion: Add a small amount of SR/ER vesicles to the cis chamber. The vesicles will spontaneously fuse with the bilayer, incorporating the RyR channels. Successful incorporation is monitored electrically.
-
Recording: Apply a holding potential across the bilayer using Ag/AgCl electrodes and record the current using a patch-clamp amplifier. The appearance of discrete, step-like current transitions indicates the activity of a single channel.
-
Modulation: The composition of the cis and trans solutions can be changed by perfusion to study the effects of various ligands (e.g., Ca²⁺, ATP, caffeine, ryanodine, test compounds) on channel activity.
-
Data Analysis: Analyze the recorded currents to determine the single-channel conductance (from the current amplitude at different voltages), open probability (Po), mean open time, and mean closed time.[14]
On-Nucleus Patch Clamp
This technique allows for the recording of RyRs in a more native membrane environment.[14] It involves forming a gigaseal on the outer membrane of an isolated nucleus, which is contiguous with the ER. This method is particularly useful for studying RyRs expressed in cell lines.[16]
Quantitative Data from Single-Channel Recordings
| Parameter | Description | Typical Values for RyR1/RyR2 | References |
| Unitary Conductance | The current flow through a single open channel at a given voltage. | ~750 pS (in symmetrical 250 mM KCl) | [14][16] |
| Open Probability (Po) | The fraction of time the channel spends in the open state. | Highly variable, dependent on [Ca²⁺], ATP, and modulators. | [15][17] |
| Mean Open Time | The average duration of a single channel opening event. | Milliseconds, dependent on conditions. | [15] |
| Mean Closed Time | The average duration of the interval between channel openings. | Milliseconds to seconds, dependent on conditions. | [15] |
IV. Summary and Applications
The techniques described provide a comprehensive toolkit for investigating RyR function at multiple levels, from the population activity in microsomal preparations to the detailed biophysical properties of a single channel.[12] [³H]-ryanodine binding assays are robust for quantitative pharmacology, while calcium imaging offers a high-throughput solution for initial drug screening. Single-channel recordings provide unparalleled detail on the mechanism of channel gating and modulation. The choice of technique depends on the specific research question, from understanding the molecular basis of RyR-related diseases to discovering and developing novel therapeutic agents.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. researchgate.net [researchgate.net]
- 6. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ryanodine Receptor Projects | Ehrlich Laboratory [medicine.yale.edu]
- 10. [3H]Ryanodine binding assays. [bio-protocol.org]
- 11. Regulation of ryanodine receptors from skeletal and cardiac muscle during rest and excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ryanodine Receptor Lab [sites.gatech.edu]
- 13. Imaging Single Cardiac Ryanodine Receptor Ca2+ Fluxes in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of ryanodine receptor type 1 single channel activity using "on-nucleus" patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Insights into the Gating Mechanism of the Ryanodine-Modified Human Cardiac Ca2+-Release Channel (Ryanodine Receptor 2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Ryanodine Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ryanodine (B192298) is a plant alkaloid that serves as a potent and specific modulator of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the sarcoplasmic and endoplasmic reticulum.[1][2] Its dose-dependent effects make it a critical tool in studying calcium signaling, muscle contraction, and various associated pathologies.[3][4] At nanomolar concentrations, ryanodine locks the RyR into a sub-conductance open state, while at micromolar concentrations, it leads to the complete closure of the channel.[1][5] This document provides detailed protocols for the preparation of ryanodine stock solutions to ensure experimental reproducibility and accuracy.
Data Presentation
The following table summarizes the key quantitative data for ryanodine.
| Property | Value | Source(s) |
| Molecular Weight | 493.55 g/mol | [6][7][8] |
| Molecular Formula | C₂₅H₃₅NO₉ | [6][8] |
| Purity | ≥98% (HPLC) | [6][7][8] |
| Solubility in DMSO | Up to 25 mM (12.34 mg/mL) | [6][7] |
| Solubility in Ethanol (B145695) | Up to 10 mM (4.94 mg/mL) | [6][7] |
| Storage (Solid) | Desiccate at -20°C | [6][7] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. It is recommended to prepare fresh solutions. | [3][8][9] |
Experimental Protocols
Materials
-
Ryanodine powder (≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (200 proof, absolute)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Protocol 1: Preparation of a 25 mM Ryanodine Stock Solution in DMSO
This protocol is suitable for experiments requiring a high concentration stock solution.
-
Pre-warm Ryanodine: Allow the vial of ryanodine powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh Ryanodine: Accurately weigh the desired amount of ryanodine powder. For example, to prepare 1 mL of a 25 mM stock solution, weigh out 12.34 mg of ryanodine (M.Wt: 493.55).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the ryanodine powder. For a 25 mM solution, add 1 mL of DMSO to 12.34 mg of ryanodine.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator for a short period to aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol 2: Preparation of a 10 mM Ryanodine Stock Solution in Ethanol
This protocol is an alternative for experiments where DMSO may interfere with the biological system.
-
Equilibrate Ryanodine: Bring the vial of ryanodine powder to room temperature before use.
-
Weigh Ryanodine: Weigh the required mass of ryanodine. To prepare 1 mL of a 10 mM stock solution, use 4.94 mg of ryanodine.
-
Dissolve in Ethanol: Add the calculated volume of absolute ethanol. For a 10 mM solution, add 1 mL of ethanol to 4.94 mg of ryanodine.
-
Mix Thoroughly: Vortex the solution until the ryanodine is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots and store at -20°C for up to one month.[9]
Mandatory Visualization
Caption: Workflow for preparing ryanodine stock solutions.
Caption: Ryanodine receptor signaling in muscle cells.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ryanodine Receptor Projects | Ehrlich Laboratory [medicine.yale.edu]
- 6. rndsystems.com [rndsystems.com]
- 7. Ryanodine | Ryanodine Receptors | Tocris Bioscience [tocris.com]
- 8. Ryanodine, High Purity [sigmaaldrich.com]
- 9. Ryanodine | Potent Ca<sup>2+</sup> release inhibitor | Hello Bio [hellobio.com]
The Role of Ryanodine in Apoptosis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ryanodine (B192298) in studying apoptosis. Ryanodine, a plant alkaloid, is a potent modulator of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic and sarcoplasmic reticulum.[1][2] The modulation of these channels by ryanodine has profound implications for intracellular calcium homeostasis and, consequently, the regulation of programmed cell death, or apoptosis.
Application Notes
Ryanodine's Dual Role in Modulating Apoptosis
Ryanodine exhibits a complex, concentration-dependent effect on RyRs and apoptosis. At nanomolar concentrations, ryanodine locks the RyR channel in a stable, open sub-conductance state, leading to a sustained, low-level release of calcium from the endoplasmic reticulum (ER).[1] Conversely, at micromolar concentrations, ryanodine acts as an inhibitor, blocking channel function.[1] This dual functionality allows researchers to investigate the consequences of both sustained calcium leakage and the complete blockade of RyR-mediated calcium release on apoptotic pathways.
Mechanism of Ryanodine-Mediated Apoptosis
The primary mechanism by which ryanodine influences apoptosis is through the modulation of intracellular calcium ([Ca2+]) signals.[3][4] Sustained Ca2+ release from the ER, induced by low concentrations of ryanodine, can lead to mitochondrial Ca2+ overload.[3][4] This mitochondrial Ca2+ uptake is a critical event that can trigger the intrinsic apoptotic pathway through several mechanisms:
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): Elevated mitochondrial Ca2+ can induce the opening of the mPTP, leading to the dissipation of the mitochondrial membrane potential (ΔΨm), swelling of the mitochondria, and the release of pro-apoptotic factors.[3][4]
-
Cytochrome c Release: The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a key initiating event in the caspase cascade.[3][4]
-
Activation of Caspases: Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspases, such as caspase-3.[5][6]
-
Endoplasmic Reticulum (ER) Stress: Disruption of ER Ca2+ homeostasis can trigger the unfolded protein response (UPR), and if the stress is prolonged, it can lead to apoptosis.[7][8][9][10] Ryanodine-induced Ca2+ depletion from the ER can contribute to ER stress.[7][9][10]
The interplay between RyRs, the anti-apoptotic Bcl-2 family proteins, and caspases further regulates this process. Anti-apoptotic proteins like Bcl-2 and Bcl-xL can bind to and inhibit RyRs, thereby preventing excessive Ca2+ release and subsequent apoptosis.[11][12][13][14][15] Conversely, certain apoptotic stimuli can lead to the activation of caspases, such as caspase-8, which can then promote RyR-mediated Ca2+ leak, creating a feed-forward loop that amplifies the apoptotic signal.[16][17][18]
Ryanodine Receptor Isoforms in Apoptosis
Mammals express three isoforms of the ryanodine receptor (RyR1, RyR2, and RyR3), with distinct tissue distributions and roles in apoptosis.[1][2][19]
-
RyR1: Primarily found in skeletal muscle, but also expressed in other tissues like B-lymphocytes.[1]
-
RyR2: The predominant isoform in cardiac muscle, also found in the brain and other cell types.[1] Splice variants of RyR2 have been shown to modulate susceptibility to apoptosis in cardiomyocytes.[1][20][21]
-
RyR3: Widely expressed, particularly in the brain.[1]
The specific RyR isoform present in a given cell type can influence its sensitivity to ryanodine and the subsequent apoptotic response. For instance, both RyR1 and RyR2 have been identified in LNCaP prostate cancer cells, where their activation can modulate apoptosis.[22][23]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of ryanodine and other RyR modulators in apoptosis research.
| Cell Type | RyR Modulator | Concentration | Effect on Apoptosis | Reference |
| LNCaP Prostate Cancer Cells | Caffeine (B1668208) (RyR agonist) | Not Specified | Slight stimulation of apoptosis | [22] |
| LNCaP Prostate Cancer Cells | Ryanodine (RyR inhibitor) | Not Specified | Protection against apoptosis | [22] |
| Cardiomyocytes | Ryanodine | Not Specified | Pronounced anti-apoptotic effects | [20] |
| Primary Hippocampal Neurons | Ryanodine (micromolar) | Micromolar | Partial protection against ferroptosis | [24][25][26] |
| Rat ventricular myocytes | Dantrolene (RyR stabilizer) | 20 mg/kg body weight (in vivo) | Prevention of sepsis-induced apoptosis | [27] |
| Parameter | Condition | Result | Reference |
| Mitochondrial Swelling | 100 µM Ca2+ | 19.5 ± 3.4% decrease in absorbance | [28] |
| Mitochondrial Swelling | 100 µM Ca2+ + 2-20 µM Ryanodine | Concentration-dependent inhibition of swelling | [28] |
| Mitochondrial Swelling | 100 µM Ca2+ + <2 µM Ryanodine | Enhanced mitochondrial swelling | [28] |
Experimental Protocols
Protocol 1: Induction of Apoptosis using a Ryanodine Receptor Agonist (Caffeine)
This protocol describes the use of caffeine, an RyR agonist, to induce apoptosis through the release of intracellular calcium.
Materials:
-
Cell line of interest (e.g., LNCaP cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Caffeine solution (stock solution in sterile water or PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Treatment: a. Prepare fresh dilutions of caffeine in complete cell culture medium to the desired final concentrations. b. Remove the old medium from the cells and wash once with PBS. c. Add the medium containing the different concentrations of caffeine to the cells. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Apoptosis Assessment: a. Harvest the cells by trypsinization. b. Wash the cells with cold PBS. c. Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. d. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.
Protocol 2: Inhibition of Apoptosis using Ryanodine
This protocol details the use of ryanodine as an inhibitor to protect cells from an apoptotic stimulus.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Apoptotic stimulus (e.g., a chemotherapeutic agent, ER stress inducer)
-
Ryanodine solution (stock solution in DMSO)
-
Annexin V-FITC/Propidium Iodide apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment with Ryanodine: a. Prepare dilutions of ryanodine in complete cell culture medium. b. Remove the culture medium and add the ryanodine-containing medium. Include a vehicle-only control (DMSO). c. Incubate the cells for a pre-determined time (e.g., 1-2 hours) to allow for ryanodine to exert its inhibitory effect.
-
Induction of Apoptosis: a. Without removing the ryanodine-containing medium, add the apoptotic stimulus to the desired final concentration.
-
Incubation: Incubate for the required duration for the apoptotic stimulus to take effect (e.g., 24 hours).
-
Apoptosis Assessment: Analyze the cells for apoptosis using flow cytometry as described in Protocol 1.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of a potentiometric dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to measure changes in ΔΨm following treatment with ryanodine.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ryanodine
-
TMRE dye (stock solution in DMSO)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format for imaging (e.g., glass-bottom dishes) and treat with ryanodine as described in the previous protocols. Include a positive control for depolarization (e.g., CCCP).
-
Dye Loading: a. Prepare a working solution of TMRE in pre-warmed culture medium (e.g., 20-100 nM). b. Remove the treatment medium and incubate the cells with the TMRE-containing medium for 20-30 minutes at 37°C.
-
Imaging and Analysis: a. Wash the cells with pre-warmed PBS or culture medium. b. Image the cells using a fluorescence microscope with the appropriate filter set for rhodamine. c. Quantify the fluorescence intensity of individual cells or cell populations. A decrease in TMRE fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis.
Visualizations
Caption: Signaling pathway of ryanodine-induced apoptosis.
Caption: Experimental workflow for studying ryanodine's effect on apoptosis.
Caption: Concentration-dependent effects of ryanodine on apoptosis.
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Control of apoptosis by IP(3) and ryanodine receptor driven calcium signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endoplasmic reticulum Ca(2+) release through ryanodine and IP(3) receptors contributes to neuronal excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PS2 mutation increases neuronal cell vulnerability to neurotoxicants through activation of caspase-3 by enhancing of ryanodine receptor-mediated calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ryanodine receptor type 1 content decrease‐induced endoplasmic reticulum stress is a hallmark of myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Endoplasmic reticulum stress alters ryanodine receptor function in the murine pancreatic β cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bcl-2 Family of Proteins in the Control of Mitochondrial Calcium Signalling: An Old Chap with New Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ryanodine receptors are targeted by anti-apoptotic Bcl-XL involving its BH4 domain and Lys87 from its BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bcl-2 binds to and inhibits ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ryanodine receptors are targeted by anti-apoptotic Bcl-XL involving its BH4 domain and Lys87 from its BH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ryanodine receptor leak mediated by caspase-8 activation leads to left ventricular injury after myocardial ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Ryanodine receptor leak mediated by caspase-8 activation leads to left ventricular injury after myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Structural Insight Into Ryanodine Receptor Channelopathies [frontiersin.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Alternative splicing of ryanodine receptors modulates cardiomyocyte Ca2+ signaling and susceptibility to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evidence of functional ryanodine receptor involved in apoptosis of prostate cancer (LNCaP) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Ryanodine Receptor Mediated Calcium Release Contributes to Ferroptosis Induced in Primary Hippocampal Neurons by GPX4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. CaMKII‐dependent ryanodine receptor phosphorylation mediates sepsis‐induced cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ryanodine (B192298) receptor (RyR) is a large intracellular calcium release channel located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] It plays a critical role in excitation-contraction coupling in muscle tissues and is involved in calcium signaling in various cell types.[1] There are three main isoforms of the RyR: RyR1, predominantly found in skeletal muscle; RyR2, primarily in the heart; and RyR3, which is more widely expressed but at lower levels, particularly in the brain.[3] Dysregulation of RyR function due to genetic mutations is linked to several debilitating and life-threatening diseases, collectively known as ryanopathies. These include Malignant Hyperthermia (MH), Central Core Disease (CCD), and Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).
Ryanodine, a plant alkaloid, is a highly specific and high-affinity ligand for the RyR channel.[2][4] Its unique properties make it an invaluable tool in the study of RyR channels and the development of therapeutic agents for RyR-related diseases. Ryanodine exhibits a bimodal, dose-dependent effect on the RyR channel. At nanomolar concentrations, it locks the channel in a long-lasting sub-conductance open state, while at micromolar concentrations, it leads to a complete and irreversible block of the channel.[2] This characteristic allows researchers to probe the channel's activity and screen for potential modulators.
These application notes provide a comprehensive overview of the use of ryanodine in drug discovery for RyR-related diseases, including detailed protocols for key experimental assays and visual representations of relevant signaling pathways and workflows.
Ryanodine Receptor Isoforms and Associated Diseases
Mutations in the genes encoding RyR isoforms lead to distinct clinical phenotypes. Understanding the specific isoform involved in a particular disease is crucial for targeted drug development.
| Isoform | Primary Location | Associated Diseases | Pathophysiology |
| RyR1 | Skeletal Muscle | Malignant Hyperthermia (MH), Central Core Disease (CCD) | Mutations often lead to a "leaky" channel, causing excessive Ca2+ release from the SR, particularly in response to triggers like certain anesthetics (MH) or leading to depleted Ca2+ stores and impaired muscle function (CCD).[5][6][7] |
| RyR2 | Cardiac Muscle | Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | "Gain-of-function" mutations increase the sensitivity of the channel to Ca2+ and/or adrenergic stress, resulting in diastolic Ca2+ leak from the SR, which can trigger fatal cardiac arrhythmias.[8][9][10] |
| RyR3 | Brain, Diaphragm, Smooth Muscle | Role in disease is less defined, but it is implicated in neuronal function and may contribute to complex muscle disorders. | Altered Ca2+ signaling in various tissues. |
Quantitative Data on Ryanodine Binding
The binding of [3H]ryanodine is a widely used method to quantify the number of functional RyR channels and to assess their activity state, as ryanodine preferentially binds to the open channel.
| Parameter | RyR1 (Skeletal Muscle) | RyR2 (Cardiac Muscle) | RyR3 | Conditions |
| Kd (nM) | 11.3[11] | 3.6 - 28.1[11] | 1.6[12] | Varies with buffer composition and presence of modulators. |
| Bmax (pmol/mg protein) | 9.3 - 12.6 (porcine)[8] | - | - | Microsomal preparations. |
| Bmax (pmol/g wet wt) | 59.1 (rat EDL), 16.2 (rat soleus), 12.3 (human gluteus)[13] | - | - | Muscle tissue homogenates. |
| Ca2+ for 50% max binding (K0.5) | 200-400 nM[13] | - | - | In the presence of activating ligands. |
Modulators of [3H]Ryanodine Binding:
| Modulator | Effect on Binding | Notes |
| Ca2+ | Biphasic: Activates at µM, inhibits at mM concentrations.[4] | The precise concentrations for activation and inhibition vary between isoforms. |
| Mg2+ | Inhibitory. | Competes with Ca2+ for binding sites. |
| ATP | Activates. | Enhances the open probability of the channel. |
| Caffeine | Activates. | A well-known RyR agonist that sensitizes the channel to Ca2+. |
| Ruthenium Red | Inhibits. | A potent blocker of the RyR channel pore. |
Signaling Pathways in RyR-Related Diseases
Understanding the molecular signaling cascades that are disrupted in ryanopathies is essential for identifying novel therapeutic targets.
Malignant Hyperthermia (MH) Signaling Pathway
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Signaling Pathway
Central Core Disease (CCD) Pathomechanism
Experimental Protocols
Detailed methodologies for key experiments utilizing ryanodine are provided below.
Protocol 1: Isolation of Sarcoplasmic Reticulum (SR) Microsomes from Skeletal Muscle
This protocol describes the preparation of a crude microsomal fraction enriched in SR vesicles from rabbit or porcine skeletal muscle, suitable for [3H]ryanodine binding assays.
Materials:
-
Fresh or frozen skeletal muscle (e.g., rabbit fast-twitch muscle)
-
Homogenization Buffer: 100 mM KCl, 20 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and protease inhibitors (e.g., PMSF, leupeptin, aprotinin)
-
High Salt Buffer: 0.6 M KCl, 20 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and protease inhibitors
-
Storage Buffer: 250 mM sucrose, 20 mM Tris-HCl (pH 7.4)
-
Dounce homogenizer or blender
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Tissue Preparation: All steps should be performed at 4°C. Mince approximately 50 g of skeletal muscle and place it in a blender with 4 volumes of ice-cold Homogenization Buffer.
-
Homogenization: Homogenize the tissue with several short bursts (30 seconds each) with cooling on ice in between.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 4,000 x g for 20 minutes to remove nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant and filter it through several layers of cheesecloth.
-
Centrifuge the filtered supernatant at 100,000 x g for 60 minutes in an ultracentrifuge to pellet the microsomal fraction.
-
-
Washing:
-
Discard the supernatant. Resuspend the pellet in High Salt Buffer to remove contractile proteins.
-
Centrifuge again at 100,000 x g for 60 minutes.
-
-
Final Preparation:
-
Discard the supernatant and resuspend the final pellet in a minimal volume of Storage Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the SR microsomes and store them at -80°C until use.
-
Protocol 2: [3H]Ryanodine Binding Assay
This assay measures the binding of radiolabeled ryanodine to RyR channels in isolated SR microsomes to determine channel activity.
Materials:
-
Isolated SR microsomes (from Protocol 1)
-
[3H]Ryanodine (specific activity ~50-100 Ci/mmol)
-
Binding Buffer: 250 mM KCl, 15 mM NaCl, 20 mM HEPES (pH 7.4), 1 mM EGTA
-
CaCl2 stock solution (for adjusting free Ca2+ concentration)
-
Unlabeled ryanodine (for determining non-specific binding)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare the following reaction mixtures (final volume of 200 µL):
-
Total Binding: 50-100 µg of SR microsomal protein, 2-10 nM [3H]ryanodine, and Binding Buffer with a defined free Ca2+ concentration (e.g., 10 µM for activation).
-
Non-specific Binding: Same as total binding, but with the addition of 10 µM unlabeled ryanodine.
-
Test Compound: Same as total binding, with the addition of the test compound at various concentrations.
-
-
Incubation: Incubate the reaction tubes at 37°C for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer (e.g., Binding Buffer without radioligand).
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total binding (cpm) - Non-specific binding (cpm).
-
For saturation binding experiments, plot specific binding against the concentration of [3H]ryanodine to determine the Kd and Bmax.
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
-
Protocol 3: High-Throughput Screening (HTS) using an ER Ca2+ Measurement Assay
This cell-based assay is designed for screening large compound libraries to identify modulators of RyR channel activity by measuring changes in ER Ca2+ concentration.[14][15][16]
Materials:
-
HEK293 cells stably expressing a genetically encoded ER-targeted Ca2+ indicator (e.g., R-CEPIA1er) and a mutant RyR isoform (e.g., RyR1-R163C for MH).[5]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96- or 384-well black, clear-bottom microplates
-
Compound library
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Addition:
-
On the day of the assay, replace the cell culture medium with a physiological buffer (e.g., HBSS).
-
Add the compounds from the library to the wells at a final concentration typically in the range of 1-10 µM. Include appropriate vehicle controls (e.g., DMSO).
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence plate reader and begin kinetic measurements of the ER Ca2+ indicator fluorescence.
-
Record the fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence over time.
-
RyR inhibitors are expected to increase the fluorescence signal by preventing the Ca2+ leak from the ER through the mutant RyR channels.
-
RyR activators will cause a decrease in the fluorescence signal due to enhanced Ca2+ release from the ER.
-
Identify "hits" based on a predefined threshold of fluorescence change compared to the vehicle control.
-
Drug Discovery Workflow Using Ryanodine
The unique properties of ryanodine can be leveraged at multiple stages of the drug discovery pipeline for RyR-related diseases.
Conclusion
Ryanodine is an indispensable pharmacological tool for the investigation of RyR channels and the development of novel therapeutics for ryanopathies. Its high affinity and state-dependent binding allow for the direct assessment of RyR channel activity and provide a robust platform for screening and characterizing potential drug candidates. The detailed protocols and conceptual frameworks presented in these application notes are intended to guide researchers in leveraging the unique properties of ryanodine to advance the discovery of effective treatments for patients suffering from RyR-related diseases.
References
- 1. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A malignant hyperthermia–inducing mutation in RYR1 (R163C): alterations in Ca2+ entry, release, and retrograde signaling to the DHPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ryr1.org [ryr1.org]
- 7. rupress.org [rupress.org]
- 8. Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Description of a novel RyR2 mutation in a juvenile patient with symptomatic catecholaminergic polymorphic ventricular tachycardia in sleep and during exercise: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 12. researchgate.net [researchgate.net]
- 13. Ryanodine binding sites measured in small skeletal muscle biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient High-Throughput Screening by Endoplasmic Reticulum Ca2+ Measurement to Identify Inhibitors of Ryanodine Receptor Ca2+-Release Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ryr1.org [ryr1.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Directed Mutagenesis of Ryanodine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298) receptors (RyRs) are immense intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] These channels are fundamental to cellular signal transduction, most notably in the excitation-contraction (EC) coupling of skeletal and cardiac muscles.[3][4] The RyR family comprises three mammalian isoforms: RyR1 (predominantly in skeletal muscle), RyR2 (cardiac muscle), and RyR3 (expressed at low levels in various tissues).[3][5] Structurally, RyRs are homotetramers, forming one of the largest known ion channels with a molecular weight exceeding 2 megadaltons.[6]
Given their critical physiological role, mutations in RyR genes can lead to severe inherited diseases.[7] For instance, mutations in RYR1 are associated with malignant hyperthermia (MH) and central core disease (CCD), while RYR2 mutations are linked to catecholaminergic polymorphic ventricular tachycardia (CPVT) and arrhythmogenic right ventricular cardiomyopathy.[8][9] Site-directed mutagenesis is an invaluable molecular biology technique used to introduce precise modifications, such as point mutations, insertions, or deletions, into a DNA sequence.[10] For RyR research, this technique allows scientists to:
-
Recreate disease-causing mutations to study their functional consequences on channel activity.
-
Investigate the structure-function relationship of specific domains and residues.
-
Develop cellular models for high-throughput screening (HTS) of potential therapeutic compounds that can modulate channel function.[11][12]
These application notes provide a comprehensive overview and detailed protocols for performing site-directed mutagenesis on ryanodine receptors, expressing the mutant proteins, and functionally characterizing them.
Key Methodologies & Considerations
The large size of the RyR cDNA (~15 kilobases) presents a significant challenge for standard PCR-based mutagenesis protocols. Therefore, careful selection of methodology is crucial for success.
-
PCR-Based Site-Directed Mutagenesis: This is the most common approach. Commercial kits (e.g., QuikChange II XL) are optimized for long templates and are often used.[13] The general principle involves using primers containing the desired mutation to amplify the entire plasmid, followed by digestion of the parental, methylated template DNA with the DpnI restriction enzyme.[14]
-
Multi-Fragment Cloning (e.g., Gibson Assembly): For complex modifications or large genes, assembling multiple PCR-amplified fragments can be more efficient. This method allows for the generation of a mutated fragment which is then cloned back into the full-length RyR vector.[15]
-
Advanced Gene Editing (CRISPR/Cas9, Prime Editing): For creating more physiologically relevant models, gene editing in cell lines can be employed. Prime editing, a "search-and-replace" gene-editing tool, has been successfully used to correct a point mutation in the RYR1 gene in human myoblasts, demonstrating its potential for both research and therapeutic applications.[16] This method introduces the mutation directly into the endogenous gene locus.[17]
Experimental Workflow & Signaling
The overall process of creating and analyzing a mutant RyR involves several key stages, from the initial plasmid design to the final functional analysis. The signaling pathway of EC coupling provides the physiological context for understanding the impact of these mutations.
References
- 1. Ryanodine receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted mutagenesis of the ryanodine receptor by Platinum TALENs causes slow swimming behaviour in Pacific bluefin tuna (Thunnus orientalis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 7. Ryanodine Receptor Structure and Function in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac and skeletal muscle disorders caused by mutations in the intracellular Ca2+ release channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Defective ryanodine receptor N-terminus inter-subunit interaction is a common mechanism in neuromuscular and cardiac disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. youtube.com [youtube.com]
- 16. Successful Correction by Prime Editing of a Mutation in the RYR1 Gene Responsible for a Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expert Insights | Understanding Common Methods for Point Mutation Research | Ubigene [ubigene.us]
Troubleshooting & Optimization
Technical Support Center: [3H]Ryanodine Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing [3H]ryanodine binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the [3H]ryanodine binding assay?
The [3H]ryanodine binding assay is a highly quantitative method used to assess the activity of the ryanodine (B192298) receptor (RyR), a calcium release channel located in the sarcoplasmic and endoplasmic reticulum.[1][2] The plant alkaloid ryanodine binds with high affinity specifically to the open state of the RyR channel.[1][3] Therefore, the amount of radiolabeled [3H]ryanodine bound to the receptor is a direct indicator of its channel activity.[1][3] This assay is typically performed using microsomes isolated from muscle tissues or cultured cells that express RyRs.[1]
Q2: What are the key factors influencing [3H]ryanodine binding?
Optimal [3H]ryanodine binding is dependent on several critical factors, including:
-
Ca2+ Concentration: The RyR channel exhibits a biphasic dependence on Ca2+, with micromolar concentrations activating the channel and sub-millimolar or higher concentrations causing inactivation.[1]
-
Ionic Strength and Osmolarity: Changes in ionic strength and osmolarity across the membrane vesicles can affect ryanodine binding.[4]
-
Presence of Modulators: Various endogenous ligands, drugs, and other agents can modulate RyR channel activity and consequently [3H]ryanodine binding.[4][5] For instance, caffeine (B1668208) and ATP are known to enhance binding, while ruthenium red and Mg2+ can be inhibitory.[4][6]
-
Temperature: Temperature can affect both Ca2+ uptake and release, influencing the assay's outcome. It is crucial to maintain a constant temperature during the experiment.[1]
Troubleshooting Guide
Problem 1: High Background or High Non-Specific Binding
High background can obscure the specific binding signal, leading to inaccurate results. Non-specific binding refers to the radioligand binding to components other than the target receptor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Washing | Ensure sufficient and rapid washing of the filters to remove unbound [3H]ryanodine. |
| Filter Binding | Pre-soak the glass fiber filters in a solution like 2% polyethyleneimine (PEI) for at least 5 minutes at room temperature to reduce non-specific binding of the radioligand to the filter itself.[1] |
| High Radioligand Concentration | While ensuring the concentration is sufficient to saturate the specific binding sites, excessively high concentrations can increase non-specific binding. Optimize the [3H]ryanodine concentration through saturation binding experiments. |
| Contamination of Microsomal Preparation | Ensure the purity of the microsomal preparation. Contaminating proteins can contribute to non-specific binding. |
| Inappropriate Blocking Agents | The inclusion of bovine serum albumin (BSA) in the incubation buffer can help to reduce non-specific binding.[5] |
Problem 2: Low or No Specific Binding
This issue can arise from various factors related to the experimental setup and reagents.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Ryanodine Receptors | Confirm the viability and activity of your microsomal preparation. Improper storage or handling can lead to receptor degradation. |
| Suboptimal Assay Conditions | Optimize the concentrations of Ca2+, ATP, and other modulators in your binding buffer. The RyR channel's activity is highly sensitive to these factors.[4][6] |
| Incorrect pH or Temperature | Verify that the pH of the binding buffer is optimal (typically around 7.0-7.4) and that the incubation is performed at a constant, appropriate temperature (e.g., 37°C for mammalian RyRs).[1] |
| Degradation of [3H]ryanodine | Ensure the radioligand has not degraded. Store it according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
| Presence of Inhibitors | The sample itself or the assay buffer may contain unknown inhibitory substances. |
Problem 3: Poor Reproducibility or High Variability Between Replicates
Inconsistent results can make data interpretation difficult and unreliable.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the radioligand and microsomal fractions. |
| Temperature Fluctuations | Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the incubation period.[1] |
| Variable Incubation Times | Ensure all samples are incubated for the same duration. The rate of association of [3H]ryanodine can be slow.[5] |
| Incomplete Mixing | Vortex or mix all reaction tubes thoroughly after adding all components. |
| Issues with Filtration and Washing | Standardize the filtration and washing procedure to ensure that all samples are treated identically. |
Experimental Protocols
Standard [3H]Ryanodine Binding Assay Protocol
This protocol is a generalized procedure and may require optimization for specific RyR isoforms and experimental conditions.
Materials:
-
Microsomal preparation containing Ryanodine Receptors
-
[3H]ryanodine
-
Binding Buffer (e.g., 20 mM MOPSO, 0.17 M NaCl, 2 mM Dithiothreitol, pH 7.2)[1]
-
Ca-EGTA stock solutions to achieve desired free Ca2+ concentrations
-
Unlabeled ryanodine (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polyethyleneimine (PEI) solution (2%)[1]
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Filter Preparation: Immerse the glass fiber filters in 2% PEI for at least 5 minutes at room temperature.[1]
-
Reaction Setup:
-
For total binding , add the microsomal preparation, [3H]ryanodine, and binding buffer to a microcentrifuge tube.
-
For non-specific binding , add the same components as for total binding, plus a high concentration of unlabeled ryanodine (e.g., 10-100 µM).
-
The final reaction volume is typically 100-200 µL.[1]
-
-
Incubation: Incubate the reaction tubes at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 2 hours) to reach equilibrium.[1]
-
Filtration: Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a cell harvester or vacuum filtration manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| [3H]ryanodine Concentration | 1-10 nM (for high-affinity site) | [1] |
| Microsomal Protein | 20-100 µg per assay | |
| Incubation Temperature | 25°C or 37°C | [1] |
| Incubation Time | 1-3 hours | [1] |
| Unlabeled Ryanodine | 10-100 µM | |
| Free Ca2+ Concentration | 30 nM to 10 mM (for Ca2+ dependency) | [1] |
Visualizations
Signaling Pathway: Calcium-Induced Calcium Release (CICR)
Caption: Calcium-Induced Calcium Release (CICR) pathway.
Experimental Workflow: [3H]Ryanodine Binding Assay
Caption: Workflow for a typical [3H]ryanodine binding assay.
Logical Diagram: Troubleshooting High Background
Caption: Troubleshooting logic for high background binding.
References
- 1. researchmap.jp [researchmap.jp]
- 2. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Subcellular-membrane characterization of [3H]ryanodine-binding sites in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing [3H]ryanodine binding to the skeletal muscle Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Ryanodine Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues associated with ryanodine (B192298) stability in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and success of your experiments involving ryanodine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing ryanodine stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly recommended solvents for preparing ryanodine stock solutions. Ryanodine is soluble up to 25 mM in DMSO and 10 mM in ethanol. For in vivo experiments, a stock solution in DMSO is often prepared first and then further diluted in a vehicle containing co-solvents like PEG300, Tween-80, or corn oil.[1]
Q2: How should I store ryanodine powder and stock solutions?
A2: Ryanodine powder should be stored desiccated at -20°C for long-term stability, where it can be stable for up to three years.[1] Stock solutions are known to be unstable.[2] For optimal results, it is best to prepare solutions fresh on the day of use. If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.[1] Some suppliers suggest that reconstituted solutions may be stable for up to one month at 4°C.[3]
Q3: Can I store ryanodine solutions at room temperature?
A3: It is not recommended to store ryanodine solutions at room temperature for extended periods due to their instability.[2] While shipping at ambient temperatures is generally acceptable, long-term storage should be at -20°C or below.[1]
Q4: What are the known degradation products of ryanodine?
A4: One of the primary degradation products of ryanodine is dehydroryanodine. The pyrrole-2-carboxylate ester in ryanodine is critical for its high-affinity binding to its receptor, and hydrolysis of this ester to form ryanodol significantly reduces its binding affinity.[4]
Q5: How does pH affect ryanodine stability and its interaction with its receptor?
A5: Acidic cytoplasmic pH has been shown to inhibit the activity of the ryanodine receptor (RyR).[5] While specific data on the effect of pH on ryanodine's chemical stability in solution is limited, it is crucial to maintain a stable and appropriate pH in your experimental buffer to ensure consistent RyR activity.
Troubleshooting Guide
Problem: My ryanodine solution appears cloudy or has precipitated.
-
Possible Cause 1: Low Temperature. Ryanodine may precipitate out of solution at lower temperatures, especially if the concentration is high.
-
Solution: Before use, allow the solution to equilibrate to room temperature. If precipitation persists, gentle warming and/or sonication can be used to aid dissolution.[1]
-
-
Possible Cause 2: Improper Solvent. The use of a solvent in which ryanodine has low solubility can lead to precipitation.
-
Solution: Ensure you are using a recommended solvent such as DMSO or ethanol at an appropriate concentration.
-
-
Possible Cause 3: Buffer Incompatibility. The composition of your experimental buffer may cause the ryanodine to precipitate, especially when diluting a concentrated stock.
-
Solution: When preparing working solutions, add the ryanodine stock solution to the buffer in a stepwise manner while mixing. Consider using a small amount of co-solvent in your final buffer if compatibility issues persist.
-
Problem: I am observing inconsistent or no effect of ryanodine in my experiments.
-
Possible Cause 1: Degraded Ryanodine. Ryanodine solutions are unstable and can lose activity over time, especially with improper storage or repeated freeze-thaw cycles.[1][2]
-
Solution: Prepare fresh ryanodine solutions for each experiment whenever possible. If using a stored stock, ensure it has been stored correctly in single-use aliquots at -20°C or -80°C.
-
-
Possible Cause 2: Incorrect Concentration. The concentration-dependent effects of ryanodine are complex. Low nanomolar concentrations can lock the ryanodine receptor in a sub-conductance state, while higher micromolar concentrations can be inhibitory.[6]
-
Solution: Carefully verify the concentration of your stock solution and the final concentration in your assay. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
-
Possible Cause 3: Experimental Conditions. Factors such as pH, temperature, and the presence of other ions (e.g., Ca²⁺, Mg²⁺) can influence the activity of the ryanodine receptor and its interaction with ryanodine.[5][7]
-
Solution: Standardize and control your experimental conditions, including buffer composition, pH, and temperature, across all experiments.
-
Data on Ryanodine Solution Stability
Quantitative data on the stability of ryanodine in various solutions over time is not extensively published. However, based on manufacturer recommendations and the known lability of the compound, the following qualitative and semi-quantitative stability information can be summarized.
| Solvent | Storage Temperature | Recommended Storage Duration | Notes |
| DMSO | -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. |
| DMSO | -80°C | Up to 6 months[1] | Preferred for longer-term storage of stock solutions. |
| Ethanol | -20°C | Up to 1 month | Similar to DMSO, aliquot for single use. |
| Aqueous Buffer | 4°C | Less than 24 hours | Prepare fresh daily for best results. |
| Aqueous Buffer | Room Temperature | Not Recommended | Significant degradation can occur. |
Experimental Protocols
Preparation of Ryanodine Stock Solution
Materials:
-
Ryanodine powder (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
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Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the ryanodine powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of ryanodine powder in a fume hood, taking appropriate safety precautions.
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Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 25 mM).
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Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
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Aliquot the stock solution into single-use microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C, protected from light.
[³H]-Ryanodine Binding Assay
This protocol is a generalized procedure for assessing the binding of radiolabeled ryanodine to its receptor, often used to characterize receptor activity.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles or microsomes containing ryanodine receptors
-
[³H]-ryanodine
-
Binding buffer (e.g., 20 mM imidazole, pH 7.4, 1 M KCl, 10 mM HEPES)
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Solutions with varying concentrations of free Ca²⁺
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Unlabeled ryanodine (for determining non-specific binding)
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Glass fiber filters
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Filtration apparatus
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Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare SR vesicles or microsomes from a suitable tissue source (e.g., skeletal or cardiac muscle).[8][9]
-
In microcentrifuge tubes, combine the SR preparation, binding buffer, and varying concentrations of free Ca²⁺.
-
Add a constant, low concentration of [³H]-ryanodine (e.g., 1-10 nM) to each tube.
-
For non-specific binding control tubes, add a high concentration of unlabeled ryanodine (e.g., 10 µM).
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound [³H]-ryanodine.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ryanodine, High Purity [sigmaaldrich.com]
- 4. Chemical Synthesis of (+)-Ryanodine and (+)-20-Deoxyspiganthine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of cytoplasmic and luminal pH on Ca(2+) release channels from rabbit skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 7. Effect of temperature on [3H]ryanodine binding to sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of the ryanodine receptor from cardiac sarcoplasmic reticulum and identity with the feet structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of the ryanodine receptor and identity with feet structures of junctional terminal cisternae of sarcoplasmic reticulum from fast skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ryanodine Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during ryanodine (B192298) binding experiments, with a specific focus on preventing non-specific binding.
Troubleshooting Guide
High Non-Specific Binding
High non-specific binding can mask the specific signal from your target ryanodine receptors, leading to inaccurate data. Below are common causes and solutions to troubleshoot and minimize non-specific binding.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Incorporate blocking agents into your assay buffer. Bovine Serum Albumin (BSA) is commonly used to coat surfaces and prevent the radioligand from binding to non-target sites. Start with a concentration of 0.1% to 1% (w/v) BSA and optimize for your specific assay conditions.[1] |
| Hydrophobic Interactions | Non-specific binding can occur due to hydrophobic interactions between the radioligand and other components in your assay. Including a mild, non-ionic detergent like 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) can help disrupt these interactions. Optimal concentrations of CHAPS should be determined empirically but often range from 0.05% to 0.5% (w/v). |
| Ionic Interactions | Electrostatic interactions can contribute to high background. Increasing the ionic strength of your binding buffer by adding salts like NaCl (up to 500 mM) can help shield these charges and reduce non-specific binding.[2] |
| Radioligand Concentration Too High | Using an excessively high concentration of [3H]ryanodine can lead to increased non-specific binding. Ensure you are using a concentration that is appropriate for the Kd of the ryanodine receptor, typically in the low nanomolar range. |
| Suboptimal Filtration and Washing | Inadequate washing of the filters after incubation can leave unbound radioligand trapped, contributing to high background. Ensure a rapid filtration process followed by a sufficient number of washes with ice-cold wash buffer. The composition of the wash buffer should be optimized to maintain specific binding while removing non-specific interactions. |
| Filter Binding | The type of filter used can influence non-specific binding. Some radioligands may bind to the filter material itself. Pre-soaking the filters in a solution like 0.3% polyethylenimine (PEI) can help to reduce this. |
| Sample Purity | Impurities in your membrane preparation can provide additional sites for non-specific binding. Ensure high-purity sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes are used. |
Low or No Specific Binding
If you are observing low or no specific binding, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inactive Ryanodine Receptors | The conformation of the ryanodine receptor is critical for binding. Ryanodine preferentially binds to the open state of the channel. Ensure your assay buffer contains activators like Ca2+ (in the micromolar range) and ATP to promote the open conformation.[3][4] |
| Incorrect Assay Conditions | Factors such as pH and temperature can significantly impact ryanodine binding. The optimal pH is typically around 7.4. Experiments are often conducted at 37°C, but this should be optimized. |
| Degradation of Reagents | Ensure that all reagents, especially the [3H]ryanodine and your receptor preparation, have been stored correctly and have not degraded. |
| Insufficient Incubation Time | The association of ryanodine with its receptor can be slow. Ensure you are incubating for a sufficient period to reach equilibrium.[5] This can range from 30 minutes to several hours and should be determined empirically. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a ryanodine binding assay?
A1: Non-specific binding refers to the interaction of the radiolabeled ryanodine ([3H]ryanodine) with components other than the ryanodine receptor. This can include binding to the filter membrane, other proteins in the preparation, or the walls of the reaction tube. It is a source of background noise that can obscure the true specific binding signal.
Q2: How is non-specific binding experimentally determined?
A2: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a large excess of unlabeled ("cold") ryanodine. The high concentration of unlabeled ligand saturates the specific binding sites on the ryanodine receptors, so any remaining bound radioligand is considered non-specific.
Q3: What are the most common blocking agents to prevent non-specific ryanodine binding?
A3: The most commonly used blocking agents are Bovine Serum Albumin (BSA) and the zwitterionic detergent CHAPS.[5] BSA is a protein that can coat surfaces to prevent non-specific adsorption of the radioligand. CHAPS helps to solubilize the receptor and can reduce non-specific hydrophobic interactions.
Q4: Can the ionic strength of the buffer affect non-specific binding?
A4: Yes, the ionic strength of the binding buffer is a critical factor. High concentrations of salts like NaCl can decrease non-specific binding by shielding electrostatic interactions.[2] However, the optimal ionic strength can vary between skeletal and cardiac muscle ryanodine receptors.[2]
Q5: Why is Ca2+ concentration important in a ryanodine binding assay?
A5: Ryanodine preferentially binds to the open state of the ryanodine receptor channel.[4] Calcium ions (Ca2+) are a primary activator of the ryanodine receptor, and their presence in the micromolar range is often necessary to promote the open conformation and facilitate high-affinity ryanodine binding.[3][6]
Quantitative Data on Blocking Agents
The following table summarizes common reagents used to reduce non-specific binding in ryanodine binding assays and their typical working concentrations. The optimal concentration for each should be determined empirically for your specific experimental setup.
| Blocking Agent | Typical Concentration Range | Mechanism of Action | Reference |
| Bovine Serum Albumin (BSA) | 0.1% - 2% (w/v) | Coats surfaces to prevent non-specific adsorption of the radioligand. | [1] |
| CHAPS | 0.05% - 0.5% (w/v) | A non-denaturing, zwitterionic detergent that reduces hydrophobic interactions. | [5] |
| Sodium Chloride (NaCl) | 100 mM - 500 mM | Increases ionic strength to reduce non-specific electrostatic interactions. | [2] |
Experimental Protocols
[3H]Ryanodine Binding Assay
This protocol provides a general framework for a radioligand binding assay to measure the specific binding of [3H]ryanodine to its receptors in a membrane preparation.
Materials:
-
Membrane Preparation: Sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes enriched in ryanodine receptors.
-
[3H]Ryanodine: Radiolabeled ryanodine of high specific activity.
-
Unlabeled Ryanodine: For determining non-specific binding.
-
Binding Buffer: e.g., 20 mM HEPES, pH 7.4, containing activators such as 100 µM CaCl2 and 1 mM ATP.
-
Blocking Agents: BSA and/or CHAPS.
-
Wash Buffer: Ice-cold buffer, often similar in composition to the binding buffer but without radioligand or activators.
-
Glass Fiber Filters: e.g., Whatman GF/B.
-
Filtration Apparatus.
-
Scintillation Vials and Scintillation Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Preparation of Reaction Mixtures:
-
For each data point, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
Total Binding Tubes: Add binding buffer, your membrane preparation (e.g., 50-100 µg of protein), and a specific concentration of [3H]ryanodine (e.g., 1-10 nM).
-
Non-Specific Binding Tubes: Add binding buffer, your membrane preparation, the same concentration of [3H]ryanodine, and a saturating concentration of unlabeled ryanodine (e.g., 1-10 µM).
-
-
Incubation:
-
Incubate all tubes at the desired temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters immediately with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place each filter in a scintillation vial.
-
Add scintillation cocktail and allow the filter to dissolve/equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for the total binding and non-specific binding triplicates.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
Convert CPM to moles of bound ligand using the specific activity of the [3H]ryanodine and the counting efficiency of your instrument.
-
Visualizations
Caption: Experimental workflow for a typical [3H]ryanodine binding assay.
Caption: Factors influencing ryanodine binding to its receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Ryanodine binding to sarcoplasmic reticulum membrane; comparison between cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. Factors influencing [3H]ryanodine binding to the skeletal muscle Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Interpreting the Biphasic Dose-Response of Ryanodine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of ryanodine's biphasic dose-response in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the biphasic dose-response of ryanodine (B192298)?
A1: Ryanodine exhibits a biphasic, or dual, effect on its target, the ryanodine receptor (RyR) calcium release channel. At low concentrations (nanomolar to low micromolar), ryanodine locks the RyR into a stable, long-lasting sub-conductance or "half-open" state, which leads to a slow depletion of calcium from the sarcoplasmic/endoplasmic reticulum (SR/ER). Conversely, at high concentrations (typically around 100 µM or higher), ryanodine acts as an inhibitor, causing an irreversible closure of the channel.
Q2: Why does ryanodine have opposite effects at different concentrations?
A2: The biphasic nature of ryanodine's action is attributed to its interaction with different states of the RyR channel. At low concentrations, the binding of a single or a few ryanodine molecules is thought to induce a conformational change that stabilizes a sub-conductance state. At high concentrations, it is proposed that additional, lower-affinity binding sites become occupied, leading to a different conformational change that results in the complete and irreversible inhibition of the channel.
Q3: What is "use-dependent" binding of ryanodine?
A3: Use-dependent binding means that ryanodine binds more effectively to RyR channels that are already in an open or activated state. This is a critical consideration for experimental design, as the level of channel activation by endogenous ligands (like Ca²⁺ or ATP) or other agonists (like caffeine) can influence the apparent potency and effects of ryanodine.
Q4: Do the effective concentrations of ryanodine vary between RyR isoforms?
A4: Yes, the different isoforms of the ryanodine receptor (RyR1, RyR2, and RyR3) can exhibit different sensitivities to ryanodine, as well as to other modulators like Ca²⁺ and Mg²⁺. RyR1 is predominantly found in skeletal muscle, RyR2 in cardiac muscle, and RyR3 is more widely expressed, including in the brain. These differences can affect the concentration ranges for both the activating and inhibitory effects of ryanodine. For instance, RyR2 and RyR3 are generally activated by Ca²⁺ to a greater extent than RyR1 and require higher Ca²⁺ concentrations for inactivation.
Q5: How do other cellular factors influence ryanodine's effects?
A5: The action of ryanodine is modulated by a variety of factors, including:
-
Calcium (Ca²⁺): RyR activity itself shows a bell-shaped dependence on Ca²⁺ concentration, with activation at micromolar levels and inhibition at millimolar levels. The ambient Ca²⁺ concentration will therefore affect the baseline activity of the channel and its availability for ryanodine binding.
-
Magnesium (Mg²⁺): Mg²⁺ generally inhibits RyR channels, potentially by competing with Ca²⁺ at activation sites.
-
ATP: ATP is an activator of RyRs and can potentiate Ca²⁺ release, thereby influencing the channel's open state and subsequent ryanodine binding.
-
Associated Proteins: Proteins like calmodulin (CaM) and FK506-binding proteins (FKBPs), such as calstabin, can modulate the gating properties of RyRs and consequently alter their response to ryanodine.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No effect observed at low ryanodine concentrations. | 1. Use-dependent nature of binding: The RyR channels may be predominantly in a closed state. 2. Incorrect concentration: The concentration used may be too low for the specific isoform or experimental conditions. 3. Degraded ryanodine stock. | 1. Co-apply a known RyR agonist like caffeine (B1668208) or ensure that the experimental buffer contains an appropriate activating concentration of Ca²⁺ (e.g., 1-10 µM) to promote channel opening. 2. Perform a dose-response curve to determine the optimal activating concentration for your system. 3. Prepare a fresh stock solution of ryanodine. |
| Inconsistent results between experiments. | 1. Variability in cellular Ca²⁺ load: The amount of Ca²⁺ in the SR/ER can affect RyR activity. 2. Different passage numbers of cells: Receptor expression levels can change over time in culture. 3. Temperature fluctuations. | 1. Standardize cell culture and pre-incubation conditions to ensure consistent SR/ER Ca²⁺ loading. 2. Use cells within a defined passage number range for all experiments. 3. Ensure all incubations and measurements are performed at a consistent and controlled temperature. |
| Unexpected inhibitory effect at a supposedly activating concentration. | 1. Ryanodine concentration is too high: The intended "low" concentration may be approaching the inhibitory range for the specific cell type or isoform. 2. Prolonged incubation time: Long incubations with low concentrations can lead to significant depletion of SR/ER Ca²⁺ stores, which can appear as inhibition of further release. | 1. Carefully verify the final concentration of ryanodine and perform a more detailed dose-response curve. 2. Reduce the incubation time or monitor the time-course of the effect to distinguish between channel locking and store depletion. |
| High background in [³H]-ryanodine binding assays. | 1. Inadequate washing: Insufficient washing can leave unbound radioligand on the filter. 2. Nonspecific binding to filters or other proteins. | 1. Increase the number and volume of washes after filtration. 2. Pre-soak filters in a solution like 5% polyethyleneimine to reduce nonspecific binding. Always include a control with a high concentration of unlabeled ryanodine (e.g., 20 µM) to determine and subtract the nonspecific binding. |
| Difficulty observing single-channel events in planar lipid bilayers. | 1. Poor membrane seal: A high-resistance seal is crucial for low-noise recordings. 2. Inactive channels: The channels may not be activated in the recording solution. 3. Vesicle fusion issues. | 1. Use high-quality lipids and ensure the aperture is clean. 2. Include activators like Ca²⁺ and ATP in the cis (cytosolic) chamber to promote channel opening. 3. Optimize the osmotic gradient and fusogenic ions (e.g., Ca²⁺) to promote vesicle fusion with the bilayer. |
Quantitative Data Summary
The following table summarizes the approximate concentrations at which ryanodine exerts its biphasic effects. These values are a general guide and can vary significantly based on the specific RyR isoform, tissue type, and experimental conditions (e.g., temperature, pH, presence of modulators).
| Effect of Ryanodine | Concentration Range | RyR Isoform(s) | Observed Outcome | Reference(s) |
| Activation (Channel Locking) | Nanomolar to < 10 µM | RyR1, RyR2, RyR3 | Locks the channel in a long-lived sub-conductance (half-open) state, leading to Ca²⁺ leak and store depletion. | |
| Inhibition (Channel Closure) | ~100 µM and higher | RyR1, RyR2, RyR3 | Irreversibly inhibits channel opening. |
Signaling Pathway and Experimental Visualizations
Biphasic Dose-Response of Ryanodine
Caption: Logical flow of ryanodine's biphasic effect on the RyR channel.
General Signaling Pathway of RyR2 in Cardiac Muscle
Caption: Ca²⁺-induced Ca²⁺ release (CICR) pathway in cardiomyocytes.
Key Experimental Protocols
[³H]-Ryanodine Binding Assay
This assay quantitatively measures the activity of RyR channels by taking advantage of ryanodine's preferential binding to the open state of the channel.
Methodology:
-
Preparation of Microsomes: Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from tissue homogenates or cultured cells expressing the RyR of interest.
-
Binding Reaction:
-
Prepare a binding mixture containing 50-100 µg of microsomal protein, a buffer (e.g., 20 mM HEPES, pH 7.4), salts (e.g., 0.2 M KCl), and a fixed concentration of [³H]-ryanodine (e.g., 6.5 nM).
-
Add varying concentrations of free Ca²⁺ (buffered with EGTA) to assess Ca²⁺-dependency.
-
For testing modulators, add the compound of interest at various concentrations to the mixture.
-
To determine non-specific binding, prepare a parallel set of reactions containing a high concentration of unlabeled ryanodine (e.g., 20 µM).
-
-
Incubation: Incubate the reaction mixtures for a sufficient time to reach equilibrium, typically 2 hours at 37°C.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters (e.g., Whatman GF/B). Wash the filters multiple times with ice-cold wash buffer to remove unbound [³H]-ryanodine.
-
Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding for each condition. Data can be analyzed using Scatchard plots or non-linear regression to determine binding affinity (Kd) and the number of binding sites (Bmax).
Single-Channel Recording (Planar Lipid Bilayer)
This electrophysiological technique allows for the direct observation of the opening and closing (gating) of a single RyR channel, providing detailed information on conductance, open probability, and open/closed lifetimes.
Methodology:
-
Bilayer Formation: A planar lipid bilayer is formed by painting a solution of phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine) across a small aperture separating two chambers, the cis (cytosolic) and trans (luminal) chambers.
-
Vesicle Fusion: SR/ER vesicles containing RyRs are added to the cis chamber. The presence of a salt gradient and fusogenic ions (like Ca²⁺) promotes the fusion of these vesicles into the bilayer, incorporating the RyR channel.
-
Recording:
-
Ag/AgCl electrodes are placed in both chambers to apply a holding potential and record the ionic current flowing through the channel.
-
The cis chamber solution mimics the cytosol and contains modulators like Ca²⁺, ATP, and Mg²⁺. The trans chamber mimics the SR/ER lumen.
-
Ryanodine is added to the cis chamber at the desired concentration to observe its effects on channel gating.
-
-
Data Acquisition and Analysis: The current is amplified, filtered, and digitized. Analysis software is used to measure single-channel current amplitude, open probability (Po), and the dwell times in the open and closed states. The characteristic sub-conductance state induced by low ryanodine concentrations can be directly observed with this method.
Intracellular Calcium Imaging
This method uses fluorescent dyes or genetically encoded indicators to visualize changes in intracellular Ca²⁺ concentration in real-time in living cells, providing a functional readout of RyR activity.
Methodology:
-
Cell Preparation: Culture cells of interest (e.g., myotubes, cardiomyocytes) on glass coverslips suitable for microscopy.
-
Indicator Loading:
-
Load the cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active indicator in the cytosol.
-
Alternatively, cells can be transfected with a genetically encoded calcium indicator (GECI) like GCaMP.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a high-speed camera.
-
Perfuse the cells with a physiological buffer.
-
Establish a baseline fluorescence recording.
-
-
Stimulation and Recording:
-
Apply ryanodine at the desired concentration via the perfusion system. Co-stimulation with an agonist like caffeine is often used to elicit a robust Ca²⁺ release event.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to calculate the Ca²⁺ concentration, which minimizes artifacts from dye loading or cell thickness.
-
-
Data Analysis: Analyze the fluorescence traces to determine parameters such as the amplitude, frequency, and duration of Ca²⁺ transients or "sparks." The effect of ryanodine can be quantified by comparing these parameters before and after drug application.
Technical Support Center: Troubleshooting Ryanodine Effects on Cell Viability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments involving ryanodine (B192298) and its impact on cell viability.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant cell death at concentrations of ryanodine that should only modulate channel activity?
A1: This is a common issue stemming from the complex, concentration-dependent effects of ryanodine and its influence on intracellular calcium (Ca²⁺) homeostasis.
-
Biphasic Action: Ryanodine has a biphasic effect on its receptors (RyRs). At low concentrations (nanomolar to low micromolar), it locks the RyR channel in a long-lived sub-conductance (partially open) state.[1][2] This leads to a continuous, slow leak of Ca²⁺ from the sarcoplasmic/endoplasmic reticulum (SR/ER), which can deplete stores and disrupt cellular signaling.[1][3]
-
Calcium Overload: A sustained increase in cytosolic Ca²⁺ can trigger downstream apoptotic pathways. This Ca²⁺ dysregulation can lead to mitochondrial dysfunction, activation of caspases, and ultimately, programmed cell death (apoptosis).[4]
-
Cell Type Sensitivity: Different cell types express varying levels of RyR isoforms (RyR1, RyR2, RyR3) and have different capacities for handling Ca²⁺ stress.[1][5] Cells with high RyR expression and a lower threshold for Ca²⁺-induced apoptosis may be more susceptible to ryanodine-induced death.
Q2: I am not seeing any effect of ryanodine on my cells. What could be the reason?
A2: A lack of response could be due to several factors related to both the compound and the experimental system.
-
High Concentrations: At high concentrations (typically >100 µM), ryanodine acts as an inhibitor, locking the channel in a closed state.[1][2] If your goal is to induce Ca²⁺ release, such high concentrations will prevent it.
-
Use-Dependent Binding: Ryanodine binding is "use-dependent," meaning the RyR channels must be in an activated or open state for the molecule to bind effectively.[1][3] If the channels are largely inactive under your basal experimental conditions, ryanodine binding will be slow and inefficient. Co-application with an RyR agonist like caffeine (B1668208) can facilitate binding.[3]
-
Low or Absent RyR Expression: The cell line you are using may express low levels of ryanodine receptors or lack them altogether. It is crucial to confirm RyR expression (e.g., via RT-PCR or Western blot) in your specific cell model.[6]
-
Compound Degradation: Ensure the ryanodine stock solution is properly prepared and stored to prevent degradation.
Q3: My results with ryanodine are inconsistent between experiments. How can I improve reproducibility?
A3: Variability often arises from subtle differences in experimental conditions.
-
Cellular State: The activation state of RyRs can be influenced by the metabolic state of the cells, passage number, and confluence. Standardize these parameters as much as possible.
-
Incubation Time: The effects of ryanodine can be slow to manifest.[3] Ensure you are using a consistent and sufficiently long incubation time to observe the desired outcome.
-
Precise Concentrations: Given ryanodine's potent and biphasic nature, precise and consistent preparation of dilutions is critical. Perform a thorough dose-response curve to identify the optimal concentration for your specific cell type and desired effect.
Q4: How can I determine if the cell death I'm observing is apoptosis or necrosis?
A4: Distinguishing between these two forms of cell death requires specific assays. Ryanodine-induced Ca²⁺ dysregulation primarily leads to apoptosis.[2][4]
-
Apoptosis: This is a programmed cell death pathway. Key markers include caspase activation (e.g., Caspase-3/7 assay), DNA fragmentation (e.g., TUNEL assay), and phosphatidylserine (B164497) externalization (e.g., Annexin V staining).
-
Necrosis: This is characterized by the loss of cell membrane integrity. It can be measured by the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium (LDH assay) or by using membrane-impermeant dyes like propidium (B1200493) iodide or dextran.[7]
Data Presentation
Table 1: Concentration-Dependent Effects of Ryanodine on RyR Channels
| Concentration Range | Primary Effect on RyR Channel | Expected Impact on Intracellular Ca²⁺ | Potential Effect on Cell Viability |
| Nanomolar (<10 µM) | Locks channel in a sub-conductance (partially open) state.[1] | Slow, sustained Ca²⁺ leak from SR/ER, leading to store depletion.[1] | Can induce apoptosis due to chronic Ca²⁺ dysregulation.[4] |
| High Micromolar (>100 µM) | Irreversibly inhibits channel opening.[1][2] | Blocks Ca²⁺ release from the SR/ER. | Can be protective against stimuli that trigger Ca²⁺-mediated cell death.[8] |
Table 2: General Troubleshooting Guide
| Observed Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly High Cell Death | 1. Ryanodine concentration is in the low µM/nM range, causing a toxic Ca²⁺ leak.[1] 2. Cell line is highly sensitive to Ca²⁺ fluctuations. | 1. Perform a detailed dose-response curve. 2. Increase ryanodine concentration to inhibitory levels (>100 µM) to see if the effect is reversed. 3. Use Ca²⁺ chelators (e.g., BAPTA-AM) to confirm the role of calcium. |
| No Observable Effect | 1. Ryanodine concentration is too high (>100 µM), causing inhibition.[2] 2. RyR channels are not active (use-dependent binding).[3] 3. Cell line has low/no RyR expression.[6] | 1. Lower the ryanodine concentration into the nM or low µM range. 2. Briefly co-apply with an RyR agonist (e.g., caffeine) to promote binding.[3] 3. Confirm RyR expression using RT-PCR or Western blot. |
| Inconsistent/Irreproducible Results | 1. Inconsistent ryanodine concentrations. 2. Variation in cell culture conditions (passage, density). 3. Insufficient or variable incubation time.[3] | 1. Prepare fresh dilutions for each experiment from a reliable stock. 2. Standardize all cell culture parameters. 3. Optimize and fix the incubation time. |
| Ambiguous Cell Viability Data | 1. The chosen assay does not distinguish between apoptosis and necrosis. 2. Assay endpoint does not align with the biological process. | 1. Use multiple assays (e.g., MTT for metabolic activity, LDH for necrosis, Caspase for apoptosis). 2. Perform a time-course experiment to capture the dynamics of cell death. |
Experimental Protocols
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[10]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of ryanodine (and relevant controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background.[9]
Protocol 2: LDH Assay for Cytotoxicity (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[12]
-
Cell Plating and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include three sets of control wells for each condition:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in kits) 45 minutes before the end of the experiment.[12]
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 10 minutes to pellet the cells.[13]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well plate.[12]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[12] Mix gently.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.[13]
-
Stop Reaction & Read: Add 50 µL of stop solution (if required by the kit) to each well.[12] Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).[12]
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
Visualizations
Caption: Ryanodine-induced Ca²⁺ leak and apoptotic pathway.
Caption: Workflow for assessing ryanodine's effect on cell viability.
Caption: Decision tree for troubleshooting ryanodine experiments.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Control of apoptosis by IP(3) and ryanodine receptor driven calcium signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Calcium Concentration Is Associated with Bone Mineral Density and Synonymous Variants in the RYR1 Gene in a Mexican-Mestizo Population [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ryanodine Receptor Staining Identifies Viable Cardiomyocytes in Human and Rabbit Cardiac Tissue Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Chemical Synthesis of Ryanodol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of ryanodol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound is a significant challenge in organic chemistry due to its complex and highly oxygenated polycyclic structure. Key difficulties include:
-
Construction of the intricate carbon skeleton: Assembling the tetracyclic core containing a five-membered, six-membered, and seven-membered ring system is a major hurdle.
-
Stereochemical control: this compound possesses numerous stereocenters, and achieving the correct relative and absolute stereochemistry is a persistent challenge throughout the synthesis.
-
Installation of multiple functional groups: The molecule is densely functionalized with hydroxyl groups and a complex pyrrole-2-carboxylate ester, requiring careful protection and deprotection strategies.
Q2: What synthetic strategies have been most successful in approaching the this compound core?
Several synthetic strategies have been explored to construct the complex core of this compound. One notable approach involves a transannular Diels-Alder reaction to form the characteristic bridged ring system. Other strategies have utilized radical cyclizations and various cycloaddition reactions to assemble the polycyclic framework. The choice of strategy often dictates the subsequent challenges in functional group manipulation and stereochemical control.
Troubleshooting Guides
Issue 1: Low Yield in the Key Cycloaddition Step
Symptom: The crucial cycloaddition reaction to form the polycyclic core of a this compound precursor results in a low yield of the desired product, with significant formation of side products.
Possible Causes:
-
Suboptimal Reaction Conditions: Temperature, pressure, or solvent may not be ideal for the desired cycloaddition pathway.
-
Steric Hindrance: The conformation of the precursor may disfavor the required transition state for the cycloaddition.
-
Competing Reaction Pathways: The starting material may be undergoing alternative, more favorable reactions under the applied conditions.
-
Decomposition of Starting Material: The precursor may be unstable under the reaction conditions, leading to degradation.
Suggested Solutions:
-
Systematic Optimization of Reaction Conditions: Conduct a series of small-scale experiments to screen different temperatures, solvents, and Lewis acid catalysts.
-
Structural Modification of the Precursor: Introduce conformational constraints or modifying substituents on the precursor to favor the desired cycloaddition.
-
High-Pressure Conditions: In some cases, applying high pressure can favor the transition state of the cycloaddition, leading to improved yields.
Issue 2: Poor Stereoselectivity in a Key Transformation
Symptom: A key reaction step produces a mixture of diastereomers, complicating purification and reducing the overall yield of the desired stereoisomer.
Possible Causes:
-
Lack of Facial Selectivity: The reagent may be able to approach the substrate from multiple directions with similar energy barriers.
-
Flexible Substrate Conformation: The substrate may exist in multiple conformations, each leading to a different stereochemical outcome.
-
Inappropriate Chiral Auxiliary or Catalyst: The chosen chiral directing group or catalyst may not be effective for the specific substrate.
Suggested Solutions:
-
Employ a Chiral Catalyst: Introduce a well-chosen chiral Lewis acid or organocatalyst to create a chiral environment that favors one stereochemical pathway.
-
Utilize a Chiral Auxiliary: Covalently attach a chiral auxiliary to the substrate to direct the stereochemical course of the reaction.
-
Substrate Modification: Modify the substrate to introduce steric bulk that blocks one face of the molecule, thereby enhancing facial selectivity.
Quantitative Data Summary
| Reaction Step | Conditions | Yield (%) | Reference |
| Key Cycloaddition | Toluene, 200 °C, 48h | 30-40 | Fictional Example |
| Stereoselective Reduction | NaBH4, CeCl3, MeOH, -78 °C | 90 (9:1 dr) | Fictional Example |
| Protective Group Cleavage | TBAF, THF, 0 °C to rt | 85 | Fictional Example |
Note: The data presented in this table is illustrative and based on typical yields for complex natural product synthesis. Actual experimental results will vary.
Key Experimental Protocols
Protocol 1: General Procedure for a High-Pressure Diels-Alder Reaction
-
A solution of the diene and dienophile in a suitable solvent (e.g., dichloromethane (B109758) or toluene) is prepared in a high-pressure reaction vessel.
-
The vessel is sealed and placed in a high-pressure apparatus.
-
The pressure is increased to the desired level (e.g., 10-15 kbar).
-
The reaction is heated to the optimal temperature and maintained for the required duration (e.g., 24-72 hours).
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in a key reaction step.
Caption: The interconnected challenges in the total synthesis of this compound.
Technical Support Center: Ryanodine Receptor (RyR) Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of ryanodine (B192298) receptor (RyR) purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My RyR yield is consistently low. What are the common causes and how can I improve it?
A1: Low yield is a frequent challenge in RyR purification. Several factors can contribute to this issue.
-
Suboptimal Solubilization: Incomplete solubilization of the receptor from the membrane is a primary cause of low yield. RyRs are large, multi-subunit membrane proteins that require careful selection and concentration of detergents.
-
Troubleshooting:
-
Ensure you are using an appropriate detergent, such as CHAPS, digitonin, or Tween-20.[1] The optimal concentration needs to be determined empirically; too little will result in incomplete solubilization, while too much can lead to denaturation.[1]
-
For rabbit brain membranes, approximately 60% of the [3H]ryanodine-labeled receptor was solubilized using 2.5% CHAPS with 10 mg/ml phosphatidylcholine and 1 M NaCl.[2]
-
-
-
Protein Instability: RyRs are prone to degradation and aggregation once removed from their native membrane environment.
-
Troubleshooting:
-
Perform all purification steps at 4°C to minimize protease activity.
-
Include a cocktail of protease inhibitors in all buffers.
-
The addition of micromolar quantities of unlabeled ryanodine throughout the isolation procedure can help stabilize the tetrameric structure of the receptor.[3][4]
-
For RyR2 purification, using a higher concentration of TCEP (5 mM) during all steps can improve stability.[5]
-
-
-
Inefficient Affinity Chromatography: If using affinity-based methods, the binding efficiency of your affinity matrix can be a limiting factor.
-
Troubleshooting:
-
For GST-FKBP or SBP-FKBP affinity chromatography, be aware that FKBP can exhibit reduced binding to RyR in vitro, which may result in a lower than expected yield.[1][6]
-
Consider using nanobody-assisted purification, which can be performed on a small scale (starting from ~5 mg of total membrane protein) and is very rapid (around 4 hours).[5][7]
-
-
Q2: I am observing significant protein aggregation during purification. How can I prevent this?
A2: Protein aggregation is a common sign of instability.
-
Troubleshooting:
-
Optimize Detergent and Lipid Concentration: The choice and concentration of detergent are critical. For RyR1 purification and reconstitution into nanodiscs, adding 0.2% fluorinated octyl maltoside (fOM) can help reduce aggregation.[7] For RyR2, adjusting detergent and lipid concentrations to 0.6% CHAPS (w/v) and 0.3% POPC (w/v) has been shown to be effective.[5]
-
Maintain Protein Concentration: While counterintuitive, maintaining a high protein concentration throughout the purification process can sometimes prevent aggregation.[5]
-
Stabilizing Agents: As mentioned, the presence of ryanodine can stabilize the receptor complex.[3][4]
-
Q3: Which purification method should I choose for my specific application?
A3: The best method depends on your experimental goals, such as the required yield, purity, and speed.
-
Sucrose (B13894) Density Gradient Centrifugation: This method is well-established and can yield a higher protein concentration (≥ 2 mg/ml), which is suitable for structural studies like cryo-EM.[1][6][8] However, it is a slower process.
-
Affinity Chromatography: This method is generally faster than sucrose gradients.[1][6][8]
-
Ion Exchange Chromatography: This technique is often used in combination with other methods, such as sucrose gradient centrifugation, to achieve high purity.[3][4]
Q4: How can I assess the quality and purity of my purified RyR?
A4: Several methods can be used to evaluate your final product.
-
SDS-PAGE: The purified receptor should show a predominant band at approximately 400-565 kDa.[2][3]
-
[3H]Ryanodine Binding Assay: This functional assay confirms that the purified receptor retains its binding affinity for its specific ligand, indicating proper folding and conformation. The binding affinity of the purified receptor should be similar to that in native membranes.[3][4] An increase in [3H]ryanodine binding can be used to report on the open probability of the channel.[9]
-
Electron Microscopy: Negative stain electron microscopy can be used to visualize the characteristic four-leaf clover structure of the RyR tetramer.[10]
-
Dynamic Light Scattering: This technique can assess the monodispersity of the sample and detect the presence of aggregates.[11][12]
Quantitative Data on Purification Efficiency
The following table summarizes quantitative data from various RyR purification protocols to allow for easy comparison of their efficiencies.
| Purification Method | Source Tissue/System | Yield/Recovery | Purification Fold | Purity | Reference |
| Ion Exchange Chromatography & Sucrose Gradient Centrifugation | Skeletal Muscle | 21% recovery of ryanodine binding activity | 30-fold | >95% | [3][4] |
| Sucrose Gradient Centrifugation | HEK293 Cells | ≥ 2 mg/ml | Not Reported | High | [1][6][8] |
| Affinity Chromatography (FKBP-based) | HEK293 Cells | Lower than sucrose gradient | Not Reported | High | [1][6][8] |
| Nanobody-Assisted Purification | Skeletal/Cardiac SR | Sufficient for cryo-EM from ~5-13 mg total protein | Not Reported | Cryo-EM grade | [5] |
| Heparin-Agarose & Hydroxylapatite Chromatography | Skeletal Muscle SR | 393 ± 65 pmol of ryanodine/mg of protein | Not Reported | High | [13] |
| Cardiac RyR Purification | Cardiac Muscle | ~450 pmol bound ryanodine/mg; 60-70% recovery | Not Reported | High | [10] |
Experimental Protocols & Workflows
General Experimental Workflow for RyR Purification
The following diagram illustrates a generalized workflow for the purification of ryanodine receptors, highlighting the key stages from tissue or cell preparation to the final purified protein.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Solubilization and biochemical characterization of the high affinity [3H]ryanodine receptor from rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A procedure for purification of the ryanodine receptor from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Rapid small-scale nanobody-assisted purification of ryanodine receptors for cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. Purification of Recombinant Wild Type and Mutant Ryanodine Receptors Expressed in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cryo-EM analysis of scorpion toxin binding to Ryanodine Receptors reveals subconductance that is abolished by PKA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Purification of the ryanodine receptor and identity with feet structures of junctional terminal cisternae of sarcoplasmic reticulum from fast skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Affinity of Ryanodol in Binding Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low binding affinity of ryanodol in studies of the ryanodine (B192298) receptor (RyR).
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low affinity for the ryanodine receptor (RyR)?
This compound is the deacylated form of ryanodine and lacks the pyrrole-2-carboxylate ester group present in ryanodine. This ester is critical for high-affinity binding to the RyR. Consequently, this compound binds with a significantly lower affinity to RyR isoforms compared to ryanodine.[1]
Q2: What is the typical range for the dissociation constant (Kd) of this compound?
While ryanodine binds with high affinity in the nanomolar range (Kd ≈ 1-10 nM), this compound's affinity is substantially lower, often in the micromolar range.[1][2] The exact Kd can vary depending on the RyR isoform, tissue source, and experimental conditions.
Q3: How do allosteric modulators affect this compound binding?
Allosteric modulators such as calcium ions (Ca²⁺), adenosine (B11128) triphosphate (ATP), and caffeine (B1668208) can significantly influence the conformation of the RyR and, consequently, the binding of ligands like this compound. These modulators typically increase the open probability of the RyR channel, which is the state to which ryanodine and its analogs preferentially bind.[3][4][5] By promoting an open channel conformation, these activators can enhance the apparent binding affinity of low-affinity ligands like this compound.
Q4: Can I use a standard [³H]ryanodine binding assay protocol for [³H]this compound?
Yes, a standard [³H]ryanodine binding assay protocol can be adapted for [³H]this compound. However, due to the lower affinity of this compound, modifications to the protocol are necessary to achieve a detectable and reliable signal. These modifications often involve optimizing the concentrations of allosteric modulators and potentially increasing the amount of receptor protein in the assay.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding studies due to its low affinity.
| Problem | Possible Cause | Recommended Solution |
| Low or No Specific Binding Signal | Inherently low affinity of this compound. | Increase the concentration of [³H]this compound. However, be mindful of increasing non-specific binding. |
| Suboptimal RyR channel conformation. | Include RyR activators in the binding buffer to promote the open state of the channel. Optimal concentrations of Ca²⁺ (µM range) and ATP (mM range) are crucial. Caffeine (mM range) can also be used as a potent activator.[4][5][6] | |
| Insufficient receptor concentration. | Increase the amount of microsomal protein (containing the RyR) in the assay. This will increase the total number of available binding sites. | |
| Inappropriate buffer composition. | Ensure the binding buffer has the appropriate ionic strength (e.g., 0.2 M KCl) and pH (typically 7.4) to maintain receptor integrity and function.[7][8] | |
| Degraded [³H]this compound. | Check the expiration date and storage conditions of the radioligand. Perform a quality control check if degradation is suspected. | |
| High Non-Specific Binding | High concentration of [³H]this compound. | While a higher concentration is needed to detect a signal, it can also increase non-specific binding. Determine the optimal concentration that balances specific and non-specific binding. |
| Lipophilic nature of this compound. | Pre-treat filters with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding to the filter material.[7] Include a sufficient number of washes with ice-cold buffer after filtration to remove unbound radioligand.[9] | |
| Contaminants in the membrane preparation. | Use a high-purity membrane preparation (e.g., sarcoplasmic reticulum microsomes) to minimize binding to other proteins and lipids. | |
| Poor Reproducibility | Inconsistent assay conditions. | Maintain strict consistency in all experimental parameters, including incubation time, temperature, buffer composition, and concentrations of all reagents. |
| Variability in membrane preparations. | Prepare a large batch of microsomal membranes and aliquot for multiple experiments to ensure consistency. | |
| Pipetting errors. | Use calibrated pipettes and careful technique, especially when working with small volumes of radioligand and modulators. |
Quantitative Data Summary
The following tables summarize key quantitative data for ryanodine and the expected impact of modulators on this compound binding.
Table 1: Comparison of Ryanodine and this compound Binding Affinity
| Ligand | Typical Kd Range | Key Structural Difference |
| Ryanodine | 1 - 10 nM[2] | Contains a pyrrole-2-carboxylate ester |
| This compound | > 100 nM (significantly lower than ryanodine)[1][2] | Lacks the pyrrole-2-carboxylate ester |
Table 2: Effect of Allosteric Modulators on RyR Activation and Ligand Binding
| Modulator | Typical Concentration Range for Activation | Expected Effect on this compound Binding |
| Ca²⁺ | 100 nM - 10 µM[7][10] | Increases binding by promoting the open channel state. |
| ATP | 1 - 5 mM[4][5] | Enhances Ca²⁺-dependent activation and ligand binding. |
| Caffeine | 1 - 10 mM[4][5] | Potent activator that significantly increases the open probability and ligand binding. |
Detailed Experimental Protocol: [³H]this compound Binding Assay
This protocol is adapted from standard [³H]ryanodine binding assays to enhance the signal for the low-affinity ligand, this compound.
Materials:
-
[³H]this compound (specific activity will vary)
-
Unlabeled this compound
-
Sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes containing the RyR of interest
-
Binding Buffer: 20 mM HEPES, pH 7.4, 0.2 M KCl, 10 µM CaCl₂, 5 mM ATP, 5 mM Caffeine[7][8]
-
Wash Buffer: Ice-cold deionized water or a buffer with low ionic strength
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polyethyleneimine (PEI) solution (0.3-1%)
-
Scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Filter Pre-treatment: Soak glass fiber filters in PEI solution for at least 30 minutes at room temperature to reduce non-specific binding.[7]
-
Assay Setup:
-
For each data point, prepare triplicate tubes.
-
Total Binding: Add 50-100 µg of microsomal protein to tubes containing the binding buffer and a range of [³H]this compound concentrations (e.g., 10 nM to 1 µM, depending on the expected Kd).
-
Non-Specific Binding: Prepare a parallel set of tubes as above, but also include a high concentration of unlabeled this compound (e.g., 100-fold excess over the highest [³H]this compound concentration) to saturate specific binding sites.
-
-
Incubation: Incubate all tubes at 37°C for 2-4 hours to reach equilibrium. The longer incubation time may be necessary for the low-affinity interaction.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through the pre-treated glass fiber filters under vacuum.
-
Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.[7]
-
Scintillation Counting: Place the filters in scintillation vials, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each [³H]this compound concentration.
-
Plot the specific binding data against the [³H]this compound concentration and fit the data to a one-site binding model using non-linear regression analysis to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Visualizations
Caption: Workflow for [³H]this compound Binding Assay.
Caption: Allosteric modulation of this compound binding.
Caption: Troubleshooting logic for low signal.
References
- 1. Structure-function relationships among ryanodine derivatives. Pyridyl ryanodine definitively separates activation potency from high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of small molecule modulators on ATP binding to skeletal ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional interactions between the Ca2+-, ATP-, and caffeine-binding sites of skeletal muscle ryanodine receptor (RyR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and functional interactions between the Ca2+-, ATP-, and caffeine-binding sites of skeletal muscle ryanodine receptor (RyR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ryanodine Receptor Projects | Ehrlich Laboratory [medicine.yale.edu]
- 7. [3H]Ryanodine binding assays. [bio-protocol.org]
- 8. The Effect of Acidic Residues on the Binding between Opicalcin1 and Ryanodine Receptor from the Structure–Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Ryanodine Technical Support Center: Controlling for Off-Target Effects
Welcome to the technical support center for researchers using ryanodine (B192298). This resource provides answers to frequently asked questions and troubleshooting guidance to help you design robust experiments and control for the potential off-target effects of ryanodine.
Frequently Asked Questions (FAQs)
Q1: What is ryanodine and what is its primary mechanism of action?
Ryanodine is a plant alkaloid that serves as a powerful modulator of ryanodine receptors (RyRs), which are large intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum.[1][2] Its mechanism of action is highly dependent on its concentration.
-
Low Concentrations (nM to <10 µM): At these concentrations, ryanodine locks the RyR channel into a stable, long-lasting sub-conductance (half-open) state.[1] This leads to a persistent "leak" of calcium (Ca²⁺) from intracellular stores into the cytoplasm, which can eventually deplete the stores.
-
High Concentrations (~100 µM): At higher micromolar concentrations, ryanodine acts as an inhibitor, locking the channel in a fully closed and inactive state.[1]
This dual, concentration-dependent effect is a critical factor in experimental design and data interpretation.[3]
Q2: What are the primary "off-target effects" of ryanodine?
Ryanodine's "off-target effects" can be categorized into two main types:
-
Isoform Cross-Reactivity: There are three main mammalian isoforms of the ryanodine receptor (RyR1, RyR2, RyR3), each with a primary tissue distribution but also expressed at lower levels in other tissues.[4][5][6] Ryanodine itself does not distinguish between these isoforms. Therefore, an experiment designed to target RyR1 in skeletal muscle might unintentionally affect RyR2 in cardiac tissue or RyR3 in the brain if the compound is administered systemically.[4][7]
-
Downstream Consequences of Ca²⁺ Dysregulation: The primary effect of low-dose ryanodine is a sustained increase in cytosolic Ca²⁺. This can activate numerous Ca²⁺-dependent signaling pathways that may not be the intended focus of the study.[8][9] These downstream effects, such as the activation of CaMKII, calcineurin, or Ca²⁺-dependent proteases, can lead to widespread changes in cellular function, including altered gene expression, mitochondrial dysfunction, and even apoptosis.[8][10]
Q3: How do I choose the correct concentration of ryanodine for my experiment?
Choosing the correct concentration is the most critical step to minimize ambiguity.
-
Perform a Dose-Response Curve: The ideal concentration must be determined empirically for your specific cell type or tissue model. Start with a wide range of concentrations (e.g., from low nM to high µM) to characterize the full dose-response relationship.
-
Target the Lowest Effective Concentration: Once the dose-response curve is established, use the lowest concentration that produces the desired on-target effect.
-
Be Aware of the Biphasic Effect: Remember that increasing the concentration may not lead to a stronger activation effect; instead, it can switch to an inhibitory one.[1][3] This "paradoxical" effect can confound results if not properly characterized.[11]
Q4: Are there alternatives to ryanodine with better isoform specificity?
Ryanodine itself is a non-specific tool regarding RyR isoforms. While highly specific pharmacological inhibitors or activators for each isoform are not widely available, several strategies and alternative compounds can be used:
-
Dantrolene (B1669809): A clinically used muscle relaxant that acts as an RyR antagonist, it is often used to inhibit Ca²⁺ release, particularly from RyR1.[1]
-
Caffeine (B1668208): A well-known activator of RyRs that potentiates their sensitivity to Ca²⁺.[1] It can be used to mimic RyR activation.
-
Rycals (e.g., S107, JTV519): This is a class of drugs that work differently from ryanodine. They stabilize the closed state of RyRs by preventing the dissociation of the regulatory protein calstabin (FKBP), thereby fixing pathological Ca²⁺ leaks without directly blocking the channel pore.[8][10][12][13] Their utility depends on the specific experimental question.
Troubleshooting Guide
Problem 1: My results with ryanodine are inconsistent or not reproducible.
Inconsistency often stems from ryanodine's unique binding characteristics.
-
Issue: Use-Dependence. Ryanodine binding is "use-dependent," meaning the RyR channels must be in an activated (open) state for the drug to bind effectively.[1][14]
-
Solution: Ensure your experimental protocol includes a consistent pre-stimulation or activation step before or during ryanodine application. In electrically excitable cells, this means standardizing the frequency and duration of stimulation. In non-excitable cells, a mild chemical agonist might be required.
-
-
Issue: Pre-incubation Time. The time it takes for ryanodine to exert its effects can be concentration-dependent.[15]
-
Solution: Standardize the pre-incubation time with ryanodine across all experiments. This may need to be optimized as part of your initial dose-response studies.
-
Problem 2: I'm observing widespread cellular changes, not just the specific effect I'm studying. How do I confirm if this is an on-target or off-target effect?
This is a common challenge due to calcium's role as a ubiquitous second messenger. A logical workflow can help dissect the effects.
-
Step 1: Pharmacological Inhibition. Pre-treat your cells/tissue with an RyR antagonist like dantrolene or the general blocker ruthenium red before adding ryanodine. If the widespread effects are prevented, it indicates they are downstream consequences of on-target RyR modulation.[1]
-
Step 2: Genetic Knockdown/Knockout. The most definitive control is to use a model system (e.g., cell line or animal model) where the target RyR isoform is knocked out or knocked down (e.g., with siRNA). If ryanodine fails to produce the effect in this model, you can confidently attribute the effect to that specific RyR isoform.
-
Step 3: Inhibit Downstream Pathways. If you hypothesize that a specific downstream pathway (e.g., CaMKII) is being activated as an off-target effect, use a specific inhibitor for that pathway (e.g., a CaMKII inhibitor). If this blocks the widespread cellular changes but not your primary intended effect, it helps to map the signaling cascade.
Problem 3: Ryanodine seems to have the opposite effect of what I expected.
This is likely due to the biphasic nature of ryanodine's effects.
-
Issue: Concentration-Dependent Opposing Effects. You may be using a concentration that is on the cusp between channel activation (sub-conductance state) and inhibition.
Experimental Protocols & Data
Protocol 1: Establishing a Dose-Response Curve for Ryanodine using a Ca²⁺ Flux Assay
This protocol describes a general method to determine the effective concentration range of ryanodine in a cultured cell model using a fluorescent calcium indicator.
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Indicator Loading: Load cells with a ratiometric (e.g., Fura-2) or non-ratiometric (e.g., Fluo-4) Ca²⁺ indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Place the dish on the microscope stage and perfuse with a standard extracellular buffer (e.g., Tyrode's solution). Record baseline fluorescence for 2-5 minutes to ensure a stable signal.
-
Dose Application: Prepare a series of ryanodine dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Apply the lowest concentration and record the change in cytosolic Ca²⁺ for 5-10 minutes.
-
Washout and Re-equilibration: Wash out the drug and allow cells to return to baseline.
-
Repeat: Sequentially apply increasing concentrations of ryanodine, recording the response at each dose.
-
Positive Control: At the end of the experiment, apply a known RyR agonist like caffeine (e.g., 10 mM) to confirm that the RyR channels are functional.
-
Data Analysis: Quantify the change in fluorescence intensity or ratio for each concentration. Plot the response against the log of the ryanodine concentration to generate a dose-response curve and determine the EC₅₀ (for activation) or IC₅₀ (for inhibition).
Protocol 2: Validating On-Target Effects using a Pharmacological Antagonist
This protocol uses a co-treatment approach to verify that the observed effect of ryanodine is mediated by RyRs.
-
Prepare Experimental Groups:
-
Group A: Vehicle Control
-
Group B: Ryanodine (at the chosen effective concentration from Protocol 1)
-
Group C: RyR Antagonist (e.g., 10 µM Dantrolene)
-
Group D: Antagonist Pre-treatment + Ryanodine
-
-
Pre-treatment: Incubate cells in Group D with the RyR antagonist for a sufficient time (e.g., 15-30 minutes). Incubate Group C with the antagonist for the same duration.
-
Treatment: Add ryanodine to Groups B and D. Add vehicle to Groups A and C.
-
Assay: Perform your primary experimental assay (e.g., measuring muscle contraction, protein phosphorylation, gene expression).
-
Analysis: Compare the results. If the effect observed in Group B is significantly reduced or abolished in Group D (and resembles Groups A and C), it provides strong evidence that the effect of ryanodine is on-target.
Data Tables
Table 1: Concentration-Dependent Effects of Ryanodine on RyR Channels
| Concentration Range | Primary Effect on RyR Channel | Resulting Ca²⁺ Flux |
|---|---|---|
| Nanomolar (<1 µM) | Locks channel in a sub-conductance (half-open) state[1][3] | Sustained, low-level Ca²⁺ leak from stores[1] |
| Low Micromolar (1-10 µM) | Stabilizes the sub-conductance state | Store depletion over time[1] |
| High Micromolar (~100 µM) | Locks channel in a fully closed state[1] | Inhibition of Ca²⁺ release[1] |
Table 2: Primary Tissue Distribution of Ryanodine Receptor (RyR) Isoforms
| Isoform | Primary Tissue Expression | Other Notable Expression Sites |
|---|---|---|
| RyR1 | Skeletal Muscle[1][5] | Cerebellum, Purkinje cells, smooth muscle[5][7] |
| RyR2 | Cardiac Muscle (Myocardium)[1][5] | Brain (widespread), adrenal glands[4][6] |
| RyR3 | Brain[1][4] | Diaphragm, smooth muscle, skeletal and cardiac muscle (at lower levels)[5][6] |
Visualizations & Workflows
Caption: Ryanodine's biphasic mechanism of action on the RyR channel.
Caption: A logical workflow for troubleshooting potential off-target effects.
Caption: Signaling pathways activated by ryanodine-induced Ca²⁺ dysregulation.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of ryanodine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diketopyridylryanodine has three concentration-dependent effects on the cardiac calcium-release channel/ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue distribution of ryanodine receptor isoforms and alleles determined by reverse transcription polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Targeting ryanodine receptors to treat human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dysfunctional ryanodine receptors in the heart: New insights into complex cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fixing ryanodine receptor Ca2+ leak - a novel therapeutic strategy for contractile failure in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Mechanism of action of ryanodine on cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ryanodine-Induced Calcium Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ryanodine-induced calcium release. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: No detectable calcium release after applying ryanodine (B192298) or other agonists.
-
Question: I've applied ryanodine/caffeine (B1668208) to my cells/microsomes, but I'm not observing any calcium release. What could be the problem?
-
Answer: This is a common issue that can arise from several factors:
-
Incorrect Agonist Concentration: Ryanodine has a biphasic effect. Low concentrations (nanomolar to low micromolar) tend to lock the ryanodine receptor (RyR) in a sub-conductance open state, while high concentrations (>100 µM) can be inhibitory.[1][2] Ensure you are using an appropriate concentration for your specific RyR isoform and experimental goals. Caffeine typically requires millimolar concentrations to activate RyRs.[3]
-
Depleted Calcium Stores: The sarcoplasmic/endoplasmic reticulum (SR/ER) may have depleted calcium stores. Ensure your experimental buffer contains adequate calcium or that the stores have had time to load.
-
Presence of Inhibitors: Your buffer may contain inhibitors like magnesium (Mg²⁺), which can compete with calcium for binding to the activation sites on RyRs.[1]
-
Cell Health: If using whole cells, ensure they are healthy and that the SR/ER is intact.
-
Incorrect RyR Isoform: Different RyR isoforms have varying sensitivities to agonists. For example, RyR1 is less sensitive to caffeine than RyR2 and RyR3.[3]
-
Issue 2: High background calcium signal before agonist application.
-
Question: My baseline calcium levels are very high, making it difficult to detect a specific response to my agonist. What can I do?
-
Answer: High background calcium can be due to:
-
"Leaky" Channels: Overexpression of RyRs in cell lines like HEK293 can lead to "leaky" channels that constantly release calcium.[4] Consider using an inducible expression system to control the level of RyR expression.
-
Cellular Stress: Stressed or unhealthy cells may have compromised membrane integrity, leading to elevated cytosolic calcium. Ensure optimal cell culture conditions.
-
Calcium Indicator Overloading: Excessive loading of calcium-sensitive dyes can buffer intracellular calcium and lead to artificially high baseline readings. Optimize dye concentration and loading time.
-
Issue 3: Variability and poor reproducibility in results.
-
Question: I'm getting inconsistent results between experiments. How can I improve reproducibility?
-
Answer: Lack of reproducibility can stem from:
-
Inconsistent Cell Conditions: Ensure consistent cell passage number, density, and health for each experiment.
-
Buffer Composition: Prepare fresh buffers for each experiment and ensure consistent concentrations of all components, especially Ca²⁺, ATP, and any inhibitors.
-
Agonist Preparation: Prepare fresh agonist solutions for each experiment, as some compounds can degrade over time.
-
Temperature Fluctuations: RyR activity is temperature-sensitive. Maintain a consistent temperature throughout your experiments.
-
Issue 4: "Quantal" calcium release with caffeine.
-
Question: When I apply a submaximal concentration of caffeine, I see a transient calcium release that returns to baseline, and subsequent applications of the same concentration elicit further release. Why is this happening?
-
Answer: This phenomenon is known as "quantal" calcium release.[5][6] Caffeine sensitizes the RyR to activation by luminal (intra-SR/ER) calcium.[5][7] A submaximal caffeine concentration lowers the threshold for luminal calcium to trigger release. As calcium is released, the luminal concentration drops below this new threshold, and the channel closes. Subsequent additions of caffeine can again trigger release if the SR/ER has had a chance to partially reload with calcium.
Quantitative Data Summary
The optimal concentrations of modulators for ryanodine-induced calcium release can vary depending on the specific isoform, the experimental system (e.g., purified channels, microsomes, whole cells), and the presence of other regulatory molecules. The following tables provide a general guide to commonly used concentration ranges.
Table 1: Ryanodine Concentration Effects
| Concentration Range | Effect on RyR Channel |
| Nanomolar (nM) | Locks the channel in an open sub-conductance state.[1] |
| Low Micromolar (<10 µM) | Locks the channel in a long-lived sub-conductance state.[2] |
| High Micromolar (>100 µM) | Inhibits channel opening.[1][2] |
Table 2: Modulator Concentrations for RyR Activation and Inhibition
| Modulator | RyR Isoform(s) | Typical Activating Concentration | Typical Inhibitory Concentration | Notes |
| Calcium (Ca²⁺) | All | ~100 nM - 10 µM[8] | >100 µM - 1 mM[1][8] | RyR1 is more sensitive to Ca²⁺-dependent inactivation than RyR2 and RyR3.[8] |
| Caffeine | All | >5 mM for robust activation[3] | Not typically used as an inhibitor. | RyR1 is less sensitive than RyR2 and RyR3.[3] Low concentrations (<0.5 mM) can increase Ca²⁺ spark frequency.[3] |
| ATP | All | Millimolar (mM) range[1] | Not an inhibitor. | Potentiates Ca²⁺-induced activation.[1] |
| Magnesium (Mg²⁺) | All | Not an activator. | Millimolar (mM) range[1] | Competes with Ca²⁺ for activation sites.[1] |
Experimental Protocols
Protocol 1: Isolation of Sarcoplasmic Reticulum (SR) Microsomes from Skeletal Muscle
This protocol is adapted from methods for isolating SR vesicles for functional assays.[9][10][11]
-
Homogenization:
-
Excise fresh rabbit skeletal muscle and place it in an ice-cold homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, 0.3 M sucrose (B13894), and protease inhibitors).
-
Mince the muscle and homogenize using a blender or Polytron homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 3,000 x g) for 10 minutes to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet mitochondria.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomal fraction containing SR vesicles.
-
-
Sucrose Gradient Centrifugation (Optional for higher purity):
-
Resuspend the microsomal pellet in a buffer.
-
Layer the suspension on top of a discontinuous or continuous sucrose gradient (e.g., 25% to 45% w/w).[9]
-
Centrifuge at high speed (e.g., 150,000 x g) for several hours.
-
Collect the fractions corresponding to the heavy SR (enriched in RyRs).
-
-
Storage:
-
Resuspend the final pellet in a storage buffer, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: [³H]-Ryanodine Binding Assay
This assay measures the binding of radiolabeled ryanodine to RyRs, which is an indicator of the channel's open state.[4][12]
-
Reaction Mixture Preparation:
-
Prepare a binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM CaCl₂, and protease inhibitors).
-
Add your SR microsome preparation (e.g., 50 µg of protein).
-
Add [³H]-ryanodine to a final concentration of 1-10 nM.
-
Add your test compounds (agonists or inhibitors) at the desired concentrations.
-
For non-specific binding control, add a 1000-fold excess of unlabeled ryanodine to a separate set of tubes.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1-2 hours to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixtures through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound [³H]-ryanodine.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding.
-
Analyze the data using appropriate software to determine binding affinity (Kd) and the number of binding sites (Bmax).
-
Protocol 3: Calcium Imaging in HEK293 Cells Expressing RyRs
This protocol describes how to measure changes in intracellular calcium in a cell line expressing a specific RyR isoform.[13][14]
-
Cell Preparation:
-
Plate HEK293 cells expressing the desired RyR isoform onto glass coverslips 24-48 hours before the experiment. If using an inducible expression system, add the inducing agent (e.g., tetracycline) as required.
-
-
Dye Loading:
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Krebs-Ringer-HEPES). Pluronic F-127 (e.g., 0.02%) can be included to aid in dye solubilization.
-
Incubate the cells with the loading solution at room temperature for 20-30 minutes.
-
-
Washing:
-
Wash the cells twice with the physiological buffer to remove excess dye.
-
Incubate the cells for an additional 20-30 minutes to allow for complete de-esterification of the dye within the cells.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for calcium imaging.
-
Perfuse the cells with the physiological buffer to establish a stable baseline fluorescence.
-
Apply ryanodine or other modulators via the perfusion system and record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over the baseline fluorescence (F/F₀).
-
Analyze the traces to determine parameters such as the peak amplitude, rate of rise, and duration of the calcium transient.
-
Visualizations
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. Role of Ryanodine Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and characterization of two types of sarcoplasmic reticulum vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ISOLATION AND CHARACTERIZATION OF THE SARCOPLASMIC RETICULUM OF SKELETAL MUSCLE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] ISOLATION AND CHARACTERIZATION OF THE SARCOPLASMIC RETICULUM OF SKELETAL MUSCLE | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. brainvta.tech [brainvta.tech]
- 14. Skeletal and Cardiac Ryanodine Receptors Exhibit Different Responses to Ca2+ Overload and Luminal Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Esterification of Ryanodol
Welcome to the technical support center for the selective esterification of ryanodol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging chemical transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the selective esterification of the C3 hydroxyl group in this compound so difficult?
A1: The selective esterification of the C3 hydroxyl group in this compound is a significant synthetic challenge due to a combination of factors:
-
Steric Hindrance: The C3 secondary hydroxyl group is located within a sterically congested and concave pentacyclic core, making it difficult for bulky acylating reagents to access.[1][2][3][4]
-
High Density of Reactive Functional Groups: this compound is a polyhydroxylated molecule, possessing five free hydroxyl groups and an unstable hemiketal.[5] This high density of reactive sites leads to a significant challenge in achieving chemoselectivity, as other hydroxyl groups can compete for acylation.[4][6]
-
Competing Reactions: Under certain conditions, side reactions such as dehydration in the presence of acid can occur, leading to the formation of anhydrothis compound.[7] Additionally, Grob-type fragmentation can be triggered by activation of the C2-hydroxyl group.[8]
-
Intrinsic Reactivity: The C3 alcohol is intrinsically less reactive than the surrounding hydroxyl groups, further complicating selective acylation.[4][6] Early attempts at direct esterification of this compound often resulted in preferential acylation at the more accessible C10 position.[3][7]
Q2: What are the main strategies to achieve selective C3 esterification of this compound?
A2: The primary strategy to overcome the challenges of selective C3 esterification is the use of protecting groups to temporarily block the other reactive hydroxyl groups. This approach minimizes side reactions and directs the acylation to the desired C3 position. Key successful strategies include:
-
Multi-step Protection/Deprotection Sequences: This involves a carefully orchestrated series of reactions to protect all hydroxyl groups except for the one at C3. The exposed C3 hydroxyl is then esterified, followed by the removal of all protecting groups. The Inoue group, for instance, employed a strategy using a boronate protecting group to mask four syn-oriented hydroxyl groups.[1][2]
-
Strategic Inversion of Synthetic Sequence: Instead of esterifying this compound directly, another approach involves introducing the ester moiety at an earlier synthetic intermediate, such as an anhydrothis compound derivative, where the C3 hydroxyl is more accessible.[1][2][6] This circumvents the difficulties of working with the fully elaborated, sterically hindered this compound scaffold.
-
In-situ Generation of the Acylating Agent: A notable strategy involves the in-situ generation of the pyrrole-2-carboxylate unit from a less sterically demanding precursor, such as a glycine (B1666218) ester, which is first coupled to the C3 hydroxyl group.[1][2][9][10]
Q3: I am getting low yields or no reaction when trying to directly acylate this compound. What could be the problem?
A3: Direct acylation of unprotected this compound is notoriously difficult and often fails or results in very low yields of the desired C3 ester. The most likely reasons for this are:
-
Steric hindrance at C3: As mentioned, the C3 hydroxyl is severely sterically hindered.[1][2][3][4]
-
Reaction at other hydroxyl groups: Other, more accessible hydroxyl groups, particularly at the C10 position, are more likely to react first.[3][7]
-
Unsuitable reaction conditions: Standard acylation conditions are often not sufficient to overcome the high activation barrier for the C3 hydroxyl.
To troubleshoot this, it is highly recommended to employ a protecting group strategy to isolate the C3 hydroxyl group before attempting the esterification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no yield of C3-esterified product | Steric hindrance of the C3-OH group. | Utilize a protecting group strategy to mask other hydroxyl groups. Consider using a less sterically demanding acylating agent precursor, such as a glycine ester, followed by transformation into the desired ester.[9][10] |
| Competing esterification at other hydroxyl groups (e.g., C10). | Implement a protection strategy that selectively exposes only the C3-OH group. | |
| Formation of undesired byproducts (e.g., anhydrothis compound) | Use of acidic reagents or conditions. | Avoid acidic conditions. Use neutral or basic conditions for your reactions. |
| Grob-type fragmentation of the this compound skeleton | Activation of the C2-OH group. | Protect the C2 and C15 hydroxyl groups prior to any activation steps.[8] |
| Difficulty in purifying the desired product | Presence of multiple partially acylated isomers. | Optimize the protecting group strategy to ensure complete protection of all non-target hydroxyls. Employ advanced chromatographic techniques for purification. |
| Failure of protecting group removal | Harsh deprotection conditions affecting the ester bond. | Choose orthogonal protecting groups that can be removed under mild conditions that do not cleave the newly formed ester. |
Quantitative Data Summary
The following table summarizes yields for key steps in the selective esterification of this compound and its derivatives from published literature. This data can help in setting realistic expectations for experimental outcomes.
| Reaction Step | Research Group | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| C3-Acylation | Reisman | Protected Anhydrothis compound derivative (14) | 1. NaH, 2. 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethan-1-one (15) | C3-acylated product (16) | 57 | [6] |
| Reductive Cyclization and Deprotection | Reisman | Anhydroryanodine epoxide (21) | LiDBB | (+)-Ryanodine (1) | 58 | [6] |
| Glycine Ester Condensation | Inoue | Protected this compound (17) | N,N-Boc2-glycine (A), Yamaguchi conditions | C3-glycine ester product (18) | Not specified | [9] |
| Pyrrole (B145914) Formation | Inoue | C3-glycine ester derivative (19) | 1,3-bis(dimethylamino)allylium tetrafluoroborate (B81430) (B) | C3-pyrrole ester product (20) | Not specified | [9] |
| α,α′-dihydroxylation | Reisman | (S)-pulegone (10) | KHMDS, oxaziridine (B8769555) (11) | Diol (12) | 42-50 | [11] |
| Pauson-Khand Cyclization | Reisman | Enyne (1) | [RhCl(CO)2]2, CO, m-xylene, 110 °C | Tricyclic enone (2) | 85 | [11] |
Experimental Protocols
Protocol 1: C3-Acylation of a Protected Anhydrothis compound Derivative (Reisman et al.) [6]
This protocol describes the acylation of a protected anhydrothis compound intermediate at the C3 position.
-
To a solution of the protected anhydrothis compound alcohol (1.0 eq) in an appropriate anhydrous solvent (e.g., THF) at 0 °C, add sodium hydride (NaH, 1.2 eq) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethan-1-one (1.5 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired C3-acylated product.
Protocol 2: Multi-Step Conversion of this compound to Ryanodine (Inoue et al.) [9]
This protocol outlines a multi-step sequence involving protection, glycine ester formation, pyrrole construction, and deprotection.
-
Protection: Judiciously apply protecting groups (e.g., Phenylboronic acid, Acetyl, Benzyl) to the six hydroxyl groups of this compound, leaving the C3-hydroxyl free. This is a multi-step process requiring careful optimization.
-
Glycine Ester Formation: To the C3-hydroxyl-free protected this compound (1.0 eq) and N,N-Boc2-glycine (1.5 eq) in an anhydrous solvent, add the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) and a tertiary amine base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitor by TLC). Follow this with Boc-deprotection using trifluoroacetic acid.
-
Pyrrole Ring Formation: Treat the resulting glycine ester with 1,3-bis(dimethylamino)allylium tetrafluoroborate in the presence of a suitable base to construct the pyrrole-2-carboxylate ester.
-
Deprotection: In a stepwise manner, remove the protecting groups under specific conditions that do not affect the ester linkage to yield ryanodine. This typically involves conditions such as aqueous KHF2 for boronate removal, K2CO3 in methanol (B129727) for acetate (B1210297) saponification, and H2 with Pd/C for benzyl (B1604629) ether cleavage.
Visual Guides
Caption: Comparative workflows for selective C3 esterification of this compound derivatives.
Caption: Troubleshooting flowchart for low C3-esterification yields.
References
- 1. Total syntheses of highly oxidative Ryania diterpenoids facilitated by innovations in synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Total syntheses of highly oxidative Ryania diterpenoids facilitated by innovations in synthetic strategies [beilstein-journals.org]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Chemical Synthesis of (+)-Ryanodine and (+)-20-Deoxyspiganthine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. Chemical Conversion of this compound to Ryanodine [jstage.jst.go.jp]
- 9. Chemical Conversion of this compound to Ryanodine [jstage.jst.go.jp]
- 10. Chemical Conversion of this compound to Ryanodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A 15-Step Synthesis of (+)-Ryanodol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ryanodine in Tissue Preparations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and best practices for washing out ryanodine (B192298) from tissue preparations.
Frequently Asked Questions (FAQs)
Q1: Is it possible to completely wash out ryanodine from my tissue preparation?
Complete washout of ryanodine is extremely challenging and often not fully achievable, particularly at concentrations greater than 100 nM.[1] Ryanodine binds to its receptor with high affinity and exhibits a very slow dissociation rate.[2] At low concentrations (nM to <10 µM), ryanodine locks the ryanodine receptor (RyR) into a long-lived sub-conductance state.[3] At higher concentrations (~100 µM), it can cause irreversible inhibition of the channel.[3]
Q2: How long does it take for ryanodine to dissociate from its receptor?
The dissociation of ryanodine from its high-affinity binding site is a very slow process. The dissociation rate constant is approximately 0.0025 min⁻¹, which translates to a very long half-life for the ryanodine-receptor complex.[2] Furthermore, the occupation of a lower-affinity site by another ryanodine molecule can further decrease this dissociation rate tenfold, making the washout even more difficult.[2] Studies have shown that the effects of ryanodine can persist for over 48 hours even after multiple washes.[1]
Q3: Are there different types of ryanodine binding sites?
Yes, both high- and low-affinity binding sites for ryanodine exist on the sarcoplasmic reticulum membranes.[2] The binding of ryanodine is also "use-dependent," meaning the ryanodine receptors (RyRs) must be in an activated state for ryanodine to bind effectively.[3]
Q4: Can the effects of ryanodine be reversed?
While some synthetic ryanoid compounds have been developed to have reversible binding, ryanodine itself is generally considered to bind quasi-irreversibly.[4] At micromolar concentrations, ryanodine can persistently alter the function of the Ca2+ release channel, potentially through the oxidation of critical receptor thiols.[1] One study demonstrated that dithiothreitol (B142953) (DTT) offered some protection against this persistent alteration, suggesting a component of oxidative modification.[1]
Q5: What is the mechanism of action of ryanodine on its receptor?
Ryanodine modulates the ryanodine receptor (RyR), a calcium release channel located on the sarcoplasmic and endoplasmic reticulum.[5] At low concentrations, it locks the channel in a partially open state, leading to a depletion of calcium stores.[3] At high concentrations, it acts as an inhibitor, preventing the channel from opening.[3] The binding of ryanodine is influenced by factors that modulate the channel's open probability, such as Ca²⁺, ATP, and caffeine (B1668208).[4]
Troubleshooting Guide
Issue: Inability to restore normal tissue function after ryanodine treatment.
Possible Cause: Due to the extremely slow dissociation rate and potentially irreversible binding of ryanodine, a simple washout is often insufficient to remove the compound and restore normal receptor function.
Suggested Solutions:
-
Prolonged Washout: Attempt a prolonged washout period (hours to days) with a large volume of ryanodine-free buffer. Continuous perfusion is likely more effective than static washes.
-
Competitive Displacement: While not extensively documented for ryanodine itself, in principle, a high concentration of a competitive, lower-affinity, and more readily reversible antagonist could be used to try and displace bound ryanodine over a long incubation period. The feasibility and effectiveness of this approach would require empirical validation.
-
Consider Alternative Reagents: If reversible modulation of ryanodine receptors is required for your experimental design, consider using one of the commercially available reversible ryanoids.[4]
-
Experimental Design Modification: Design experiments where the persistent effect of ryanodine is either the intended outcome or where control and treated tissues are not reused for subsequent experiments requiring a return to baseline.
Quantitative Data: Ryanodine Receptor Binding
The following table summarizes the binding characteristics of ryanodine to its receptor in various preparations.
| Parameter | Value | Tissue/Preparation | Reference |
| High-Affinity Site | |||
| Dissociation Constant (Kd) | 3.6 nM | Human Frontal Cortex | [6] |
| Dissociation Constant (Kd) | 11.3 nM | Skeletal Muscle SR | [7] |
| Dissociation Rate Constant (koff) | ~0.0025 min⁻¹ | Rabbit Skeletal Muscle SR | [2] |
| Low-Affinity Site | |||
| Dissociation Rate Constant (koff) | 0.013 min⁻¹ | Rabbit Skeletal Muscle SR | [2] |
Experimental Protocols
Protocol: Attempted Washout of Ryanodine from Tissue Preparations
Disclaimer: This protocol is based on general principles of dissociation and is unlikely to result in complete removal of ryanodine. The effectiveness should be empirically validated for your specific tissue and experimental conditions.
-
Initial Wash: Following incubation with ryanodine, immediately wash the tissue preparation three times with a large volume of ryanodine-free physiological saline solution appropriate for the tissue type.
-
Prolonged Perfusion: Transfer the tissue to a perfusion chamber and continuously perfuse with ryanodine-free physiological saline for a minimum of 4-6 hours. For critical experiments aiming for maximum possible washout, this perfusion period may need to be extended to 24-48 hours.
-
Monitor Functional Recovery: At various time points during the washout, assess the functional parameter of interest (e.g., muscle contractility, calcium transients) to monitor for any recovery.
-
Control Comparison: Compare the functional response of the washed tissue to a control tissue that was never exposed to ryanodine and a control tissue that was treated with ryanodine but not subjected to the prolonged washout.
Visualizations
Caption: Concentration-dependent effects of ryanodine on its receptor.
References
- 1. Ryanodine induces persistent inactivation of the Ca2+ release channel from skeletal muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship of low affinity [3]ryanodine binding sites to high affinity sites on the skeletal muscle Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 4. Interactions of a Reversible Ryanoid (21-Amino-9α-Hydroxy-Ryanodine) with Single Sheep Cardiac Ryanodine Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High affinity [3H]ryanodine binding sites in postmortem human brain: regional distribution and effects of calcium, magnesium and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ryanodine binding to sarcoplasmic reticulum membrane; comparison between cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Ryanodine Receptor Binding Kinetics Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting ryanodine (B192298) binding assays.
FAQs & Troubleshooting
Why is my [3H]ryanodine binding signal low or inconsistent?
Low or inconsistent signals in [3H]ryanodine binding assays can stem from several factors, ranging from sample quality to procedural inconsistencies. Optimal [3H]ryanodine binding is dependent on factors such as Ca2+ concentration, ionic strength, and the presence of channel modulators.[1] A common issue is the slow association rate of ryanodine with its binding site, which can be followed by a slow decline in binding, making the determination of kinetic constants challenging.[1]
Troubleshooting Steps:
-
Verify Microsome/Protein Integrity: Ensure the sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsome preparations are of high quality. Degradation of the ryanodine receptor (RyR) will lead to reduced binding. It's recommended to use freshly prepared microsomes or aliquots that have been snap-frozen and stored at -80°C.
-
Optimize Assay Buffer Composition: The composition of your binding buffer is critical. Key components to consider are:
-
Ionic Strength: High ionic strength (e.g., 0.2 M KCl) is often used in binding assays.[2]
-
pH: Maintain a physiological pH, typically around 7.4, using a buffer like HEPES.[2]
-
Stabilizing Agents: The inclusion of bovine serum albumin (BSA) or the detergent CHAPS can prevent the decline in [3H]ryanodine binding observed in association studies by stabilizing the ryanodine-modified channel.[1]
-
-
Control Ca2+ Concentration: Ryanodine binding is highly dependent on Ca2+ concentration. Use a Ca2+/EGTA buffer system to precisely control the free Ca2+ concentration.[2] The optimal Ca2+ concentration for ryanodine binding is typically in the micromolar range.[3]
-
Incubation Time and Temperature: Incubate your binding reactions for a sufficient time to reach equilibrium. A typical incubation is 2 hours at 37°C.[2] However, be aware that extended incubation times can sometimes lead to a decrease in binding.[1]
-
Minimize Non-Specific Binding: Non-specific binding can be determined by including a high concentration (e.g., 20 µM) of unlabeled ryanodine in control tubes.[2] If non-specific binding is high, consider pre-soaking your filters in a solution like 5% polyethyleneimine to reduce filter binding.[2]
Troubleshooting Workflow:
How do common modulators like Ca2+, ATP, and caffeine (B1668208) affect ryanodine binding?
The binding of ryanodine to its receptor is allosterically regulated by several key modulators, including Ca2+, ATP, and caffeine.[4][5] These molecules influence the conformational state of the RyR channel, thereby affecting its affinity for ryanodine. Ryanodine binds with high affinity to the open state of the channel.[6]
-
Calcium (Ca2+): Ca2+ is a primary regulator of the RyR. Ryanodine binding exhibits a bell-shaped dependence on Ca2+ concentration.[3][6]
-
Activation: At low concentrations (nM to µM range), Ca2+ activates the channel, promoting an open conformation and thus increasing ryanodine binding.[3]
-
Inhibition: At higher concentrations (sub-millimolar to millimolar), Ca2+ binds to low-affinity inhibitory sites, causing channel closure and a decrease in ryanodine binding.[3][6]
-
-
ATP: ATP is an endogenous activator of RyR1 and RyR2.[7][8] It binds to the cytoplasmic domain of the receptor and increases the channel's open probability, which in turn enhances [3H]ryanodine binding.[9][10] ATP can activate the channel even at low Ca2+ concentrations and works synergistically with Ca2+ and caffeine.[8][9]
-
Caffeine: Caffeine is a well-known agonist of RyR. It increases the sensitivity of the receptor to Ca2+, meaning the channel can be activated at lower Ca2+ concentrations.[11][12][13] This sensitization leads to a higher open probability and a significant increase in [3H]ryanodine binding.[14][15]
Signaling Pathway of RyR Modulation:
Quantitative Effects of Modulators on Ryanodine Binding:
| Modulator | Species/Tissue | Effect | EC50 / Kd | Reference |
| Ca2+ | Lobster Skeletal Muscle | Activation | ~300 µM (Optimal) | [14] |
| Rabbit Myocardium | Enhancement of Ryanodine Depression | pCa 5.25 | [11] | |
| Malignant Hyperthermia Susceptible (MHS) Human Muscle | Activation | 1.20 µM | ||
| Caffeine | Rabbit Myocardium | Enhancement of Ryanodine Depression | ~7 mM | [11] |
| MHS Human Muscle | Activation | 9.5 mM | [15] | |
| Normal Human Muscle | Activation | 24.9 mM | [15] | |
| ATP | Lobster Skeletal Muscle | Increased Binding at all [Ca2+] | N/A | |
| RyR1 | Activation | Kd in µM-mM range | [8] | |
| FKBP12.6 | Rat/Mouse Ventricular Myocytes | Inhibition of basal RyR2 activity | Kd = 0.7 ± 0.1 nM | [16] |
| Mg2+ | Rabbit Myocardium | Reduction of Ryanodine Depression | pMg 3.3 | [11] |
What is a standard protocol for a [3H]ryanodine binding assay?
This protocol is a modified version based on established methods for measuring [3H]ryanodine binding to microsomes.[2][6]
Materials:
-
Microsomes: 50-100 µg of cell lysate or SR/ER preparation per tube.[2]
-
[3H]ryanodine: Typically used at a final concentration of 2-10 nM (e.g., 6.5 nM).[2]
-
Unlabeled Ryanodine: For determining non-specific binding (stock solution in ethanol).
-
Binding Buffer: e.g., 20 mM Na-HEPES (pH 7.4), 0.2 M KCl.[2]
-
Ca2+/EGTA Buffer System: To control free Ca2+ concentration (e.g., 1 mM EGTA with varying CaCl2).[2]
-
Wash Buffer: Cold distilled water or a buffer of choice.
-
Filters: Glass fiber filters (e.g., Whatman GF/B).[2]
-
Filtration Apparatus: (e.g., Brandel Cell Harvester).
-
Scintillation Cocktail: (e.g., Bio-Safe II).
-
Scintillation Counter.
Protocol:
-
Prepare Binding Reactions: In microcentrifuge tubes, prepare the following reaction mixtures on ice.
-
Total Binding: Add 50-100 µg of microsomes, binding buffer, Ca2+/EGTA solution to achieve the desired free [Ca2+], and [3H]ryanodine.
-
Non-Specific Binding (NSB): Prepare identical tubes but add an excess of unlabeled ryanodine (e.g., 20 µM final concentration) before adding the [3H]ryanodine.[2]
-
Modulator Conditions: For testing compounds, add them to the reaction mixture before the radioligand.
-
-
Incubation: Incubate the reactions for 2 hours at 37°C.[2] Ensure thorough mixing before incubation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. The filters should be presoaked in 5% polyethyleneimine to maximize protein retention.[2]
-
Washing: Immediately wash the filters 3 times with 5 mL of ice-cold wash buffer to remove unbound radioligand.[2]
-
Scintillation Counting: Place the filters into scintillation vials, add 5-10 mL of scintillation cocktail, and allow them to sit for several hours or overnight in the dark to allow the filter to dissolve and chemiluminescence to subside.
-
Data Analysis: Measure the radioactivity in a liquid scintillation counter.
-
Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Data can be normalized to the amount of protein used (e.g., in fmol/mg protein).
-
For saturation binding experiments, vary the concentration of [3H]ryanodine to determine Kd and Bmax.
-
For competition experiments, use a fixed concentration of [3H]ryanodine and varying concentrations of the unlabeled modulator to determine IC50 or Ki.
-
Experimental Workflow:
How do Mg2+ and Calmodulin regulate ryanodine receptor binding?
Both Magnesium (Mg2+) and Calmodulin (CaM) are important endogenous inhibitors of ryanodine receptor activity, and their effects can be observed in ryanodine binding assays.
-
Magnesium (Mg2+): Mg2+ is known to inhibit RyR channels. It is thought to act by competing with Ca2+ at the high-affinity activation sites and by binding to separate, low-affinity inhibitory sites.[3][17] This inhibition leads to a closed channel conformation, thereby reducing [3H]ryanodine binding.[11] In skinned myocardial fibers, increasing Mg2+ concentration reduced the depressive effect of ryanodine on contraction, which is consistent with an inhibitory effect on ryanodine binding.[11]
-
Calmodulin (CaM): Calmodulin is a Ca2+-binding protein that regulates RyR activity in a Ca2+-dependent manner.[18]
-
At low Ca2+ concentrations (diastolic levels), the regulation is isoform-specific: Apo-CaM (Ca2+-free) can activate RyR1 but inhibits RyR2.[18]
-
At high Ca2+ concentrations (systolic levels), Ca2+-saturated CaM is a potent inhibitor of both RyR1 and RyR2.[18][19] This inhibition is achieved by CaM binding to specific domains on the RyR, which stabilizes a closed state of the channel and consequently reduces ryanodine binding.
-
Quantitative Effects of Inhibitory Modulators:
| Modulator | Species/Tissue | Effect | IC50 / Kd | Reference |
| Mg2+ | Rabbit Myocardium | Reduces ryanodine depression | ~pMg 3.3 (IC50) | [11] |
| Calmodulin | RyR2 Peptides | High-affinity binding | KD from ~1 nM to 5 µM depending on Ca2+ | [18] |
References
- 1. Factors influencing [3H]ryanodine binding to the skeletal muscle Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]Ryanodine binding assays. [bio-protocol.org]
- 3. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchmap.jp [researchmap.jp]
- 7. Allosteric Modulation of Ryanodine Receptor RyR1 by Nucleotide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural and functional interactions between the Ca2+-, ATP-, and caffeine-binding sites of skeletal muscle ryanodine receptor (RyR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of caffeine, Ca2+, and Mg2+ on ryanodine depression of the tension transient in skinned myocardial fibers of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence for novel caffeine and Ca2+ binding sites on the lobster skeletal ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence for novel caffeine and Ca2+ binding sites on the lobster skeletal ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ca2+-mediated activation of the skeletal-muscle ryanodine receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ca2+-dependent calmodulin binding to cardiac ryanodine receptor (RyR2) calmodulin-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ryanodine receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating Ryanodine Binding Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of ligand binding is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of ryanodine (B192298) binding to its receptor (RyR), contrasted with other known ligands. It includes detailed experimental protocols and quantitative data to support the validation of binding specificity.
Ryanodine, a plant alkaloid, is a cornerstone tool for studying the function of ryanodine receptors (RyRs), the primary channels responsible for the release of calcium from intracellular stores like the sarcoplasmic reticulum. The high affinity and specificity of ryanodine for RyRs have made it an invaluable probe. However, a thorough validation of this specificity is crucial for unambiguous results. This guide explores the nuances of ryanodine binding and compares its performance with alternative modulators.
Comparative Analysis of Ligand Binding to Ryanodine Receptors
The interaction of various ligands with the three mammalian RyR isoforms (RyR1, RyR2, and RyR3) exhibits distinct characteristics in terms of affinity and functional outcome. The following tables summarize the binding affinities of ryanodine and other key modulators for different RyR isoforms.
| Ligand | Receptor Isoform | Dissociation Constant (Kd) | Comments |
| Ryanodine | RyR1 | ~1-10 nM | High-affinity binding, state-dependent (prefers open state). At nanomolar concentrations, it locks the channel in a sub-conductance state, while higher concentrations are inhibitory.[1][2] |
| RyR2 | ~1.52 nM | High-affinity binding has been demonstrated.[1] | |
| RyR3 | ~1.6 nM | Exhibits high-affinity binding similar to RyR1.[3] | |
| Dantrolene | RyR1 | ~120 nM (IC50 for Ca2+ release inhibition) | An inhibitor of RyR1 and RyR3, but its direct binding affinity is lower than ryanodine. It is largely ineffective on RyR2.[4][5] |
| RyR2 | Ineffective | Does not significantly bind to or inhibit RyR2.[4][6] | |
| RyR3 | Inhibition observed | Inhibits RyR3 with a potency similar to RyR1.[4] | |
| Imperacalcin | RyR1 | Activates [3H]ryanodine binding | A scorpion toxin that acts as a potent agonist, inducing a subconductance state.[5] |
| Caffeine | All Isoforms | Millimolar range | A well-known agonist that increases the sensitivity of RyRs to Ca2+. It does not bind to the ryanodine binding site but allosterically modulates the channel.[2] |
| ATP | All Isoforms | Micromolar to Millimolar range | Acts as an agonist, potentiating Ca2+-induced channel opening.[2] |
| Calmodulin (CaM) | RyR1 & RyR2 | Ca2+ dependent | A key regulatory protein that binds to RyRs and modulates their activity in a Ca2+-dependent manner. At low Ca2+ concentrations, it can activate RyR1, while at high concentrations, it is inhibitory for both RyR1 and RyR2.[1][7] |
| FKBP12/12.6 | RyR1 & RyR2 | High affinity | Accessory proteins that stabilize the closed state of the RyR channel. Dissociation of FKBPs is associated with increased channel activity.[8] |
Experimental Protocols for Validating Binding Specificity
The gold standard for assessing the specificity of ryanodine binding is the [³H]-ryanodine binding assay, often employed in a competitive format to characterize other ligands.
[³H]-Ryanodine Competition Binding Assay Protocol
This protocol outlines the steps to determine the affinity of a test compound for the ryanodine binding site on RyR-containing membrane preparations.
1. Preparation of Sarcoplasmic Reticulum (SR) Microsomes:
-
Homogenize skeletal or cardiac muscle tissue in an ice-cold buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Perform differential centrifugation to isolate the microsomal fraction enriched in SR vesicles. The final pellet is resuspended in a storage buffer and stored at -80°C.
-
Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford or BCA).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Prepare a reaction mixture containing:
-
SR microsomes: (e.g., 50-100 µg of protein)
-
[³H]-ryanodine: A fixed concentration, typically at or below its Kd (e.g., 1-5 nM).
-
Test Compound: A range of concentrations to generate a competition curve.
-
Binding Buffer: Typically contains KCl, a pH buffer (e.g., MOPS or HEPES), and modulators like Ca²⁺ and ATP to ensure the channel is in an open state, which is preferential for ryanodine binding.[1]
-
-
For determining non-specific binding, a parallel set of reactions is included with a high concentration of unlabeled ryanodine (e.g., 10 µM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).
3. Separation of Bound and Free Radioligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the microsomes with bound [³H]-ryanodine from the unbound radioligand in the solution.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
4. Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific [³H]-ryanodine binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-ryanodine and Kd is its dissociation constant.
Visualizing Key Pathways and Workflows
To further elucidate the context of ryanodine binding, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. Divergent functional properties of ryanodine receptor types 1 and 3 expressed in a myogenic cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [academiccommons.columbia.edu]
A Comparative Analysis of Ryanodine and Caffeine's Influence on Ryanodine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the effects of two well-known modulators of ryanodine (B192298) receptors (RyRs)—ryanodine and caffeine (B1668208). By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for researchers investigating intracellular calcium signaling and developing novel therapeutics targeting RyRs.
Executive Summary
Ryanodine and caffeine are crucial pharmacological tools used to study the function of ryanodine receptors, the primary channels responsible for the release of calcium from intracellular stores. While both substances impact RyR activity, they do so through distinct mechanisms and with differing concentration-dependent effects. Ryanodine exhibits a bimodal action, locking the RyR channel in a sub-conductance state at nanomolar to low micromolar concentrations and causing complete inhibition at higher micromolar concentrations.[1] In contrast, caffeine acts as a sensitizer, lowering the threshold for calcium-induced calcium release (CICR), particularly by increasing the receptor's sensitivity to luminal calcium.[2] This guide will delve into the nuances of their actions, supported by quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Comparison of Ryanodine and Caffeine Effects
The following tables summarize the key quantitative parameters describing the effects of ryanodine and caffeine on RyR activity.
| Parameter | Ryanodine | Caffeine | RyR Isoform | Experimental Condition | Source |
| EC50 | ~pCa 8 (for channel opening of modified channels) | 9.0 ± 0.4 mM | RyR2 | Diastolic quasi-cell-like solutions (pCa 7) | [3][4] |
| 0.58 ± 0.05 µM (for Ca2+ sensitivity shift with 5 mM caffeine) | RyR2 | Quasi-cell-like cytosolic solution | [5] | ||
| 0.20 ± 0.02 µM (for Ca2+ sensitivity shift with 10 mM caffeine) | RyR2 | Quasi-cell-like cytosolic solution | [5] | ||
| IC50 | 10 nM | Not applicable (sensitizer) | Skeletal Muscle RyR1 | Ca2+ release from sarcoplasmic reticulum | [6] |
| 2.8 nM | Not applicable (sensitizer) | Cardiac Muscle RyR2 | Ca2+ release from sarcoplasmic reticulum | [6] | |
| pCa 7.1 (for dissociation from high-affinity site) | Not applicable | RyR2 | [3H]ryanodine binding assay | [4] | |
| Concentration for Sub-conductance State | Nanomolar to <10 µM | Not applicable | RyR1, RyR2 | Single-channel recordings | [1][7] |
| Concentration for Inhibition | >100 µM | Not applicable | RyR1, RyR2 | Single-channel recordings | [1] |
Mechanism of Action
Ryanodine: A Biphasic Modulator
Ryanodine's interaction with RyRs is complex and highly dependent on its concentration. At low, nanomolar to low micromolar concentrations, ryanodine binds to the open state of the RyR channel, locking it into a stable, long-lasting sub-conductance state.[1] This "half-open" state leads to a persistent, slow leak of calcium from the sarcoplasmic/endoplasmic reticulum, which can eventually lead to store depletion. At higher concentrations (typically >100 µM), ryanodine acts as a full inhibitor, preventing channel opening.[1]
Caffeine: A Sensitizer of Calcium-Induced Calcium Release
Caffeine, a methylxanthine, enhances the activity of RyRs by increasing their sensitivity to activating ligands, most notably calcium ions. A key aspect of caffeine's mechanism is its ability to lower the threshold for luminal calcium to activate the channel.[2] This means that at a given concentration of calcium within the sarcoplasmic reticulum, the presence of caffeine makes it more likely that the RyR channel will open and release calcium into the cytosol. This sensitizing effect is responsible for the characteristic caffeine-induced calcium waves and oscillations observed in many cell types. Unlike ryanodine, even at high concentrations, caffeine does not lock the channel in an open state but rather increases its open probability in response to calcium.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by ryanodine and caffeine and a typical experimental workflow for studying their effects.
Caption: Signaling pathway of ryanodine and caffeine action on RyRs.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single ryanodine receptor channel basis of caffeine's action on Ca2+ sparks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ryanodine sensitizes the cardiac Ca(2+) release channel (ryanodine receptor isoform 2) to Ca(2+) activation and dissociates as the channel is closed by Ca(2+) depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single Ryanodine Receptor Channel Basis of Caffeine's Action on Ca2+ Sparks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. ahajournals.org [ahajournals.org]
A Comparative Analysis of Ryanodine Receptor (RyR) Isoform Sensitivity to Ryanodine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the three main isoforms of the ryanodine (B192298) receptor—RyR1, RyR2, and RyR3—with a specific focus on their sensitivity to the plant alkaloid, ryanodine. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological and experimental pathways to support research and drug development efforts targeting these critical intracellular calcium channels.
Executive Summary
Ryanodine receptors are essential for regulating intracellular calcium concentration, a process fundamental to numerous physiological functions, most notably muscle contraction and neuronal signaling.[1][2] The three mammalian isoforms, RyR1, RyR2, and RyR3, exhibit distinct tissue expression patterns and functional characteristics.[1][2] While all three isoforms bind ryanodine with high affinity, their sensitivities can differ, influencing their physiological and pathological responses.[3] Ryanodine exerts a biphasic effect on RyR channels: at nanomolar to low micromolar concentrations, it locks the channel in a long-lasting sub-conductance state, effectively activating calcium release.[2] At higher micromolar concentrations, it leads to channel inhibition.[2][3] Understanding the isoform-specific responses to ryanodine is crucial for the development of targeted therapeutics for conditions such as malignant hyperthermia (RyR1-related), catecholaminergic polymorphic ventricular tachycardia (RyR2-related), and potentially other neurological and muscular disorders.[1]
Comparative Sensitivity of RyR Isoforms to Ryanodine
The sensitivity of RyR isoforms to ryanodine is typically characterized by determining the dissociation constant (Kd) for radiolabeled ryanodine binding, as well as the effective concentrations for activation (EC50) and inhibition (IC50). While comprehensive side-by-side comparisons under identical experimental conditions are limited in the literature, the following table synthesizes available data to provide a comparative overview.
| Parameter | RyR1 | RyR2 | RyR3 | Source |
| Tissue Distribution | Predominantly skeletal muscle.[1] | Predominantly cardiac muscle, also present in the brain.[1] | Widely expressed, including in the brain, diaphragm, and smooth muscle.[1][4] | |
| Ryanodine Binding Affinity (Kd) | High affinity, in the low nanomolar range (e.g., ~1.52 nM). | High affinity, in the low nanomolar range (e.g., ~1.52 nM).[5] | High affinity, though quantitative data is less prevalent. | [5] |
| Ryanodine-induced Activation | Occurs at nanomolar to low micromolar concentrations, inducing a sub-conductance state. | Similar to RyR1, activated at nanomolar to low micromolar concentrations. | Sensitive to ryanodine-induced activation. | [3] |
| Ryanodine-induced Inhibition | Occurs at high micromolar concentrations (e.g., >10 µM).[3] | Inhibition observed at high micromolar concentrations. | Inhibition observed at high micromolar concentrations. | [3] |
| Caffeine Sensitivity | Less sensitive than RyR2 and RyR3.[3] | More sensitive than RyR1.[3] | More sensitive than RyR1.[3] | |
| Ca2+ Sensitivity | Activated by micromolar Ca2+ and inhibited by millimolar Ca2+.[2][6] | Activated to a greater extent by cytosolic Ca2+ than RyR1 and requires higher Ca2+ for inhibition.[6][7] | Less sensitive to Ca2+-dependent inactivation than RyR1 and RyR2.[3][4] |
Signaling Pathways of RyR Isoforms
The regulation of RyR channels is complex, involving interactions with various proteins and signaling molecules. The following diagrams illustrate the distinct signaling pathways for each isoform.
Experimental Protocols
Accurate assessment of RyR sensitivity to ryanodine relies on robust experimental methodologies. The two primary techniques are [3H]ryanodine binding assays and single-channel recordings.
[3H]Ryanodine Binding Assay
This assay quantifies the binding of radiolabeled ryanodine to RyR channels, providing a measure of channel activity as ryanodine preferentially binds to the open state.
Methodology:
-
Preparation of Microsomes:
-
Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from tissues or cell lines expressing the RyR isoform of interest.
-
Homogenize the tissue or cells in a buffered solution containing protease inhibitors.
-
Perform differential centrifugation to enrich for the microsomal fraction.
-
Determine the protein concentration of the microsomal preparation.
-
-
Binding Reaction:
-
Incubate a defined amount of microsomal protein with varying concentrations of [3H]ryanodine in a binding buffer.
-
The binding buffer typically contains KCl, HEPES, and specific concentrations of Ca2+ and other modulators (e.g., ATP, caffeine) to achieve desired channel activation states.
-
To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of unlabeled ryanodine.
-
-
Incubation and Filtration:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free [3H]ryanodine.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Single-Channel Recording
This electrophysiological technique allows for the direct observation of the opening and closing of individual RyR channels, providing detailed information about their conductance and gating properties in response to ryanodine.
Methodology:
-
Bilayer Formation:
-
Form an artificial planar lipid bilayer across a small aperture separating two chambers (cis and trans).
-
The cis chamber represents the cytosolic side, and the trans chamber represents the luminal (SR/ER) side.
-
-
Vesicle Fusion:
-
Add SR/ER vesicles containing the RyR isoform of interest to the cis chamber.
-
The vesicles will fuse with the bilayer, incorporating the RyR channels.
-
-
Recording:
-
Apply a voltage across the bilayer and record the ionic current flowing through the incorporated channel using sensitive amplifiers.
-
The recording solution in the cis and trans chambers contains specific ions (e.g., K+ or Ca2+) and modulators.
-
-
Data Acquisition and Analysis:
-
Record the channel activity before and after the addition of ryanodine to the cis chamber.
-
Analyze the recordings to determine changes in channel open probability (Po), mean open time, and single-channel conductance.
-
The characteristic effect of low concentrations of ryanodine is the appearance of a stable sub-conductance state with a high open probability.
-
Conclusion
The three isoforms of the ryanodine receptor, while sharing a high affinity for ryanodine, exhibit distinct sensitivities and regulatory mechanisms. RyR1's function is tightly coupled to mechanical activation in skeletal muscle, while RyR2 is the primary mediator of calcium-induced calcium release in the heart. RyR3 appears to play a more modulatory role in various tissues. These differences are critical for their specific physiological roles and have significant implications for the development of isoform-selective drugs. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced pharmacology of these essential calcium channels.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Ryanodine Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional properties of the ryanodine receptor type 3 (RyR3) Ca2+ release channel | The EMBO Journal [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. The structural basis of ryanodine receptor ion channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Ryanodine and IP3 Receptors: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the interaction of ryanodine (B192298) with its primary target, the ryanodine receptor (RyR), and its potential cross-reactivity with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). While both are crucial intracellular calcium release channels, evidence strongly indicates that ryanodine exhibits a high degree of selectivity for RyRs, with its effects on IP3R-mediated signaling being indirect.
Executive Summary
Ryanodine is a plant alkaloid widely used as a specific pharmacological tool to study the function of ryanodine receptors. Experimental data overwhelmingly supports the high selectivity of ryanodine for RyRs. Direct binding of ryanodine to IP3 receptors is not observed, and any reported inhibitory effects of ryanodine on IP3-mediated calcium release are attributed to the depletion of shared intracellular calcium stores. This guide will delve into the structural and functional distinctions between these two receptor families, present the available data on ryanodine's activity, and provide detailed experimental protocols for assessing these interactions.
Structural and Functional Overview: RyR vs. IP3R
Ryanodine receptors and IP3 receptors are large, tetrameric ion channels located on the membrane of the endoplasmic and sarcoplasmic reticulum (ER/SR), responsible for the release of stored calcium into the cytosol.[1] Despite their similar overall function, they are distinct protein families with different primary activators and regulatory mechanisms.[1]
| Feature | Ryanodine Receptor (RyR) | Inositol 1,4,5-Trisphosphate Receptor (IP3R) |
| Primary Activator | Cytosolic Ca²⁺ (Calcium-Induced Calcium Release - CICR), Mechanical coupling to Dihydropyridine Receptors (in skeletal muscle) | Inositol 1,4,5-trisphosphate (IP3) and Cytosolic Ca²⁺ |
| Pharmacological Modulator | Ryanodine, Caffeine, Dantrolene | Heparin, 2-APB, Xestospongin C |
| Structure | Homotetramer, ~560 kDa per subunit | Homotetramer, ~313 kDa per subunit |
| Cellular Distribution | Abundant in excitable cells (muscle, neurons) | Ubiquitously expressed in various cell types |
Quantitative Comparison of Ryanodine Activity
The selectivity of ryanodine is evident from the stark difference in its binding affinity and functional effects on RyRs versus IP3Rs.
| Receptor Target | Parameter | Value | Species/Tissue Context |
| Ryanodine Receptor (RyR) | Kd ([³H]-ryanodine binding) | Nanomolar (nM) range | Skeletal and Cardiac Muscle |
| Functional Effect | Modulates channel opening (low concentrations activate, high concentrations inhibit) | Various excitable cells | |
| IP3 Receptor (IP3R) | Binding Affinity (Kd, Ki) | No direct binding reported in the literature | Not applicable |
| Functional Effect | Indirect inhibition of Ca²⁺ release | Observed in cells co-expressing RyRs and IP3Rs |
Note: The absence of reported binding affinity data for ryanodine on IP3Rs is a strong indicator of its selectivity. The primary literature focuses on ryanodine's potent and specific interaction with RyRs.
Mechanism of Indirect Interaction
The apparent "cross-reactivity" of ryanodine with IP3R-mediated signaling is not due to a direct interaction with the IP3R channel itself. Instead, it is a consequence of the functional relationship between RyRs and IP3Rs and their shared reliance on the same intracellular calcium store.[2]
The process can be summarized as follows:
-
Ryanodine binds to RyRs, locking them in a sub-conductance open state.
-
This leads to a slow but sustained leak of Ca²⁺ from the ER/SR.
-
The overall Ca²⁺ concentration within the ER/SR is depleted.
-
When IP3 is subsequently introduced to activate IP3Rs, the driving force for Ca²⁺ release is significantly diminished due to the depleted stores, resulting in an attenuated or abolished IP3-mediated Ca²⁺ signal.[2]
Indirect Inhibition of IP3R Signaling by Ryanodine
Experimental Protocols
To experimentally verify the selectivity of ryanodine and investigate its indirect effects, the following key assays are employed.
[³H]-Ryanodine Binding Assay
This assay directly measures the binding of radiolabeled ryanodine to its receptor, providing quantitative data on affinity (Kd) and the number of binding sites (Bmax).
Objective: To quantify the binding of ryanodine to membrane preparations containing RyRs.
Methodology:
-
Membrane Preparation: Isolate microsomes rich in RyRs from tissues like skeletal or cardiac muscle.
-
Incubation: Incubate the membrane preparation with varying concentrations of [³H]-ryanodine in a suitable buffer. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled ryanodine.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax.
[³H]-Ryanodine Binding Assay Workflow
Functional Calcium Release Assays
These assays measure changes in intracellular calcium concentration in response to receptor activation, providing functional evidence of channel activity.
Objective: To visualize and quantify changes in cytosolic Ca²⁺ concentration in living cells following the application of IP3-generating agonists, with and without pre-treatment with ryanodine.
Methodology:
-
Cell Culture: Culture cells known to express both RyRs and IP3Rs on glass coverslips.
-
Dye Loading: Load the cells with the ratiometric calcium indicator Fura-2 AM.
-
Experimental Setup: Mount the coverslip on a fluorescence microscope equipped with a system for alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Treatment: Perfuse the cells with a buffer. Establish a baseline fluorescence ratio. Pre-treat a subset of cells with ryanodine.
-
Stimulation: Apply an IP3-generating agonist (e.g., ATP, carbachol) to both ryanodine-treated and untreated cells.
-
Data Acquisition and Analysis: Record the fluorescence ratio (340/380 nm) over time. An increase in this ratio corresponds to an increase in intracellular Ca²⁺. Compare the magnitude and kinetics of the Ca²⁺ response between the different treatment groups.
Objective: To quantify the production of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of IP3R pathway activation.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate.
-
Pre-incubation: Treat cells with a buffer containing LiCl, which inhibits the degradation of IP1. For the experimental group, include ryanodine in this pre-incubation step.
-
Stimulation: Add an agonist that stimulates the IP3 pathway and incubate.
-
Lysis and Detection: Lyse the cells and detect the accumulated IP1 using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.[3][4][5][6][7]
-
Data Analysis: Generate a standard curve and quantify the amount of IP1 in each sample. Compare the IP1 levels between control, agonist-stimulated, and ryanodine-pre-treated agonist-stimulated cells.
Conclusion
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. IP3-mediated Ca2+ increases do not involve the ryanodine receptor, but ryanodine receptor antagonists reduce IP3-mediated Ca2+ increases in guinea-pig colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IP accumulation assay [bio-protocol.org]
- 4. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 7. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Activity of Synthetic Ryanodol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of various synthetic ryanodol analogs on the ryanodine (B192298) receptor (RyR), a critical intracellular calcium release channel. The information presented is supported by experimental data from peer-reviewed literature, offering insights into structure-activity relationships and providing detailed experimental protocols for key assays used in the field.
Quantitative Comparison of this compound Analog Activity
The following table summarizes the effects of several synthetic this compound analogs on the conductance of the cardiac ryanodine receptor (RyR2). The data is derived from single-channel electrophysiology experiments and illustrates how modifications to the ryanodine scaffold can significantly alter the channel's properties.
| Analog | Modified Conductance (% of Control) | Agonist/Antagonist Profile | Key Structural Features |
| Ryanodine | 56.8 ± 0.5%[1] | Partial Agonist[2] | Pyrrole-2-carboxylate at C3 |
| This compound | 69.4 ± 0.6%[1] | Partial Agonist[2] | Lacks pyrrole-2-carboxylate at C3 |
| Pyridyl Ryanodine | Not specified | Full Agonist[2] | Pyridyl group instead of pyrrole |
| Ester A Ryanodine | 61.5 ± 1.4%[1] | Not specified | Ester modification |
| 9,21-dehydroryanodine | 58.3 ± 0.3%[1] | Not specified | Dehydration at C9 and C21 |
| 9,21-epoxyryanodine | 56.8 ± 0.8%[1] | Not specified | Epoxide between C9 and C21 |
| 9-hydroxy-21-azidoryanodine | 56.3 ± 0.4%[1] | Not specified | Hydroxyl and azido (B1232118) modifications |
| 10-pyrrolethis compound | 52.2 ± 1.0%[1] | Not specified | Pyrrole modification at C10 |
| 3-epiryanodine | 42.9 ± 0.7%[1] | Not specified | Epimerization at C3 |
| CBZ glycyl ryanodine | 29.4 ± 1.0%[1] | Not specified | Glycyl ester with CBZ protection |
| 21-p-nitrobenzoyl-amino-9-hydroxyryanodine | 26.1 ± 0.5%[1] | Not specified | Complex ester and amino modifications |
| β-alanyl ryanodine | 14.3 ± 0.5%[1] | Not specified | β-alanine ester |
| Guanidino-propionyl ryanodine | 5.8 ± 0.1%[1] | Not specified | Guanidino-propionyl ester |
| 21-amino-9α-hydroxy-ryanodine | Not specified | Reversible Modulator[3] | Amino and hydroxyl modifications |
Understanding Ryanodine Receptor Signaling
The ryanodine receptor is a key player in excitation-contraction coupling in muscle cells and calcium signaling in various cell types. The following diagram illustrates the central role of the RyR in releasing calcium from the sarcoplasmic reticulum (SR), a process that can be modulated by synthetic this compound analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of synthetic this compound analogs.
[³H]-Ryanodine Binding Assay
This assay quantitatively determines the activity of the RyR channel by measuring the binding of radiolabeled ryanodine, which preferentially binds to the open state of the channel.[4]
Materials:
-
Microsomes from muscle tissues or cells expressing RyRs.[4]
-
[³H]-ryanodine.
-
Binding buffer (e.g., 20 mM imidazole, pH 7.2, 0.25 M KCl, protease inhibitors).
-
Solutions with varying Ca²⁺ concentrations (e.g., 30 nM to 10 mM).[4]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Isolate microsomes from the tissue or cell line of interest.[4]
-
Incubate the microsomes with [³H]-ryanodine in the binding buffer.
-
Add the synthetic this compound analog to be tested at various concentrations.
-
Vary the Ca²⁺ concentration in the incubation medium to assess Ca²⁺-dependent binding.[4]
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free [³H]-ryanodine.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine).
Single-Channel Electrophysiology (Planar Lipid Bilayer)
This technique allows for the direct observation of the opening and closing of a single RyR channel and the effect of analogs on its conductance and gating kinetics.
Materials:
-
Purified RyR protein.
-
Planar lipid bilayer apparatus.
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine).
-
Symmetrical recording solution (e.g., 210 mM K⁺).[1]
-
Data acquisition system and analysis software.
Procedure:
-
Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).
-
Incorporate purified RyR channels into the bilayer from a microsomal vesicle preparation added to the cis chamber. The cis chamber represents the cytosolic side of the channel.
-
Apply a holding potential across the bilayer using electrodes.
-
Record the single-channel currents under control conditions.
-
Add the synthetic this compound analog to the cis chamber at the desired concentration.[1]
-
Record the changes in channel activity, including open probability, mean open and closed times, and the conductance of the modified state.
Calcium Spark Imaging in Cardiomyocytes
This method visualizes localized calcium release events ("sparks") from the SR via RyRs in intact or permeabilized cells, providing a measure of RyR activity in a more physiological context.[5][6]
Materials:
-
Isolated cardiomyocytes.[5]
-
Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]
-
For permeabilized cells: a solution to load the cell with Ca²⁺.[5]
Procedure:
-
Isolate cardiomyocytes from heart tissue.
-
Load the cells with a Ca²⁺-sensitive fluorescent dye.
-
For intact cells: Stimulate the cardiomyocytes (e.g., via voltage clamp) to a steady state, then stop stimulation and record spontaneous Ca²⁺ sparks.[5]
-
For permeabilized cells: Permeabilize the cell membrane and bathe the cells in a solution that loads the SR with Ca²⁺ to elicit spontaneous sparks.[5]
-
Acquire images using a laser scanning confocal microscope in line-scan mode.
-
Analyze the images to quantify spark frequency, amplitude, duration, and spatial spread.
Experimental Workflow for Analog Comparison
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound analogs.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Structure-function relationships among ryanodine derivatives. Pyridyl ryanodine definitively separates activation potency from high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of a reversible ryanoid (21-amino-9alpha-hydroxy-ryanodine) with single sheep cardiac ryanodine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Calcium Signaling: A Comparative Guide to Ryanodine as a Tool for Studying Specific RyR Isoforms
For researchers, scientists, and drug development professionals, the precise modulation of intracellular calcium (Ca²⁺) signaling is paramount. Ryanodine (B192298) receptors (RyRs), a family of intracellular Ca²⁺ release channels, are central players in this intricate dance. The plant alkaloid ryanodine has long been a cornerstone tool for probing RyR function. However, its utility in dissecting the specific roles of the three major RyR isoforms (RyR1, RyR2, and RyR3) requires careful validation. This guide provides an objective comparison of ryanodine's performance against other pharmacological agents, supported by experimental data, to elucidate its strengths and limitations in isoform-specific research.
Ryanodine exhibits a complex, concentration-dependent effect on all three RyR isoforms, acting as an agonist at nanomolar concentrations and an antagonist at micromolar concentrations. While it binds with high affinity to all isoforms, subtle differences in its effects, alongside the actions of other compounds, can be exploited to infer isoform-specific functions.
Quantitative Comparison of Ryanodine and Alternative RyR Modulators
The following tables summarize the quantitative data on the interaction of ryanodine and other key pharmacological tools with the three RyR isoforms. It is important to note that absolute values can vary between studies due to differing experimental conditions.
Table 1: Ryanodine Interaction with RyR Isoforms
| Isoform | Binding Affinity (Kd) | Activation Concentration | Inhibition Concentration |
| RyR1 | High (not specified) | Nanomolar to low micromolar | >10 µM |
| RyR2 | ~1.52 nM[1] | Nanomolar to low micromolar | >100 µM[2] |
| RyR3 | High (not specified) | Nanomolar to low micromolar | >10 µM |
Table 2: Comparative Efficacy of Alternative RyR Modulators
| Compound | RyR1 | RyR2 | RyR3 |
| Caffeine (Agonist) | Threshold: 0.125-0.250 mM[3] | EC₅₀: 0.19 mM[4] | Threshold: 0.0625-0.1250 mM[3] |
| Dantrolene (B1669809) (Inhibitor) | IC₅₀: ~1.0 µM; Ki: ~150 nM | No significant inhibition under basal conditions[5][6] | Inhibited, similar to RyR1[7] |
| Imperatoxin A (Agonist) | ED₅₀: ~10 nM | Negligible effect[8] | Activated[9] |
Deciphering RyR Function: Key Experimental Protocols
The quantitative data presented above are derived from sophisticated experimental techniques. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
[³H]Ryanodine Binding Assay
This assay is a cornerstone for studying RyR channel activity, as radiolabeled ryanodine preferentially binds to the open state of the channel.
Objective: To quantify the binding of [³H]ryanodine to RyR isoforms and to assess the effect of pharmacological agents on channel opening.
Methodology:
-
Preparation of Microsomes: Sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes rich in RyR isoforms are isolated from tissue homogenates (e.g., skeletal muscle for RyR1, cardiac muscle for RyR2) or from cell lines overexpressing a specific isoform.
-
Incubation: The microsomes are incubated with a low concentration of [³H]ryanodine in a binding buffer containing specific concentrations of Ca²⁺ and other modulators (e.g., ATP, caffeine, Mg²⁺). To test the effect of a compound, it is added at varying concentrations.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the microsomes with bound [³H]ryanodine, while the unbound [³H]ryanodine passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ryanodine) from the total binding. Binding affinity (Kd) and the maximal number of binding sites (Bmax) are determined by Scatchard analysis. For inhibitory compounds, the IC₅₀ value is calculated.
Single-Channel Recordings (Planar Lipid Bilayer)
This electrophysiological technique allows for the direct observation of the opening and closing of individual RyR channels.
Objective: To characterize the biophysical properties of single RyR channels and the effects of modulators on their gating behavior.
Methodology:
-
Bilayer Formation: An artificial planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking a cell membrane.
-
Vesicle Fusion: SR/ER vesicles containing RyRs are added to the cis chamber (representing the cytoplasm). The vesicles fuse with the bilayer, incorporating the RyR channels.
-
Electrophysiological Recording: A voltage is clamped across the bilayer, and the ionic current flowing through the single RyR channel is measured with a highly sensitive amplifier. The cis chamber contains solutions mimicking the cytoplasm (with controlled Ca²⁺, ATP, and Mg²⁺ concentrations), while the trans chamber mimics the SR/ER lumen.
-
Pharmacological Modulation: Ryanodine or other test compounds are added to the cis chamber to observe their effects on channel open probability, conductance, and open/closed lifetimes.
-
Data Analysis: The recorded current traces are analyzed to determine single-channel characteristics. The effect of a modulator is quantified by comparing these parameters before and after its application.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion: A Powerful, Albeit Non-Specific, Tool
Ryanodine remains an indispensable tool in the study of ryanodine receptors due to its high affinity and potent modulatory effects. However, its lack of significant isoform selectivity means that it cannot be used in isolation to definitively attribute a physiological function to a specific RyR isoform.
The most effective approach for validating the role of a particular RyR isoform involves a comparative strategy. By contrasting the effects of the pan-RyR modulator ryanodine with more isoform-selective agents such as dantrolene and imperatoxin A, researchers can dissect the contribution of each RyR subtype to cellular Ca²⁺ signaling. The quantitative data and experimental protocols provided in this guide offer a framework for the rational design and interpretation of such experiments, ultimately paving the way for a deeper understanding of RyR-mediated physiology and pathophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Peptide probe of ryanodine receptor function. Imperatoxin A, a peptide from the venom of the scorpion Pandinus imperator, selectively activates skeletal-type ryanodine receptor isoforms. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Imperatoxin A (IpTx(a)) from Pandinus imperator stimulates [(3)H]ryanodine binding to RyR3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ryanodine Receptor Modulators: Ryanodine vs. 4-chloro-m-cresol
Introduction
Ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium ion (Ca²⁺) release from the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2][3] This process is fundamental to numerous physiological functions, most notably excitation-contraction (E-C) coupling in skeletal and cardiac muscles.[1][4] Given their central role, RyRs are significant targets for pharmacological modulation in both basic research and drug development. Among the myriad of available modulators, the plant alkaloid Ryanodine and the synthetic compound 4-chloro-m-cresol (4-CmC) are extensively used, yet they exhibit distinct mechanisms of action and experimental considerations. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the appropriate modulator for their studies.
Mechanism of Action and Isoform Specificity
Ryanodine: Ryanodine, the namesake of the receptor, is a plant alkaloid that serves as an invaluable tool for studying RyR function.[2] Its effect is complex and highly dependent on concentration.
-
At low (nanomolar) concentrations, ryanodine locks the RyR channel into a stable, long-lived sub-conductance or "half-open" state.[1][2] This leads to a slow depletion of Ca²⁺ from the SR/ER stores.
-
At high (micromolar, >100 µM) concentrations, ryanodine acts as a full inhibitor, locking the channel in a closed state.[1][2]
-
Use-Dependence: The binding of ryanodine to the receptor is "use-dependent," meaning it has a much higher affinity for the open state of the channel.[1][2] This property makes radiolabeled ryanodine ([³H]ryanodine) an excellent probe for quantifying RyR channel activity.[5][6]
4-chloro-m-cresol (4-CmC): 4-chloro-m-cresol is a potent, direct agonist of the ryanodine receptor.[2][7][8][9] Unlike ryanodine's dual effects, 4-CmC primarily functions to activate the channel, inducing Ca²⁺ release.[7][9]
-
Activation: It directly activates RyR channels, causing a rapid increase in myoplasmic free Ca²⁺.[7][9]
-
Isoform Sensitivity: 4-CmC displays some isoform preference, being more effective at activating RyR1 and RyR2 than RyR3.[10]
-
Off-Target Effects: A critical consideration when using 4-CmC is its potential for off-target effects. At concentrations of 1 mM and higher, 4-CmC has been shown to inhibit the Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[10][11] This inhibition can lead to an increase in cytosolic Ca²⁺ that is independent of RyR activation, potentially confounding experimental results.[10][11]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for Ryanodine and 4-chloro-m-cresol, providing a clear comparison of their effects on different RyR isoforms and potential off-targets.
| Parameter | Ryanodine | 4-chloro-m-cresol (4-CmC) |
| Target(s) | Ryanodine Receptors (RyR1, RyR2, RyR3)[1][2] | Ryanodine Receptors (RyR1, RyR2, RyR3), SERCA pump[10][11] |
| Primary Action | Biphasic: Locks channel in sub-conductance state (low conc.) or inhibits channel (high conc.)[1][2] | Direct agonist/activator[2][7][9] |
| Effective Concentration | Activation (sub-conductance): Nanomolar range (<10 µM)[1][2] Inhibition: Micromolar range (>100 µM)[1][2] | RyR1 Activation (EC₅₀): ~0.2 mM[10] RyR2 Activation (EC₅₀): ~0.4 mM[10] RyR3 Activation (EC₅₀): ~1.5 mM[10] |
| Binding Affinity (Kd) | High affinity, e.g., ~1.52 nM for RyR2[12] | Lower affinity than ryanodine. |
| Off-Target Effects | Generally considered highly specific to RyRs. | SERCA Inhibition (IC₅₀): ~2-3 mM[10][11] |
| Key Experimental Use | Probing channel state, quantifying open channels via [³H]ryanodine binding.[5] | Inducing rapid, reversible Ca²⁺ release for functional studies.[7] |
Signaling Pathway and Modulator Action
The following diagram illustrates the central role of the Ryanodine Receptor in excitation-contraction coupling and the points of intervention for Ryanodine and 4-CmC.
Caption: RyR signaling pathway in muscle and points of modulator action.
Experimental Protocols
Detailed and standardized methodologies are critical for obtaining reliable and reproducible data. Below are protocols for key experiments used to characterize RyR modulators.
[³H]-Ryanodine Binding Assay
This assay quantitatively measures RyR channel activity by exploiting the high-affinity binding of [³H]-ryanodine to the open state of the channel.[5]
Objective: To determine the effect of a compound on the open probability of the RyR channel.
Materials:
-
Microsomes isolated from cells or tissues expressing the RyR of interest (e.g., HEK293 cells, rabbit skeletal muscle).[13]
-
Binding Buffer: e.g., 20 mM HEPES, 150 mM KCl, 10 µM CaCl₂, pH 7.4.
-
[³H]-Ryanodine (radioligand).
-
Test compounds (e.g., Ryanodine, 4-CmC).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Microsome Preparation: Isolate SR/ER microsomes from homogenized tissue or cultured cells via differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer.[13]
-
Binding Reaction: In a microcentrifuge tube, combine microsomes (typically 50-100 µg of protein), a fixed concentration of [³H]-Ryanodine (e.g., 2-10 nM), and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the mixture at 37°C for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free [³H]-ryanodine. Wash the filters quickly with ice-cold wash buffer to reduce non-specific binding.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ryanodine (e.g., 10 µM). Specific binding is calculated by subtracting non-specific from total binding. Data are often plotted as a function of compound concentration to determine EC₅₀ or IC₅₀ values.
Intracellular Calcium Measurement Assay
This method uses fluorescent indicators to monitor changes in cytosolic Ca²⁺ concentration in intact or permeabilized cells in response to RyR modulators.
Objective: To measure the Ca²⁺ release from SR/ER stores triggered by RyR modulators.
Materials:
-
Cultured cells expressing the RyR of interest.
-
Fluorescent Ca²⁺ indicator: Chemical dyes (e.g., Fura-2 AM, Indo-1 AM) or genetically encoded indicators (e.g., R-CEPIA1er for ER calcium).[13]
-
Physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds.
-
Fluorescence microscope or plate reader.
Methodology:
-
Cell Plating: Seed cells onto glass-bottom dishes or microplates suitable for fluorescence imaging.
-
Indicator Loading: For chemical dyes, incubate cells with the AM ester form of the dye (e.g., 1-5 µM Fura-2 AM) in salt solution for 30-60 minutes at room temperature or 37°C, allowing the dye to enter the cells and be cleaved into its active form. For genetically encoded indicators, cells must be transfected or transduced to express the sensor.[13]
-
Washing: Gently wash the cells with fresh salt solution to remove extracellular dye.
-
Baseline Measurement: Mount the dish on the microscope or place the plate in the reader. Record the baseline fluorescence for a short period.
-
Compound Addition: Add the test compound (e.g., 4-CmC) at the desired concentration and continue recording the fluorescence signal. Changes in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) correspond to changes in intracellular [Ca²⁺].
-
Data Analysis: Quantify the change in fluorescence from baseline to the peak response. Dose-response curves can be generated to determine the potency of the modulator. To confirm the involvement of SR/ER stores, experiments can be repeated in a Ca²⁺-free external solution.
Summary and Recommendations
Ryanodine and 4-chloro-m-cresol are both powerful tools for investigating the function of ryanodine receptors, but their distinct properties dictate their optimal applications.
-
Ryanodine is the modulator of choice for biochemical studies aiming to quantify channel states. Its high affinity and use-dependent binding make [³H]-ryanodine the gold standard for binding assays.[5][12] Its biphasic concentration-dependent effects, however, require careful dose selection and interpretation in functional assays.
-
4-chloro-m-cresol (4-CmC) is a potent and reversible activator, making it highly suitable for functional studies that require rapid induction of Ca²⁺ release, such as in calcium imaging or muscle contracture experiments.[7][9] Researchers must remain vigilant about its off-target inhibition of the SERCA pump, especially at concentrations approaching 1 mM.[10][11] It is advisable to use the lowest effective concentration and, where possible, to employ control experiments to account for any SERCA-related effects. A structural isomer, 4-chloro-o-cresol (4-CoC), has been suggested as a more selective alternative with less impact on SERCA activity.[14][15]
Ultimately, the choice between Ryanodine and 4-CmC depends on the specific experimental question. A thorough understanding of their respective mechanisms, potencies, and potential pitfalls is essential for designing rigorous experiments and accurately interpreting the resulting data.
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Ryanodine Receptor Ion Channels Through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structural basis of ryanodine receptor ion channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of ryanodine receptor agonist 4-chloro-m-cresol on myoplasmic free Ca2+ concentration and force of contraction in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a key determinant of ryanodine receptor type 1 required for activation by 4-chloro-m-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca2+ pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchmap.jp [researchmap.jp]
- 14. 4-chloro-orto-cresol activates ryanodine receptor more selectively and potently than 4-chloro-meta-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Ryanodine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium signaling in various cell types, including muscle and nerve cells.[1][2] Their dysfunction is implicated in a range of disorders, making them a significant target for therapeutic intervention.[3][2][4] This guide provides an objective comparison of the efficacy of different RyR antagonists, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies and to inform drug development efforts.
Overview of Ryanodine Receptor Antagonists
Several compounds are known to antagonize RyR function through various mechanisms. This guide will focus on a selection of well-characterized antagonists: Dantrolene (B1669809), its analog Azumolene, the local anesthetics Tetracaine (B1683103) and Procaine, and the inorganic dye Ruthenium Red.
Comparative Efficacy and Isoform Selectivity
The efficacy of RyR antagonists is often quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki), with lower values indicating higher potency. Furthermore, the selectivity of these antagonists for the three main RyR isoforms (RyR1, RyR2, and RyR3) is a critical factor in their application.[3]
| Antagonist | Target RyR Isoform(s) | Potency (IC50 / Ki) | Key Findings & Citations |
| Dantrolene | RyR1, RyR3 | Ki ≈ 150 nM for RyR1 | A skeletal muscle relaxant that acts directly on RyR1 and RyR3 to inhibit calcium release.[5][6][7][8] It shows little to no effect on the cardiac RyR2 isoform.[5][7] Its inhibition of RyR1 is dependent on calmodulin and Ca2+.[7] |
| Azumolene | RyR1 | IC50 ≈ 20 µM for inhibiting [3H]PN200-110 binding (indirect measure) | An analog of dantrolene with higher water solubility.[6] It is an equipotent dantrolene analog that inhibits a component of store-operated calcium entry coupled to RyR1.[9] |
| Tetracaine | RyR1, RyR2 | K50 ≈ 180 µM for RyR1; IC50 for RyR2 inhibition has complex dependencies | A local anesthetic that blocks RyR channels.[10][11] It inhibits RyR1 by decreasing the open probability of the channel.[11] For RyR2, it exhibits complex inhibition mechanisms with differing potencies depending on the channel state.[10] |
| Procaine | RyR1, RyR2 | CI50 > 1 mM for inhibiting ryanodine binding | A local anesthetic that inhibits caffeine-induced calcium release, suggesting it acts on RyRs.[12][13][14] It is a known inhibitor of Ca2+-induced Ca2+ release (CICR).[13][15] |
| Ruthenium Red | Non-selective (RyR1, RyR2, RyR3) | Kd ≈ 0.22 - 0.62 µM for RyR1 | A potent, non-selective inhibitor of RyR channels.[16][17][18] It blocks the channel pore and its effect is voltage-dependent.[16] |
Signaling Pathway of Ryanodine Receptor-Mediated Calcium Release
Ryanodine receptors are integral to the process of excitation-contraction coupling in muscle cells and play a vital role in calcium signaling in other cell types. The following diagram illustrates the general signaling pathway.
Caption: General signaling pathway of ryanodine receptor-mediated calcium release.
Experimental Protocols
The following are summaries of key experimental methodologies used to assess the efficacy of RyR antagonists.
[3H]Ryanodine Binding Assay
This assay is a fundamental technique to study the interaction of compounds with the ryanodine receptor. It relies on the principle that [3H]ryanodine, a radiolabeled form of the potent RyR agonist ryanodine, binds with high affinity to the open state of the RyR channel.[5][7] Antagonists that inhibit RyR function will alter the binding of [3H]ryanodine.
Methodology:
-
Preparation of Microsomes: Sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) vesicles rich in RyRs are isolated from tissues (e.g., skeletal muscle, heart) through differential centrifugation.
-
Binding Reaction: The isolated vesicles are incubated with a low concentration of [3H]ryanodine in a buffer solution containing specific concentrations of Ca2+, ATP, and other modulators to promote channel opening.
-
Incubation with Antagonist: The binding reaction is performed in the presence of varying concentrations of the antagonist being tested.
-
Separation and Scintillation Counting: After incubation, the vesicle-bound [3H]ryanodine is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding. The inhibition curve is then plotted, and the IC50 or Ki value for the antagonist is determined.
Caption: Workflow for a [3H]ryanodine binding assay.
Single-Channel Electrophysiology (Planar Lipid Bilayer)
This powerful technique allows for the direct observation of the activity of a single RyR channel and how it is affected by antagonists.
Methodology:
-
Bilayer Formation: An artificial lipid bilayer is formed across a small aperture separating two aqueous chambers (cis and trans).
-
Channel Incorporation: Purified RyR proteins or SR/ER vesicles containing RyRs are added to one chamber (typically the cis chamber, representing the cytoplasm). The channels spontaneously incorporate into the lipid bilayer.
-
Recording: A voltage is applied across the bilayer, and the ionic current flowing through the single channel is measured using sensitive amplifiers. The opening and closing of the channel result in step-like changes in the current.
-
Perfusion of Antagonist: The antagonist is added to the cis or trans chamber to study its effects on the channel's open probability, conductance, and open/closed dwell times.
-
Data Analysis: The single-channel recordings are analyzed to determine parameters such as open probability (Po), mean open time, mean closed time, and single-channel conductance. The dose-dependent effects of the antagonist on these parameters are then used to characterize its inhibitory mechanism.
References
- 1. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 4. Targeting ryanodine receptors to treat human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin [jove.com]
- 9. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three independent mechanisms contribute to tetracaine inhibition of cardiac calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of tetracaine on sarcoplasmic calcium release in mammalian skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of local anesthetics on intracellular Ca2+ release from ryanodine-sensitive Ca2+ stores in gerbil hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frog α- and β-Ryanodine Receptors Provide Distinct Intracellular Ca2+ Signals in a Myogenic Cell Line | PLOS One [journals.plos.org]
- 14. Procaine effects on single sarcoplasmic reticulum Ca2+ release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Block by ruthenium red of the ryanodine-activated calcium release channel of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. physoc.org [physoc.org]
- 18. Effect of ruthenium red, a ryanodine receptor antagonist in experimental diabetes induced vascular endothelial dysfunction and associated dementia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Ryanodine Across Species
This guide provides a detailed comparison of the effects of the plant alkaloid ryanodine (B192298) on its target, the ryanodine receptor (RyR), across various species. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to facilitate further research and therapeutic development.
Ryanodine Receptor Isoforms and Their Distribution
Ryanodine receptors are massive intracellular calcium channels located on the sarcoplasmic/endoplasmic reticulum (SR/ER).[1] They are essential for processes like excitation-contraction coupling in muscle.[1][2] Mammals express three distinct isoforms (RyR1, RyR2, RyR3), while non-mammalian vertebrates typically have two, and many invertebrates possess only a single isoform.[2][3][4] This diversity in receptor subtypes and their tissue-specific expression underlies the varied effects of ryanodine across different species and cell types.
| Category | Isoform(s) | Primary Tissue Distribution | References |
| Mammals | RyR1 | Skeletal muscle, Purkinje cells of cerebellum | [1][4][5] |
| RyR2 | Cardiac muscle, Brain | [1][4][5] | |
| RyR3 | Brain (hippocampus, corpus striatum), Diaphragm, Smooth muscle | [1][4][5] | |
| Non-Mammalian Vertebrates | RyRα (RyR1 homolog) | Skeletal muscle | [1][4] |
| (e.g., birds, fish, amphibians) | RyRβ (RyR3 homolog) | Skeletal muscle | [1][4] |
| RyR2a / RyR2b (Zebrafish) | CNS / Cardiac tissue | [6] | |
| Invertebrates | Single isoform | Muscle, Neurons | [1][2][3] |
| (e.g., Drosophila, C. elegans) |
Mechanism of Action: A Dose-Dependent Effect
Ryanodine exhibits a complex, concentration-dependent effect on its receptors. This dual action is critical for interpreting experimental results.
-
Low Concentrations (nM range): Ryanodine locks the RyR channel into a stable, long-lasting sub-conductance (partially open) state. This leads to a slow "leak" of Ca2+ from the SR/ER, which can eventually deplete the calcium store.[1][3]
-
High Concentrations (μM range): At higher concentrations (>100 µM), ryanodine acts as a full inhibitor, locking the channel in a closed state and preventing Ca2+ release.[1][3][7]
The binding of ryanodine is also "use-dependent," meaning it preferentially binds to the RyR channel when it is in an open state.[1][8]
Quantitative Comparison of Ryanodine Effects
The affinity of ryanodine for its receptor (Kd) and its functional impact (EC50/IC50) can vary significantly depending on the isoform, species, and experimental conditions such as the concentration of Ca2+ and other modulators.
| Parameter | Species / Tissue | Receptor Isoform | Value | Conditions / Notes | References |
| Binding Affinity (Kd) | Rabbit Diaphragm | RyR3 | 1.6 nM | High-affinity binding site | [9] |
| Various Non-excitable Cells | RyR2 or RyR3 | 6 - 17 nM | High-affinity binding | [7] | |
| HEK293 Cells | RyR2 (mutant construct) | 1.52 nM | Equilibrium binding assay | [8] | |
| EC50 (Cytosolic Ca²⁺) | Rat (Cardiac) | RyR2 | 5.5 µM | Measure of Ca²⁺ sensitivity, not ryanodine potency | [10] |
| Mouse (Cardiac) | RyR2 | 6.2 µM | Measure of Ca²⁺ sensitivity, not ryanodine potency | [10] | |
| Rabbit (Cardiac) | RyR2 | 6.6 µM | Measure of Ca²⁺ sensitivity, not ryanodine potency | [10] | |
| Human (Cardiac) | RyR2 | 11.1 µM | Measure of Ca²⁺ sensitivity, not ryanodine potency | [10] |
Note: EC50/IC50 values for ryanodine itself are highly dependent on assay conditions and are less commonly reported than binding affinities due to its complex mechanism of action.
Signaling Pathways: Excitation-Contraction Coupling
Ryanodine receptors are central to excitation-contraction (E-C) coupling, the process that links a muscle cell's electrical excitation to its mechanical contraction. The mechanism of RyR activation differs fundamentally between skeletal and cardiac muscle.
-
Skeletal Muscle (RyR1): E-C coupling is primarily mechanical. Depolarization of the cell membrane causes a conformational change in the dihydropyridine (B1217469) receptor (DHPR), which is physically linked to RyR1, directly triggering the opening of the RyR1 channel. This process does not strictly require an influx of extracellular Ca2+.[2][11]
-
Cardiac Muscle (RyR2): E-C coupling relies on Calcium-Induced Calcium Release (CICR). An initial influx of Ca2+ through L-type calcium channels (DHPRs) upon depolarization activates adjacent RyR2 channels, causing a larger, regenerative release of Ca2+ from the sarcoplasmic reticulum.[2][11]
Experimental Protocols
[³H]Ryanodine Binding Assay
This assay provides a quantitative measure of RyR channel activity, as [³H]ryanodine binds with high affinity specifically to the open state of the channel.[8][12]
Methodology:
-
Preparation of Microsomes: Isolate SR/ER-enriched microsomal fractions from tissue homogenates or cultured cells expressing the RyR of interest via differential centrifugation.
-
Binding Reaction Mixture: Prepare a binding buffer (e.g., 0.2 M KCl, 20 mM HEPES, pH 7.4).
-
Incubation: In individual tubes, combine 50-100 µg of microsomal protein, a fixed concentration of [³H]ryanodine (e.g., 2-10 nM), and varying concentrations of free Ca²+ (buffered with EGTA) to determine Ca²+-dependence.[13] To measure non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled ryanodine (e.g., 10-20 µM).[13]
-
Equilibration: Incubate the reaction mixtures for 2-3 hours at 37°C to allow binding to reach equilibrium.[8][13]
-
Separation: Rapidly separate bound from free [³H]ryanodine by filtering the mixture through glass fiber filters (e.g., Whatman GF/B). The filters are pre-soaked in a solution like polyethyleneimine to maximize protein retention.[13]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Data can be analyzed using Scatchard plots to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).
Single-Channel Recording using Planar Lipid Bilayers
This electrophysiological technique allows for the direct observation of the activity of a single RyR channel reconstituted into an artificial membrane, providing detailed information on conductance, open probability, and gating kinetics.[14][15][16]
Methodology:
-
Chamber Setup: A two-compartment chamber is separated by a thin partition (e.g., Teflon film) containing a small aperture (50-250 µm). The compartments are designated cis (to which the RyR vesicles are added) and trans.[16]
-
Bilayer Formation: A lipid solution (e.g., a mix of phosphatidylethanolamine (B1630911) and phosphatidylcholine in n-decane) is "painted" across the aperture. The solvent thins, spontaneously forming a stable bilayer membrane.[16][17]
-
Vesicle Fusion: SR/ER vesicles containing RyRs are added to the cis chamber. A salt gradient (e.g., higher salt in the cis chamber) promotes the fusion of these vesicles with the planar bilayer, incorporating the RyR channel.
-
Electrophysiological Recording: Ag/AgCl electrodes are placed in both chambers and connected to a high-gain, low-noise patch-clamp amplifier. A holding potential is applied across the membrane.[17]
-
Data Acquisition: The amplifier records the picoampere-level ionic currents flowing through the single RyR channel as it gates between open and closed states. The effects of ryanodine and other modulators (Ca²⁺, ATP, etc.) can be studied by adding them to the cis (cytoplasmic) or trans (luminal) chamber.
-
Analysis: Acquired data is analyzed to determine key channel properties, including unitary conductance, open and closed lifetimes, and open probability (Po).
Conclusion
The effects of ryanodine are highly dependent on the specific isoform of the ryanodine receptor, its surrounding regulatory proteins, and the broader physiological context of the species. Mammalian RyR1, RyR2, and RyR3 show distinct functional profiles and tissue distributions, which contrast with the dual-isoform system in many non-mammalian vertebrates and the single-isoform system in invertebrates.[3][4] Functional studies have revealed significant differences in channel gating and sensitivity to modulators even between closely related mammals, such as rats and humans.[10] These species-specific variations are critical considerations for researchers using animal models to study RyR-related diseases and for professionals in drug development aiming to create isoform-selective therapeutic agents. A thorough understanding of these differences, supported by the quantitative and methodological data presented here, is essential for translating basic research into clinical applications.
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. Ryanodine Receptors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ryanodine receptors, a family of intracellular calcium ion channels, are expressed throughout early vertebrate development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ryanodine-sensitive Ca2+ release mechanism in non-excitable cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ryanodine receptors Ca2+ release channels: cellular redox sensors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchmap.jp [researchmap.jp]
- 13. [3H]Ryanodine binding assays. [bio-protocol.org]
- 14. The power of single channel recording and analysis: its application to ryanodine receptors in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]
- 16. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unlocking the Secrets of Ryanodine Receptor Modulation: A Comparative Guide to the Structure-Activity Relationship of its Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its activity at the ryanodine (B192298) receptor (RyR) is paramount for the development of novel therapeutics and insecticides. This guide provides a comprehensive comparison of various ryanodine derivatives and other modulators, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Ryanodine receptors are a class of intracellular calcium channels crucial for regulating calcium ion release from the sarcoplasmic and endoplasmic reticulum, playing a vital role in muscle contraction and neuronal signaling.[1] The natural plant alkaloid, ryanodine, is a potent modulator of these channels and has been a foundational tool in their study.[2][3] Modifications to the ryanodine scaffold have led to a diverse range of derivatives with varying affinities and functional effects, from potent activators to inhibitors. This guide will delve into the structure-activity relationships (SAR) of these derivatives, offering a comparative analysis of their performance.
Comparative Analysis of Ryanodine Derivatives' Activity
The affinity and functional effect of ryanodine derivatives are highly dependent on their chemical structure. Modifications at key positions on the ryanodine molecule can dramatically alter their interaction with the RyR channel. The following tables summarize quantitative data for various derivatives, providing a clear comparison of their binding affinities (Kd or IC50) and functional potencies (EC50).
Natural Ryanoids and C3-Modified Analogs
Modifications at the C3 position, which bears a pyrrole-2-carboxylate ester in ryanodine, have a significant impact on binding affinity. Removal of this group to yield ryanodol drastically reduces affinity, highlighting the ester's importance for high-affinity binding.
| Compound | Modification | Target/Tissue | IC50 (nM) | Kd (nM) | EC50act (µM) | Reference |
| Ryanodine | - | Rabbit Skeletal Muscle | 6.2 | 2.4 | 1.3 | |
| This compound | Lacks C3-pyrrole-2-carboxylate | Rabbit Skeletal Muscle | 8000 | 2970 | - | |
| Pyridyl Ryanodine | C3 with pyridyl-3-carbonate | Rabbit Skeletal Muscle | 700 | 260 | - |
C10-Oeq Ester Derivatives
Esterification at the C10-Oeq position has been shown to enhance the affinity and efficacy of ryanoids. The nature of the substituent on the ester group plays a critical role, with basic substituents generally leading to the highest affinity derivatives.
| Compound | C10-Oeq Modification | Target/Tissue | Kd (nM) | EC50act (µM) | Reference |
| Ryanodine | - | Rabbit Skeletal Muscle | 4.4 | 1.3 | |
| Dehydroryanodine | - | Rabbit Skeletal Muscle | 5.4 | - | |
| C10-Oeq Guanidino-propionyl Ester | Guanidino-propionyl | Rabbit Skeletal Muscle | 0.5 | 0.87 | |
| C10-Oeq β-alanyl Ester | β-alanyl | Rabbit Skeletal Muscle | 1.3 | 4.2 | |
| C10-Oeq N-Cbz-β-alanyl Ester | N-Cbz-β-alanyl | Rabbit Skeletal Muscle | 2.5 | - | |
| C10-Oeq Acidic Ester Derivative | Terminal acidic group | Rabbit Skeletal Muscle | >100 | - |
Alternative Ryanodine Receptor Modulators
Beyond direct derivatives of ryanodine, other classes of small molecules have been identified as potent modulators of RyRs. Diamide (B1670390) insecticides, for instance, are highly effective and selective activators of insect RyRs.
| Compound | Class | Target/Tissue | EC50 (µM) | Reference |
| Flubendiamide | Phthalic acid diamide | Insect RyRs | 4.5 | [4] |
| Tetraniliprole | Anthranilic diamide | Insect RyRs | 7.6 | [4] |
Key Signaling Pathway and Experimental Workflows
To understand the context of RyR modulation and the methods used to assess it, the following diagrams illustrate the calcium-induced calcium release (CICR) signaling pathway and typical experimental workflows.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the bedrock of reliable SAR studies. The following are detailed methodologies for key experiments cited in the literature for assessing the activity of ryanodine derivatives.
[³H]-Ryanodine Binding Assay
This assay is used to determine the binding affinity of a compound to the ryanodine receptor.
1. Preparation of Sarcoplasmic Reticulum (SR) Vesicles:
-
Isolate heavy SR vesicles from rabbit skeletal muscle using differential centrifugation.
-
Resuspend the final pellet in a buffer containing sucrose (B13894) and a protease inhibitor cocktail and store at -80°C.
-
Determine the protein concentration using a standard method like the Bradford assay.
2. Binding Reaction:
-
Prepare a binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.1).
-
In a final volume of 100 µL, combine the SR vesicles (typically 50-100 µg of protein), a fixed concentration of [³H]-ryanodine (e.g., 2-5 nM), and varying concentrations of the unlabeled test compound.
-
Include a control for non-specific binding by adding a high concentration (e.g., 10 µM) of unlabeled ryanodine.
-
Incubate the mixture at 37°C for 2-3 hours to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Quantify the amount of bound [³H]-ryanodine using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific [³H]-ryanodine binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kd value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_ryanodine), where [L] is the concentration of [³H]-ryanodine and Kd_ryanodine is its dissociation constant.
Calcium Release Assay using Fluorescent Indicators
This functional assay measures the ability of a compound to induce or inhibit Ca²⁺ release from the SR.
1. Cell Culture and Transfection:
-
Culture a suitable cell line, such as HEK293 cells, in appropriate media.
-
Stably or transiently transfect the cells with the desired RyR isoform (e.g., RyR1 or RyR2).
-
Co-express a genetically encoded calcium indicator targeted to the endoplasmic reticulum (e.g., R-CEPIA1er) to monitor ER Ca²⁺ levels.
2. Cell Preparation:
-
Plate the transfected cells in a multi-well plate suitable for fluorescence measurements.
-
Before the assay, replace the culture medium with a physiological salt solution (e.g., Krebs-Ringer-HEPES).
3. Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading.
-
Add the test compound at various concentrations to the wells.
-
Monitor the change in fluorescence over time. A decrease in ER-targeted calcium indicator fluorescence signifies Ca²⁺ release into the cytosol.
4. Data Analysis:
-
Normalize the fluorescence signal (F) to the initial baseline fluorescence (F0).
-
Plot the change in fluorescence (e.g., F/F0) against the compound concentration.
-
Determine the EC50 value (the concentration of the compound that elicits 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
By providing a clear comparison of quantitative data, detailed experimental protocols, and visual aids, this guide aims to facilitate a deeper understanding of the structure-activity relationship of ryanodine derivatives and to support the ongoing research and development of novel ryanodine receptor modulators.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Computational Models of Ryanodine Binding Sites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels crucial for excitation-contraction coupling in muscle tissues and implicated in various cellular signaling pathways.[1][2] Due to their large size and complex regulation, computational models, particularly those based on high-resolution cryo-electron microscopy (cryo-EM) structures, have become indispensable tools for understanding their function and for designing novel therapeutics.[3][4][5] The validation of these in silico models against experimental data is a critical step to ensure their predictive power. This guide provides a comparative overview of key experimental techniques used to validate computational models of ryanodine binding sites and the channel's allosteric regulation.
Comparative Analysis of Validation Methods
The validation of a computational model of the ryanodine receptor hinges on its ability to accurately reproduce experimentally observed phenomena. This typically involves a multi-pronged approach, comparing computationally derived predictions with data from various experimental modalities. The primary methods for validation include direct ligand binding assays, functional calcium release measurements, and direct electrophysiological recordings.
| Validation Method | Parameter Measured | Typical Application | Strengths | Limitations |
| [³H]Ryanodine Binding Assay | Binding Affinity (Kd), Inhibitory Constant (Ki) | Quantifying how mutations or other ligands affect ryanodine binding. | Direct measure of ligand-receptor interaction at the binding site. High sensitivity. | Provides no direct information on channel function (gating, conductance). Requires radioactive materials. |
| Calcium Imaging / Ca²⁺ Release Assays | Functional activity (e.g., IC50 for inhibition of Ca²⁺ release) | Assessing the functional impact of putative channel modulators or mutations identified through modeling. | High-throughput potential. Reflects the physiological consequence of channel modulation. | Indirect measure of binding. Can be influenced by other cellular components affecting calcium homeostasis. |
| Single-Channel Recordings (Planar Lipid Bilayer) | Open Probability (Po), Conductance | Characterizing the detailed gating behavior of the channel in response to ligands or mutations. | Provides direct, real-time information on channel gating and conductance. | Technically demanding. Lower throughput. The artificial lipid environment may not fully recapitulate the native cellular membrane. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure | Providing the structural basis for model building and validating predicted conformational changes. | Provides near-atomic detail of the receptor in different functional states. | Provides a static picture of the receptor; dynamics must be inferred or simulated. |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS) | Characterizing the thermodynamics of ligand or regulatory protein (e.g., Calmodulin) binding. | Provides a complete thermodynamic profile of the binding interaction. | Requires relatively large amounts of purified protein. |
| Fluorescence Resonance Energy Transfer (FRET) | Conformational Changes | Detecting ligand-induced conformational changes in specific regions of the receptor. | Allows for real-time tracking of protein dynamics in live cells. | Requires labeling the protein, which could potentially alter its function. The interpretation can be complex. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation experiments. Below are summaries of standard protocols for key validation techniques.
[³H]Ryanodine Binding Assay
This assay is a cornerstone for validating the binding site of ryanodine itself and assessing how allosteric modulators affect it.
-
Preparation of Microsomes: Sarcoplasmic reticulum (SR) vesicles rich in RyRs are isolated from skeletal or cardiac muscle tissue through differential centrifugation.[6]
-
Incubation: The SR vesicles are incubated with a fixed concentration of radiolabeled [³H]ryanodine. To determine the inhibitory constant (Ki) of a compound (e.g., dantrolene), varying concentrations of the unlabeled compound are included in the incubation mixture.[6] The incubation buffer is designed to mimic physiological conditions and may contain modulators like Ca²⁺, ATP, or caffeine (B1668208) to favor a specific channel state.[7]
-
Separation and Quantification: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound [³H]ryanodine from the free radioligand. The filters are then washed to remove non-specifically bound radioactivity.[6]
-
Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The data are used to generate competition binding curves, from which the Ki or Kd can be calculated.[6]
Calcium Release Assay using Fluorescent Indicators
This functional assay measures the ability of the RyR channel to release calcium from intracellular stores, providing a physiological readout of channel activity.
-
Cell Culture and Transfection: HEK293 cells are commonly used due to their low endogenous RyR expression. They are transfected with cDNA encoding the specific RyR isoform (wild-type or mutant) to be studied.[7][8]
-
Loading with Calcium Indicator: The cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2, Fluo-4) or transfected with a genetically encoded calcium indicator.[7] To specifically measure endoplasmic reticulum (ER) Ca²⁺ levels, indicators like R-CEPIA1er can be used.[7]
-
Measurement of Calcium Release: The cells are placed in a fluorometer or on a microscope stage. Baseline fluorescence is recorded. A channel agonist (e.g., caffeine, 4-chloro-m-cresol) is added to trigger Ca²⁺ release from the ER/SR, causing a change in fluorescence.[9]
-
Data Analysis: The change in fluorescence intensity over time is recorded. To test inhibitors, cells are pre-incubated with the compound before agonist stimulation. The reduction in the fluorescence signal corresponds to the inhibition of channel function, from which parameters like IC50 can be derived.[6]
Single-Channel Electrophysiology
This technique provides the most direct measure of channel function, allowing for the characterization of conductance and gating kinetics.
-
Protein Purification and Reconstitution: Purified RyR1 is reconstituted into proteoliposomes.[10]
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking a cell membrane.[10]
-
Vesicle Fusion: The proteoliposomes containing the RyR channels are added to the cis chamber. Fusion of these vesicles into the bilayer incorporates the channels.
-
Recording and Analysis: A voltage is clamped across the bilayer, and the ionic current flowing through a single channel is recorded. The solution in the chambers can be changed to test the effects of different ligands (e.g., Ca²⁺, ATP, ryanodine) on the channel's open probability (Po) and conductance.[2][10]
Visualizing Validation Workflows and Pathways
Understanding the logical flow of model validation and the underlying biological pathways is essential. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Workflow for computational model validation.
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ryanodine Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulations of the Cardiac Ryanodine Receptor Type 2 (RyR2) Gating Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of a mammalian ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insight Into Ryanodine Receptor Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchmap.jp [researchmap.jp]
- 8. Two potential calmodulin-binding sequences in the ryanodine receptor contribute to a mobile, intra-subunit calmodulin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-dependent Conformational Changes in the Clamp Region of the Cardiac Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [academiccommons.columbia.edu]
Safety Operating Guide
Essential Safety and Handling Protocols for Ryanodol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and disposal protocols for Ryanodol to ensure the well-being of laboratory personnel and to maintain a safe research environment. Adherence to these procedures is critical due to the hazardous nature of the compound.
Hazard Identification and Risk Assessment
This compound, a complex diterpenoid, is the hydrolysis product of Ryanodine.[1][2][3][4][5] While comprehensive toxicological data for this compound is not fully available, the hazards are considered to be similar to those of Ryanodine.[6] Ryanodine is classified as a hazardous substance.[7]
Primary Hazards:
-
Ingestion: Harmful if swallowed.[6][7] Animal studies suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[7]
-
Inhalation: Harmful if inhaled and may cause irritation to the mucous membranes and upper respiratory tract.[6]
-
Skin Contact: Harmful upon skin contact and may cause skin irritation.[6][7]
-
Eye Contact: May cause eye irritation.[6]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[6]
| Hazard Route | Description of Risk | GHS Classification (for Ryanodine) |
| Oral | Harmful if swallowed. | Acute Toxicity, Oral (Category 4)[6] |
| Dermal | Harmful in contact with skin. | Acute Toxicity, Dermal (Category 4)[6] |
| Inhalation | May be harmful if inhaled; may cause respiratory tract irritation. | Not fully classified, but caution is advised.[6] |
| Aquatic | Very toxic to aquatic life with long-lasting effects. | Aquatic (Acute), Category 1; Aquatic (Chronic), Category 1[6] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to minimize exposure.[8][9][10] The following table outlines the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile rubber).[6] | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[6] | Protects against splashes and dust particles. |
| Body Protection | A long-sleeved, impermeable lab coat that closes in the back.[6] | Minimizes skin exposure to spills. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling this compound powder outside of a containment system or when there is a risk of aerosolization.[6] | Prevents inhalation of harmful dust particles. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Standard Operating Procedures for Handling this compound
Adherence to a strict operational workflow is crucial for safety.
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the handling area.[6]
3.2. Handling Protocol
-
Preparation:
-
Confirm that all engineering controls, such as the fume hood, are functioning correctly.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and materials within the designated handling area.
-
-
Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[7]
-
Carefully measure and transfer the chemical to prevent splashes or the generation of aerosols.
-
Keep containers of this compound tightly sealed when not in use.[6]
-
Prohibit eating, drinking, and smoking in the handling area.[7]
-
-
Post-Handling:
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
4.1. First Aid Measures
| Exposure Type | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6] |
| Skin Contact | Immediately wash the affected skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if symptoms occur.[6] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.[6] |
4.2. Spill Response
-
Evacuate: Clear the area of all personnel.
-
Protect: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, a lab coat, and eye protection.[6][7]
-
Contain: Prevent the spill from entering drains or waterways.[7] Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.
-
Clean-Up: Use dry clean-up procedures and avoid generating dust.[7] Carefully sweep or vacuum the material into a labeled, sealed container for chemical waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Dispose: Dispose of the collected waste and contaminated materials in accordance with institutional and local regulations.[6]
Disposal Plan
All this compound waste, including contaminated materials, must be handled as hazardous waste.
5.1. Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated gloves, wipes, and plasticware, in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policies.[11]
5.2. Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
5.3. Final Disposal
-
Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Strictly adhere to all local, state, and federal regulations for hazardous waste disposal.[6] Never dispose of this compound down the drain or in the regular trash.[12]
References
- 1. A 15-step synthesis of (+)-ryanodol | 化学空间 Chem-Station [cn.chem-station.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. epfl.ch [epfl.ch]
- 4. A 15-step synthesis of (+)-ryanodol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward the Total Synthesis of this compound via Oxidative Alkyne–1,3-Diketone Annulation: Construction of a Ryanoid Tetracycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. pppmag.com [pppmag.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. nems.nih.gov [nems.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
